Manganese tripeptide-1
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
特性
分子式 |
C14H21MnN6O4 |
|---|---|
分子量 |
392.29 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2S)-2-(2-azanidylacetyl)azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate;manganese(3+) |
InChI |
InChI=1S/C14H23N6O4.Mn/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;/h7-8,10-11,16H,1-6,15H2,(H4,17,18,19,20,21,22,23,24);/q-1;+3/p-2/t10-,11-;/m0./s1 |
InChIキー |
RRJBNSKBENJJDA-ACMTZBLWSA-L |
異性体SMILES |
C1=C(N=CN1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)[O-])[N-]C(=O)C[NH-].[Mn+3] |
正規SMILES |
C1=C(N=CN1)CC(C(=O)NC(CCCCN)C(=O)[O-])[N-]C(=O)C[NH-].[Mn+3] |
製品の起源 |
United States |
Foundational & Exploratory
Manganese Tripeptide-1: A Technical Guide to its Mechanism of Action in Skin Cells
Document ID: MTP1-WG-2025 Version: 1.0 Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Manganese Tripeptide-1 (MTP-1) is a synthetic biomimetic peptide classified as a carrier peptide. It is composed of a tripeptide (Glycyl-Histidyl-Lysine or GHK) complexed with manganese, an essential trace mineral. This technical guide elucidates the core mechanisms of action of MTP-1 within skin cells, focusing on its dual role in enhancing the skin's intrinsic antioxidant capabilities and stimulating the synthesis of crucial extracellular matrix (ECM) components. The proposed mechanisms are based on the known biochemical functions of manganese as an enzymatic cofactor. MTP-1 is posited to act by delivering manganese to dermal and epidermal cells, thereby activating key enzymes involved in mitochondrial protection and collagen synthesis. Clinical observations support its efficacy in mitigating the signs of photodamage, particularly hyperpigmentation.[1] This document provides a detailed overview of the signaling pathways, summarizes clinical findings, and presents detailed experimental protocols for future research and validation.
Introduction
The progressive degradation of the skin's structural and functional integrity is a hallmark of both intrinsic and extrinsic aging. A key factor in this process is the decline in the skin's ability to combat oxidative stress and a reduction in the synthesis of extracellular matrix proteins like collagen and elastin. Manganese is an essential trace element that plays a critical, yet often overlooked, role in maintaining skin homeostasis. It functions as a vital cofactor for several enzymes that are integral to cellular protection and matrix maintenance.[2]
This compound is a novel cosmetic ingredient designed to leverage these benefits. As a carrier peptide, it facilitates the transport of manganese into skin cells, ensuring its bioavailability for key enzymatic processes.[3][4] MTP-1 is recognized for its potential to address signs of aging, such as wrinkles and hyperpigmentation, making it a compound of significant interest for dermatological research and product development.[5]
Core Mechanisms of Action
The primary mechanism of action for MTP-1 is its function as a delivery system for manganese ions, which subsequently act as cofactors for critical enzymes within skin cells. The two principal pathways affected are the mitochondrial antioxidant defense system and the synthesis of extracellular matrix proteins.
Enhancement of the Mitochondrial Antioxidant Defense System
Mitochondria are primary sites of reactive oxygen species (ROS) production during cellular respiration. The mitochondrial enzyme Manganese Superoxide (B77818) Dismutase (MnSOD, or SOD2) is the cell's main defense against superoxide radicals in this organelle. The catalytic activity of MnSOD is entirely dependent on the presence of manganese as a cofactor.[6]
By delivering manganese, MTP-1 directly supports the enzymatic function of MnSOD. This enhances the cell's capacity to neutralize superoxide radicals, converting them into less harmful hydrogen peroxide, which is subsequently reduced to water by other enzymes like catalase and glutathione (B108866) peroxidase. This action protects mitochondria and other cellular components from oxidative damage, a key contributor to cellular senescence and skin photoaging.[6]
References
- 1. Topical manganese peptide in the treatment of photodamaged skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In-vitro responses to ascorbate and manganese in fibroblasts from a patient with prolidase deficiency and iminodipeptiduria: cell growth, prolidase activity and collagen metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topical manganese peptide in the treatment of photodamaged skin | Semantic Scholar [semanticscholar.org]
- 4. Frontiers | Role of peptide–cell surface interactions in cosmetic peptide application [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The role of manganese superoxide dismutase in skin aging - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of Manganese Tripeptide-1: A Technical Guide to its Discovery, Synthesis, and Biological Significance
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Manganese Tripeptide-1, a novel coordination complex of the essential trace element manganese and the bioactive peptide Glycyl-L-Histidyl-L-Lysine (GHK), has emerged as a promising agent in dermatological and cosmetic applications. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activities of this compound. It details the scientific rationale for its development, drawing upon the well-documented roles of both manganese and the GHK peptide in skin physiology. This document outlines detailed experimental protocols for its synthesis and characterization, and for evaluating its efficacy in preclinical and clinical settings. Quantitative data from relevant studies are summarized, and key signaling pathways are visualized to elucidate its mechanisms of action. This whitepaper serves as a foundational resource for professionals engaged in the research and development of advanced therapeutic and cosmeceutical agents.
Introduction: The Scientific Rationale
The development of this compound is predicated on the synergistic potential of its two core components: the essential mineral manganese and the tripeptide GHK.
Manganese is a vital cofactor for numerous enzymes critical to skin health, most notably Manganese Superoxide (B77818) Dismutase (MnSOD), the primary antioxidant enzyme within the mitochondria.[1][2] MnSOD plays a crucial role in protecting skin cells from the damaging effects of reactive oxygen species (ROS) generated by environmental stressors such as UV radiation.[3] Manganese is also involved in the synthesis of proline, an amino acid essential for collagen formation, thereby contributing to the skin's structural integrity and elasticity.[1] Its anti-inflammatory properties further suggest its utility in mitigating various skin conditions.[2]
The GHK tripeptide (Glycyl-L-Histidyl-L-Lysine) is a naturally occurring peptide fragment of type I collagen. It is known to possess a high affinity for metal ions, most notably copper, forming the well-studied GHK-Cu complex. GHK and its copper complex have demonstrated a wide range of biological activities, including wound healing, anti-inflammatory effects, and stimulation of collagen and glycosaminoglycan synthesis.
The concept behind this compound was to create a complex that delivers manganese to the skin in a bioavailable form, potentially enhancing its natural antioxidant and regenerative functions. Preliminary in vitro studies have shown that this compound inhibits the formation of melanin (B1238610) in B16 melanocyte cultures in a non-toxic manner, suggesting its potential as a skin lightening and hyperpigmentation-correcting agent.[4]
Synthesis and Characterization of this compound
The synthesis of this compound is a two-step process involving the initial synthesis of the GHK peptide followed by its complexation with manganese.
Synthesis of Glycyl-L-Histidyl-L-Lysine (GHK) Tripeptide
The GHK tripeptide is synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Experimental Protocol: Solid-Phase Peptide Synthesis of GHK
-
Resin Preparation: A pre-loaded Fmoc-Lys(Boc)-Wang resin is swelled in dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group is removed from the lysine (B10760008) residue by treatment with 20% piperidine (B6355638) in DMF.
-
Amino Acid Coupling (Histidine): Fmoc-His(Trt)-OH is activated with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and N,N-diisopropylethylamine (DIPEA) in DMF and coupled to the free amine of the lysine on the resin.
-
Fmoc Deprotection: The Fmoc group is removed from the newly added histidine residue.
-
Amino Acid Coupling (Glycine): Fmoc-Gly-OH is activated and coupled to the free amine of the histidine residue.
-
Final Fmoc Deprotection: The terminal Fmoc group on the glycine (B1666218) is removed.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (Boc and Trt) are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified GHK peptide is characterized by mass spectrometry to confirm its molecular weight and by amino acid analysis to verify its composition.
Complexation with Manganese
The purified GHK peptide is then complexed with a manganese (II) salt.
Experimental Protocol: Synthesis of this compound
-
Dissolution: The purified GHK tripeptide is dissolved in deionized water.
-
Manganese Addition: A solution of manganese (II) chloride (MnCl₂) in deionized water is added dropwise to the GHK solution with constant stirring. The molar ratio of GHK to Mn²⁺ is typically 1:1.
-
pH Adjustment: The pH of the solution is adjusted to approximately 7.0 using a dilute solution of sodium hydroxide (B78521) to facilitate complex formation.
-
Lyophilization: The resulting solution is freeze-dried to obtain this compound as a powder.
-
Characterization: The formation of the complex can be confirmed by techniques such as UV-Vis spectroscopy, which would show a shift in the absorption spectrum compared to the free peptide and the manganese salt, and by techniques like electron paramagnetic resonance (EPR) spectroscopy to characterize the manganese (II) coordination environment.
Logical Workflow for Synthesis and Characterization
Caption: Synthesis and characterization workflow for this compound.
Biological Activities and Mechanisms of Action
The biological activities of this compound are attributed to its ability to deliver manganese to skin cells and the inherent properties of the GHK peptide.
Antioxidant Activity
Manganese is a critical cofactor for MnSOD, an enzyme that catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide. By providing bioavailable manganese, this compound is hypothesized to support and enhance the activity of MnSOD, thereby protecting cells from oxidative stress.
Proposed Antioxidant Signaling Pathway
Caption: this compound enhances MnSOD activity to reduce oxidative stress.
Regulation of Hyperpigmentation
Preliminary in vitro studies have demonstrated that this compound can inhibit melanin synthesis in B16 melanocytes.[4] The proposed mechanism involves the modulation of key enzymes and signaling pathways in melanogenesis. While the precise mechanism is still under investigation, it is hypothesized that manganese may influence the activity of tyrosinase, the rate-limiting enzyme in melanin production, or affect the expression of the microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte differentiation and melanin synthesis.
Hypothesized Melanogenesis Inhibition Pathway
Caption: this compound may inhibit melanin synthesis via MITF or tyrosinase pathways.
Clinical Efficacy in the Treatment of Photodamaged Skin
A clinical study evaluated the effects of a topical serum containing this compound on facial photodamage.[5]
Study Design and Protocol
Experimental Protocol: Clinical Evaluation of a Topical this compound Serum
-
Objective: To assess the efficacy and tolerability of a topical serum containing this compound for the treatment of facial photodamage and hyperpigmentation.
-
Subjects: Individuals with moderate signs of photodamage and hyperpigmentation.
-
Treatment: Twice-daily application of a facial serum containing this compound for 12 weeks.
-
Assessments:
-
Investigator Assessment: A blinded investigator evaluated changes in various signs of photodamage at baseline and follow-up visits.
-
Subject Self-Assessment: Participants provided their own assessment of improvement.
-
Quantitative Analysis (Hypothetical Extension):
-
Image Analysis: Standardized digital photographs taken with cross-polarized and UV light to quantify changes in hyperpigmentation using software to measure parameters like the Melanin Index.
-
Colorimetry: A colorimeter to measure changes in skin color and brightness (Lab* color space).
-
Biopsy (for mechanistic studies): Skin biopsies for histological analysis of melanin content (e.g., Fontana-Masson staining) and for gene expression analysis (e.g., qPCR for tyrosinase and MITF).
-
-
Summary of Clinical Findings
Table 1: Summary of Clinical Efficacy Data (Based on Published Abstract)
| Parameter | Assessment Method | Outcome |
| Overall Photodamage | Investigator and Subject Assessment | Improvement noted; ranking moved from moderate to mild. |
| Hyperpigmentation | Investigator and Subject Assessment | Predominant parameter showing improvement. |
| Fine Lines and Wrinkles | Investigator and Subject Assessment | Moderate influence observed.[6] |
| Tolerability | Investigator and Subject Assessment | Well-tolerated; no significant inflammation. |
Future Directions and Conclusion
This compound represents a promising, rationally designed molecule for cosmetic and dermatological applications. Its dual-action potential, combining the antioxidant and collagen-supporting roles of manganese with the regenerative properties of the GHK peptide, makes it a compelling candidate for anti-aging and skin tone-correcting formulations.
Future research should focus on elucidating the precise molecular mechanisms by which this compound inhibits melanogenesis. Quantitative studies are needed to determine its binding affinity for tyrosinase and its impact on the expression of genes involved in the melanin synthesis pathway. Further clinical trials with robust quantitative endpoints will be crucial to fully characterize its efficacy and establish optimal formulation parameters.
References
Preliminary In Vitro Studies of Manganese Tripeptide-1: A Methodological and Mechanistic Overview
Abstract: This technical guide provides a comprehensive overview of the hypothesized in vitro effects of Manganese Tripeptide-1 (GHK-Mn), a metallopeptide with potential applications in dermatology and drug development. Due to a notable lack of publicly available quantitative in vitro data specifically for the manganese-complexed form of the GHK tripeptide, this document focuses on the established biological activities of the base tripeptide (Glycyl-L-Histidyl-L-Lysine) and the known roles of manganese in cellular processes to extrapolate potential mechanisms of action. Detailed experimental protocols for key in vitro assays are provided to facilitate further research into the antioxidant, pro-collagen, anti-enzymatic, and cytotoxic properties of this compound. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate the therapeutic potential of this compound.
Introduction
The tripeptide Glycyl-L-Histidyl-L-Lysine (GHK) is a naturally occurring peptide fragment with a well-documented role in wound healing, tissue regeneration, and anti-inflammatory processes.[1] Its biological activity is often potentiated by chelation with divalent metal ions, most notably copper (Cu²⁺), forming the GHK-Cu complex.[1] The manganese-complexed form, this compound (GHK-Mn), is a less-studied analogue but holds significant therapeutic promise due to the critical role of manganese as a cofactor for various enzymes, including those involved in antioxidant defense and extracellular matrix (ECM) synthesis. This guide outlines the theoretical framework for the in vitro evaluation of GHK-Mn.
Hypothesized Mechanisms of Action and In Vitro Evaluation Strategies
Based on the known functions of GHK and manganese, the following cellular effects of this compound are hypothesized and can be investigated using the detailed protocols provided in the subsequent sections.
Antioxidant Capacity
Manganese is an essential cofactor for the antioxidant enzyme manganese superoxide (B77818) dismutase (MnSOD), which plays a crucial role in mitigating oxidative stress within the mitochondria. It is hypothesized that this compound may exhibit antioxidant properties either by directly scavenging free radicals or by enhancing the activity of MnSOD. The Oxygen Radical Absorbance Capacity (ORAC) assay is a standard method to quantify the antioxidant capacity of a compound against peroxyl radicals.
Fibroblast Proliferation and Viability
The GHK peptide is known to stimulate the proliferation of fibroblasts, the primary cell type responsible for producing the extracellular matrix.[2] The effect of this compound on the viability and proliferation of human dermal fibroblasts can be assessed using the MTT assay, which measures the metabolic activity of cells.
Stimulation of Collagen Synthesis
A key function of GHK in tissue regeneration is its ability to stimulate the synthesis of collagen, a major structural protein of the ECM.[2] It is anticipated that this compound will share this pro-collagen activity. The production of type I collagen by human dermal fibroblasts in response to treatment with GHK-Mn can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Inhibition of Matrix Metalloproteinases (MMPs)
Matrix metalloproteinases are a family of enzymes responsible for the degradation of ECM components, including collagen. The GHK peptide has been shown to modulate MMP activity.[1] The inhibitory effect of this compound on MMPs, particularly MMP-1 (collagenase), can be evaluated using a Fluorescence Resonance Energy Transfer (FRET)-based assay.
Inhibition of Tyrosinase Activity
This compound is utilized in cosmetic formulations for its purported effects on reducing skin hyperpigmentation. This suggests a potential inhibitory effect on tyrosinase, the key enzyme in melanin (B1238610) synthesis. The in vitro inhibition of mushroom tyrosinase activity by GHK-Mn can be determined spectrophotometrically, with the half-maximal inhibitory concentration (IC50) calculated.[3]
Data Presentation (Hypothetical)
While specific quantitative data for this compound is not available in the public domain, the following tables are presented as templates for the clear and structured presentation of experimental results upon completion of the described assays.
Table 1: Antioxidant Capacity of this compound
| Compound | Concentration (µM) | ORAC Value (µmol TE/µmol) |
| Trolox (Control) | 1 | 1.0 |
| This compound | 1 | Data to be determined |
| 10 | Data to be determined | |
| 100 | Data to be determined |
Table 2: Effect of this compound on Fibroblast Proliferation
| Compound | Concentration (µM) | Cell Viability (% of Control) |
| Untreated Control | - | 100 |
| This compound | 1 | Data to be determined |
| 10 | Data to be determined | |
| 100 | Data to be determined |
Table 3: Effect of this compound on Collagen I Synthesis
| Compound | Concentration (µM) | Collagen I Concentration (ng/mL) |
| Untreated Control | - | Baseline value |
| This compound | 1 | Data to be determined |
| 10 | Data to be determined | |
| 100 | Data to be determined |
Table 4: Inhibition of MMP-1 Activity by this compound
| Compound | Concentration (µM) | MMP-1 Inhibition (%) |
| MMP Inhibitor (Control) | 10 | Positive control value |
| This compound | 1 | Data to be determined |
| 10 | Data to be determined | |
| 100 | Data to be determined |
Table 5: Inhibition of Tyrosinase Activity by this compound
| Compound | Concentration (µM) | Tyrosinase Inhibition (%) | IC50 (µM) |
| Kojic Acid (Control) | 100 | Positive control value | Known value |
| This compound | 10 | Data to be determined | Data to be determined |
| 50 | Data to be determined | ||
| 100 | Data to be determined |
Experimental Protocols
Oxygen Radical Absorbance Capacity (ORAC) Assay
Objective: To determine the antioxidant capacity of this compound.
Materials:
-
This compound
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate (B84403) buffered saline (PBS), pH 7.4
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in PBS.
-
Prepare a series of dilutions of this compound and Trolox (standard) in PBS.
-
In a 96-well black microplate, add 25 µL of either PBS (blank), Trolox standards, or this compound samples to respective wells.
-
Add 150 µL of fluorescein solution (final concentration ~70 nM) to all wells.
-
Incubate the plate at 37°C for 30 minutes in the plate reader.
-
Initiate the reaction by adding 25 µL of AAPH solution (final concentration ~12 mM) to all wells.
-
Immediately begin monitoring the fluorescence decay every minute for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
Calculate the area under the curve (AUC) for each sample and standard.
-
Determine the ORAC value of this compound relative to the Trolox standard.[4][5][6]
MTT Assay for Fibroblast Proliferation
Objective: To assess the effect of this compound on the proliferation of human dermal fibroblasts.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed HDFs into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Replace the medium with serum-free DMEM containing various concentrations of this compound. Include an untreated control.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the untreated control.[7][8][9][10]
ELISA for Collagen I Synthesis
Objective: To quantify the effect of this compound on type I collagen production by HDFs.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Cell culture medium
-
This compound
-
Human Pro-Collagen I alpha 1 ELISA Kit
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Culture HDFs to near confluence in 24-well plates.
-
Replace the medium with serum-free medium containing various concentrations of this compound.
-
Incubate for 48-72 hours.
-
Collect the cell culture supernatant.
-
Perform the Human Pro-Collagen I alpha 1 ELISA on the collected supernatant according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
Quantify the concentration of pro-collagen I from a standard curve.[11]
MMP-1 Inhibition Assay (FRET)
Objective: To determine the inhibitory effect of this compound on MMP-1 activity.
Materials:
-
Recombinant human MMP-1
-
MMP-1 fluorogenic substrate (FRET-based)
-
This compound
-
A known MMP inhibitor (e.g., GM6001) as a positive control
-
Assay buffer
-
Fluorescence microplate reader
Procedure:
-
Activate the pro-MMP-1 according to the manufacturer's instructions.
-
In a 96-well black microplate, add activated MMP-1 to each well.
-
Add various concentrations of this compound or the positive control inhibitor. Include a no-inhibitor control.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the MMP-1 FRET substrate.
-
Immediately monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.
-
Calculate the rate of substrate cleavage and determine the percentage of inhibition for each concentration of this compound.[12][13][14][15]
Tyrosinase Inhibition Assay
Objective: To evaluate the inhibitory effect of this compound on tyrosinase activity.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound
-
Kojic acid (positive control)
-
Phosphate buffer, pH 6.8
-
96-well clear microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 20 µL of various concentrations of this compound or kojic acid.
-
Add 140 µL of phosphate buffer and 20 µL of mushroom tyrosinase solution.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of L-DOPA solution.
-
Measure the formation of dopachrome (B613829) by monitoring the absorbance at 475 nm every minute for 20 minutes.
-
Calculate the percentage of tyrosinase inhibition for each concentration.
-
Determine the IC50 value of this compound.[3][16][17][18][19]
Mandatory Visualizations
// Nodes GHK_Mn [label="Manganese\nTripeptide-1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Membrane [label="Cell Membrane", shape=plaintext, fontcolor="#202124"]; Fibroblast [label="Dermal Fibroblast", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MnSOD [label="MnSOD\nActivation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Increased\nProliferation", fillcolor="#FBBC05", fontcolor="#202124"]; Collagen [label="Increased\nCollagen I Synthesis", fillcolor="#FBBC05", fontcolor="#202124"]; MMP1 [label="MMP-1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MMP_Inhibition [label="MMP-1\nInhibition", fillcolor="#34A853", fontcolor="#FFFFFF"]; Tyrosinase [label="Tyrosinase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tyrosinase_Inhibition [label="Tyrosinase\nInhibition", fillcolor="#34A853", fontcolor="#FFFFFF"]; Melanin [label="Reduced\nMelanin Synthesis", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges GHK_Mn -> Fibroblast [label="Acts on", color="#5F6368", fontcolor="#5F6368"]; Fibroblast -> Proliferation [color="#5F6368", fontcolor="#5F6368"]; Fibroblast -> Collagen [color="#5F6368", fontcolor="#5F6368"]; GHK_Mn -> ROS [label="Scavenges", color="#5F6368", fontcolor="#5F6368"]; GHK_Mn -> MnSOD [label="Activates", color="#5F6368", fontcolor="#5F6368"]; GHK_Mn -> MMP1 [label="Inhibits", color="#5F6368", fontcolor="#5F6368", dir=T]; GHK_Mn -> Tyrosinase [label="Inhibits", color="#5F6368", fontcolor="#5F6368", dir=T]; Tyrosinase -> Melanin [style=dashed, color="#EA4335", arrowhead=none]; Tyrosinase_Inhibition -> Melanin [style=invis]; MMP1 -> Collagen [style=dashed, color="#EA4335", arrowhead=none, label="Degrades"]; MMP_Inhibition -> Collagen [style=invis];
// Invisible edges for layout edge [style=invis]; GHK_Mn -> Cell_Membrane; Cell_Membrane -> Fibroblast; } end_dot Caption: Hypothesized signaling pathways of this compound.
// Nodes Start [label="Start: Prepare\nthis compound\nStock Solution", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Antioxidant [label="Antioxidant Assay\n(ORAC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Culture [label="Culture Human\nDermal Fibroblasts", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Proliferation Assay\n(MTT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Collagen [label="Collagen Synthesis\n(ELISA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enzyme_Assays [label="Enzyme Inhibition Assays", shape=plaintext, fontcolor="#202124"]; MMP [label="MMP-1 Inhibition\n(FRET)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tyrosinase [label="Tyrosinase Inhibition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis and\nTable Generation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Antioxidant [color="#5F6368", fontcolor="#5F6368"]; Start -> Cell_Culture [color="#5F6368", fontcolor="#5F6368"]; Cell_Culture -> Proliferation [color="#5F6368", fontcolor="#5F6368"]; Cell_Culture -> Collagen [color="#5F6368", fontcolor="#5F6368"]; Start -> Enzyme_Assays [style=invis]; Enzyme_Assays -> MMP [color="#5F6368", fontcolor="#5F6368"]; Enzyme_Assays -> Tyrosinase [color="#5F6368", fontcolor="#5F6368"]; Antioxidant -> Data_Analysis [color="#5F6368", fontcolor="#5F6368"]; Proliferation -> Data_Analysis [color="#5F6368", fontcolor="#5F6368"]; Collagen -> Data_Analysis [color="#5F6368", fontcolor="#5F6368"]; MMP -> Data_Analysis [color="#5F6368", fontcolor="#5F6368"]; Tyrosinase -> Data_Analysis [color="#5F6368", fontcolor="#5F6368"]; } end_dot Caption: General experimental workflow for in vitro evaluation.
Conclusion
This compound represents a promising, yet understudied, bioactive peptide with significant potential in therapeutic and cosmetic applications. While direct in vitro evidence is currently scarce, the established roles of its constituent components, the GHK peptide and manganese, provide a strong rationale for its investigation. The detailed experimental protocols and logical frameworks presented in this guide are intended to serve as a foundational resource for researchers to systematically evaluate the in vitro efficacy of this compound, thereby contributing to a more comprehensive understanding of its biological activities and potential for future development.
References
- 1. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Tripeptides as Tyrosinase Inhibitors: In Silico and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antioxidant Capacity of Free and Peptide Tryptophan Residues Determined by the ORAC (Oxygen Radical Absorbance Capacity) Assay Is Modulated by Radical-Radical Reactions and Oxidation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. In vitro observations on the influence of copper peptide aids for the LED photoirradiation of fibroblast collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. High throughput screening of potentially selective MMP-13 exosite inhibitors utilizing a triple-helical FRET substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorometric immunocapture assay for the specific measurement of matrix metalloproteinase-9 activity in biological samples: application to brain and plasma from rats with ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Biochemical and Physical Properties of Manganese Tripeptide-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Manganese tripeptide-1, a coordination complex of the trace element manganese and the peptide Glycyl-L-Histidyl-L-Lysine (GHK), is a bioactive compound of significant interest in the fields of dermatology, cosmetic science, and drug development. This technical guide provides a comprehensive overview of the known biochemical and physical properties of this compound. It details its role as a carrier peptide and its potential as a superoxide (B77818) dismutase (SOD) mimetic, thereby elucidating its antioxidant and anti-inflammatory mechanisms. This document summarizes available quantitative data, outlines detailed experimental protocols for its characterization, and visualizes key signaling pathways and experimental workflows to facilitate further research and development.
Introduction
Manganese is an essential trace mineral that functions as a cofactor for a variety of enzymes, including those involved in antioxidant defense, such as manganese superoxide dismutase (MnSOD). The tripeptide Glycyl-L-Histidyl-L-Lysine (GHK) is a naturally occurring peptide fragment of collagen with a high affinity for transition metal ions and has been shown to possess wound healing and regenerative properties. The complexation of manganese with GHK to form this compound (GHK-Mn) is intended to enhance the bioavailability and targeted delivery of manganese to cells, thereby harnessing the synergistic benefits of both the metal and the peptide. This guide will delve into the technical aspects of this compound.
Physical and Chemical Properties
Detailed quantitative physical and chemical data for this compound is not extensively available in peer-reviewed literature. The following tables summarize the available information from chemical suppliers and databases, alongside data for the parent GHK peptide for comparative purposes. A notable discrepancy exists in the reported molecular formula, which may be due to different hydration states or counter-ions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source/Notes |
| IUPAC Name | (2S)-6-amino-2-[[(2S)-2-(2-azanidylacetyl)azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate;manganese(3+) | PubChem CID: 169450580[1] |
| Synonyms | GHK-Mn, Manganese peptide complex | General |
| CAS Number | 611182-15-1 | MedchemExpress[2] |
| Molecular Formula | C₁₄H₂₁MnN₆O₄ | PubChem CID: 169450580[1] |
| C₁₅H₂₆N₆O₆Mn | A commercial supplier | |
| Molecular Weight | 392.29 g/mol | PubChem CID: 169450580[1] |
| Appearance | White to off-white lyophilized powder | A commercial supplier |
| Solubility | Soluble in water | A commercial supplier |
Table 2: Comparative Physicochemical Data
| Property | This compound (GHK-Mn) | GHK (free peptide) | Notes |
| Formation/Stability Constant (Ka) | Data not available for GHK-Mn. For a synthetic decapeptide (DP1) with Mn²⁺, Ka ≈ 40 M⁻¹ | High affinity for Cu²⁺ | The stability of the GHK-Mn complex is a critical parameter for its biological activity but remains to be experimentally determined. |
| Redox Potential | Data not available. The redox potential of Mn²⁺/Mn³⁺ in similar complexes is crucial for SOD mimetic activity. | Not applicable | The redox properties of GHK-Mn are central to its antioxidant function. |
Biochemical Properties and Mechanism of Action
The primary biochemical functions of this compound are attributed to its antioxidant and signaling capabilities.
Superoxide Dismutase (SOD) Mimetic Activity
This compound is proposed to function as a low-molecular-weight mimetic of manganese superoxide dismutase (MnSOD). MnSOD is a critical mitochondrial enzyme that catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). By mimicking this activity, GHK-Mn can help to mitigate oxidative stress within the cell. The catalytic cycle likely involves the manganese ion cycling between its Mn(II) and Mn(III) oxidation states.[3][4]
Modulation of Signaling Pathways
While direct studies on the signaling pathways modulated by GHK-Mn are scarce, the individual components suggest potential interactions with key cellular signaling cascades.
-
Transforming Growth Factor-Beta (TGF-β) Signaling: The GHK peptide has been shown to influence the TGF-β/Smad signaling pathway, which is crucial for wound healing and extracellular matrix (ECM) synthesis.[5] GHK can attenuate fibrosis by inhibiting this pathway.[5] It is plausible that GHK-Mn retains this activity.
-
Matrix Metalloproteinase (MMP) Regulation: Manganese ions have been shown to induce the expression of MMP-2 and MMP-9 in keratinocytes, which are involved in cell migration and tissue remodeling during wound healing.[6] Conversely, manganese overexposure can also lead to increased MMP-9 production in astrocytes, which can be neurotoxic.[7] The GHK peptide itself has been suggested to influence MMPs. Therefore, the net effect of GHK-Mn on MMP activity is likely cell-type and concentration-dependent.
Effects on Gene Expression
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound.
Synthesis and Characterization of this compound
A detailed protocol for the synthesis of Biotinoyl tripeptide-1 via solid-phase and liquid-phase methods is available and can be adapted for the synthesis of GHK.[6] Following the synthesis of the GHK peptide, the complexation with manganese can be achieved by reacting the peptide with a manganese salt (e.g., MnCl₂) in an aqueous solution. The resulting complex should be purified and characterized using techniques such as HPLC, mass spectrometry, and elemental analysis to confirm its identity and purity.
Determination of Superoxide Dismutase (SOD) Mimetic Activity
The SOD mimetic activity of this compound can be quantified using the McCord-Fridovich assay.[8] This assay is based on the inhibition of the reduction of cytochrome c by superoxide radicals generated by the xanthine (B1682287)/xanthine oxidase system.
-
Materials: Xanthine, xanthine oxidase, cytochrome c, potassium phosphate (B84403) buffer (pH 7.8), this compound solutions of varying concentrations.
-
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, cytochrome c, and xanthine.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding xanthine oxidase.
-
Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.
-
The percentage of inhibition of cytochrome c reduction is calculated for each concentration of this compound.
-
The IC₅₀ value (the concentration of the compound that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the concentration.
-
Assessment of Collagen Synthesis in Human Dermal Fibroblasts
The effect of this compound on collagen production can be evaluated in a cell-based assay using human dermal fibroblasts.
-
Cell Culture: Human dermal fibroblasts are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 24-72 hours). A positive control (e.g., TGF-β1) and an untreated control should be included.
-
Quantification of Collagen:
-
ELISA: The amount of procollagen (B1174764) type I C-peptide (PIP) secreted into the cell culture medium can be quantified using a specific ELISA kit.
-
Immunofluorescence: Cells can be fixed, permeabilized, and stained with an antibody specific for collagen type I. The fluorescence intensity can be visualized and quantified using a fluorescence microscope or a high-content imaging system.
-
RT-qPCR: The expression of collagen-related genes (e.g., COL1A1, COL1A2) can be measured by extracting RNA from the treated cells, followed by reverse transcription and quantitative PCR.
-
Conclusion and Future Directions
This compound is a promising bioactive peptide with potential applications in skincare and beyond. Its proposed dual-action mechanism, combining the carrier properties of the GHK peptide with the antioxidant capabilities of manganese, makes it a compelling candidate for further investigation. However, a significant gap exists in the publicly available, in-depth technical data for this specific complex. Future research should focus on:
-
Detailed Physicochemical Characterization: Determination of the stability constant, redox potential, and spectroscopic properties of the GHK-Mn complex.
-
Elucidation of Signaling Pathways: Direct investigation of the effects of GHK-Mn on key signaling pathways such as TGF-β, MAPK, and Nrf2 in relevant cell types.
-
Comprehensive Gene Expression Analysis: Transcriptomic studies to identify the full range of genes modulated by this compound.
-
In Vivo Efficacy and Safety Studies: Rigorous preclinical and clinical trials to establish the therapeutic potential and safety profile of this compound for various applications.
By addressing these knowledge gaps, the scientific community can fully unlock the potential of this compound for the development of novel therapeutics and advanced cosmeceuticals.
References
- 1. This compound | C14H21MnN6O4 | CID 169450580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Superoxide Dismutase Mimics: Chemistry, Pharmacology, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inertness of Superoxide Dismutase Mimics Mn(II) Complexes Based on an Open-Chain Ligand, Bioactivity, and Detection in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GHK Peptide Inhibits Bleomycin-Induced Pulmonary Fibrosis in Mice by Suppressing TGFβ1/Smad-Mediated Epithelial-to-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro induction of matrix metalloproteinase-2 and matrix metalloproteinase-9 expression in keratinocytes by boron and manganese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of manganese neurotoxicity on MMP-9 production and superoxide dismutase activity in rat primary astrocytes. Effect of resveratrol and therapeutical implications for the treatment of CNS diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Influence of Tripeptide-Manganese Complexes on Fibroblast Gene Expression: A Technical Guide
Executive Summary:
Direct research on a specific molecule designated "manganese tripeptide-1" is not extensively available in current scientific literature. This technical guide addresses the likely scientific interest in the interaction between a tripeptide and the essential trace element manganese, and its subsequent effects on fibroblast gene expression. To this end, this document provides a comprehensive analysis of two closely related and well-researched areas:
-
The Tripeptide GHK (Glycyl-L-Histidyl-L-Lysine): Often studied as a copper complex (GHK-Cu), this tripeptide is a potent modulator of gene expression in fibroblasts, influencing a wide array of genes involved in extracellular matrix (ECM) remodeling, wound healing, and cellular regeneration.
-
The Role of Manganese via Manganese Superoxide (B77818) Dismutase (MnSOD): Manganese is a critical cofactor for the mitochondrial enzyme MnSOD, a key regulator of cellular oxidative stress. The expression level of MnSOD itself has profound effects on fibroblast signaling and gene expression, impacting cellular growth, senescence, and response to stress.
This guide synthesizes the available data to provide a detailed understanding of how a tripeptide and manganese, acting through distinct but potentially interconnected mechanisms, can modulate fibroblast biology at the genetic level.
Section 1: The Tripeptide GHK and its Effect on Fibroblast Gene Expression
The tripeptide GHK is a naturally occurring peptide with a high affinity for metal ions, most notably copper (Cu²⁺). Its effects on fibroblasts are extensive, leading to significant changes in the expression of genes crucial for skin and connective tissue health.
Modulation of Extracellular Matrix (ECM) Gene Expression
GHK is a key regulator of ECM homeostasis, stimulating the synthesis of structural proteins while also modulating the enzymes responsible for their degradation.[1] These effects are critical for tissue remodeling and repair.
Table 1: Effect of GHK-Cu on ECM-Related Gene Expression in Fibroblasts
| Gene Target | Protein Product | Effect on Expression | Quantitative Change | Experimental Context |
| COL1A1, COL1A2 | Collagen Type I | Upregulation | 70-140% increase in protein production at 1-10 µM | Human Dermal Fibroblasts[2] |
| COL3A1 | Collagen Type III | Upregulation | Increased expression observed in rat wounds | Rat Fibroblasts[3] |
| ELN | Elastin | Upregulation | ~30% increase in protein production at 0.01-100 nM | Human Dermal Fibroblasts |
| DCN | Decorin | Upregulation | Stimulated production observed | Human Dermal Fibroblasts[3][4] |
| MMP1 | Matrix Metalloproteinase-1 | Upregulation | Increased mRNA expression at 0.01 nM | Human Dermal Fibroblasts[5] |
| MMP2 | Matrix Metalloproteinase-2 | Upregulation | Increased mRNA expression at 0.01 nM | Human Dermal Fibroblasts[5] |
| TIMP1 | Tissue Inhibitor of Metalloproteinase-1 | Upregulation | Increased to a greater extent than MMP1 | Human Dermal Fibroblasts[5] |
| TIMP2 | Tissue Inhibitor of Metalloproteinase-2 | No significant change or Decrease | Concentration-dependent effects | Human Dermal Fibroblasts |
Influence on Growth Factor Gene Expression
GHK treatment can stimulate fibroblasts to produce essential growth factors, further promoting tissue regeneration.
Table 2: Effect of GHK-Cu on Growth Factor Gene Expression in Fibroblasts
| Gene Target | Protein Product | Effect on Expression | Quantitative Change | Experimental Context | | :--- | :--- | :--- | :--- | | FGF2 | Basic Fibroblast Growth Factor (bFGF) | Upregulation | Significantly more bFGF produced | Irradiated Human Fibroblasts[3] | | VEGFA | Vascular Endothelial Growth Factor (VEGF) | Upregulation | Significantly more VEGF produced | Irradiated Human Fibroblasts[3][6] | | TGFB1 | Transforming Growth Factor-beta 1 | Downregulation/Modulation | Decreased secretion in some contexts to reduce scarring | Human Fibroblasts[7][8] |
Signaling Pathways Modulated by GHK
The broad changes in gene expression induced by GHK are mediated through complex signaling pathways. The Transforming Growth Factor-beta (TGF-β) pathway is a key mediator of GHK's effects on ECM production and tissue remodeling.[5][9]
Section 2: Manganese and its Effect on Fibroblast Gene Expression via MnSOD
Manganese is an essential cofactor for mitochondrial manganese superoxide dismutase (MnSOD, encoded by the SOD2 gene), a primary antioxidant enzyme that protects cells from oxidative damage.[10] The expression level of MnSOD is critical for fibroblast function and influences multiple signaling pathways.
MnSOD's Role in Regulating Gene Expression
Changes in MnSOD expression, either through deficiency or overexpression, lead to significant alterations in gene expression profiles related to cell growth, stress response, and apoptosis.
Table 3: Gene Expression Changes in Response to Altered MnSOD Levels in Fibroblasts
| Condition | Gene Target | Protein Product | Effect on Expression / Activity | Cellular Outcome |
| MnSOD Deficiency (Sod2⁻/⁻) | 4EBP1 | Eukaryotic translation initiation factor 4E-binding protein 1 | Increased protein expression, reduced phosphorylation | Reduced protein translation and cell proliferation[10] |
| MnSOD Deficiency (Sod2⁻/⁻) | PRDX3 | Peroxiredoxin 3 | Reduced protein expression | Increased susceptibility to oxidative damage[10] |
| MnSOD Overexpression | p21 (CDKN1A) | Cyclin-dependent kinase inhibitor 1 | Upregulation | Cell cycle regulation, adaptive response[11] |
| MnSOD Overexpression | Myc | Myc proto-oncogene protein | Upregulation | Regulation of cell growth and proliferation[11] |
| MnSOD Overexpression | GADD153 (CHOP) | Growth arrest and DNA damage-inducible protein | Upregulation | Stress response[11] |
| MnSOD Overexpression | Cyclin A, Cyclin B1 | Cyclins | Upregulation | Cell cycle regulation[11] |
Signaling Pathways Influenced by MnSOD
MnSOD's regulation of reactive oxygen species (ROS) levels in the mitochondria has a cascading effect on several key signaling pathways that control cell fate. Deficiency in MnSOD can lead to abnormal signaling and reduced cell proliferation.[10]
References
- 1. peptidesciences.com [peptidesciences.com]
- 2. deltapeptides.com [deltapeptides.com]
- 3. GHK-Cu may Prevent Oxidative Stress in Skin by Regulating Copper and Modifying Expression of Numerous Antioxidant Genes | MDPI [mdpi.com]
- 4. primelabpeptides.com [primelabpeptides.com]
- 5. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. GHK Peptide Inhibits Bleomycin-Induced Pulmonary Fibrosis in Mice by Suppressing TGFβ1/Smad-Mediated Epithelial-to-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. primelabpeptides.com [primelabpeptides.com]
- 10. Loss of manganese superoxide dismutase leads to abnormal growth and signal transduction in mouse embryonic fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Manganese Superoxide Dismutase-Mediated Gene Expression in Radiation-Induced Adaptive Responses - PMC [pmc.ncbi.nlm.nih.gov]
Established Bioactivity of GHK and its Copper Complex (GHK-Cu)
An In-depth Technical Guide to the Role of Manganese in the Bioactivity of GHK Peptide
For: Researchers, Scientists, and Drug Development Professionals
Abstract: The tripeptide Glycyl-L-Histidyl-L-Lysine (GHK) is a naturally occurring peptide with well-documented regenerative and protective actions, primarily studied as a copper complex (GHK-Cu). As a carrier peptide, GHK's ability to bind and transport metal ions is central to its bioactivity. While the role of copper has been extensively investigated, the potential for GHK to complex with other essential trace elements, such as manganese (Mn), remains a nascent field of inquiry. Manganese is a critical cofactor for enzymes essential to antioxidant defense, collagen synthesis, and inflammatory modulation. This technical guide provides a comprehensive overview of the established bioactivities of GHK-Cu and manganese, presents a theoretical framework for the potential role of a GHK-Manganese (GHK-Mn) complex, and offers a detailed experimental roadmap to investigate its formation, stability, and biological efficacy.
First isolated from human plasma in 1973, GHK has been shown to decline with age, correlating with a reduced regenerative capacity.[1] Its biological effects are most pronounced when complexed with copper (Cu²⁺), which it binds with high affinity.[2] GHK-Cu has demonstrated a wide range of health-positive effects, establishing it as a potent modulator of tissue remodeling.
Key Bioactivities of GHK-Cu:
-
Wound Healing and Tissue Regeneration: GHK-Cu accelerates wound healing by stimulating the synthesis of collagen, glycosaminoglycans, and decorin.[1][3] It attracts immune and endothelial cells to the injury site and promotes angiogenesis.[1] Animal studies have confirmed that GHK-Cu improves wound contraction and increases the levels of antioxidant enzymes in wound beds.[1][2]
-
Extracellular Matrix (ECM) Remodeling: The peptide complex modulates the activity of metalloproteinases (MMPs) and their inhibitors (TIMPs), which are crucial for the proper breakdown and reconstruction of the ECM during healing.[1][3]
-
Anti-Inflammatory and Antioxidant Effects: GHK-Cu exhibits anti-inflammatory properties by reducing the secretion of pro-inflammatory cytokines like TNF-α.[1] It also provides antioxidant protection, in some cases demonstrating superior activity to superoxide (B77818) dismutase (SOD1) in preventing lipid peroxidation.[3]
-
Gene Regulation: Modern genomic studies have revealed that GHK can up- and down-regulate thousands of human genes, effectively resetting gene expression to a healthier state.[3][4] This broad genetic influence likely underlies its diverse biological actions.
Quantitative Data on GHK-Cu Bioactivity
The following table summarizes key quantitative findings from in vitro and in vivo studies on GHK-Cu.
| Parameter | Concentration/Dose | Model System | Observed Effect | Reference |
| Collagen Synthesis | 1-10 nM | Human Dermal Fibroblasts | Stimulation of collagen synthesis. | [1] |
| Angiogenesis | - | Rabbit Dermal Wounds | Increased blood vessel formation. | [2] |
| Anti-Inflammatory | - | Rat Ischemic Wounds | Decreased level of TNF-alpha. | [1] |
| Antioxidant Enzyme Levels | - | Rabbit Dermal Wounds | Elevated levels of antioxidant enzymes. | [2] |
GHK-Cu Signaling Pathways
GHK-Cu exerts its effects through multiple signaling pathways, primarily related to tissue repair and inflammation. It influences growth factor production and modulates the complex interplay of ECM synthesis and degradation.
The Biological Significance of Manganese
Manganese (Mn) is an essential trace mineral required for the normal functioning of the nervous system, brain, and numerous enzyme systems.[5] It is a critical cofactor for several key enzymes involved in processes that overlap with the known bioactivities of GHK.
-
Antioxidant Defense: Manganese is the essential cofactor for manganese superoxide dismutase (MnSOD), the primary antioxidant enzyme within the mitochondria.[6][7] MnSOD catalyzes the dismutation of harmful superoxide radicals into hydrogen peroxide, which is then further neutralized.[6][7] This function is vital for protecting cells from oxidative damage generated during metabolic processes.
-
Collagen Synthesis and Wound Healing: Manganese is required for the activation of prolidase, an enzyme that provides the amino acid proline, which is essential for collagen formation in skin cells.[8] It is also a cofactor for glycosyltransferases, enzymes necessary for synthesizing proteoglycans needed for healthy cartilage and bone formation, and which play a role in wound healing.[8] Animal studies have demonstrated that manganese deficiency leads to impaired collagen production and delayed wound healing.[9]
-
Inflammatory Regulation: Through its role in the powerful antioxidant enzyme MnSOD, manganese can reduce inflammation.[5][10] Research suggests SOD is a potential therapeutic agent for inflammatory disorders.[5]
Key Manganese-Dependent Enzymes
| Enzyme | Location | Function | Relevance to GHK Bioactivity | References |
| Manganese Superoxide Dismutase (MnSOD) | Mitochondrial Matrix | Catalyzes the dismutation of superoxide radicals to hydrogen peroxide. | Antioxidant defense, reduction of inflammation. | [6][7] |
| Prolidase | Cytosol | Provides proline for collagen synthesis. | Collagen production, wound healing, ECM remodeling. | [8] |
| Glycosyltransferases | Golgi Apparatus | Required for the synthesis of proteoglycans for cartilage, bone, and wound healing. | ECM synthesis, wound healing. | [8] |
A Theoretical Framework for the GHK-Manganese (GHK-Mn) Complex
Given GHK's established role as a carrier peptide for copper and manganese's critical involvement in antioxidant defense and collagen synthesis, we can construct a theoretical framework for the potential bioactivity of a GHK-Manganese (GHK-Mn) complex. The hypothesis is that GHK can chelate manganese and deliver it to cells, thereby enhancing manganese-dependent enzymatic processes.
Potential Bioactivities of a GHK-Mn Complex:
-
Enhanced Antioxidant Capacity: By delivering manganese directly to cells, GHK-Mn could act as a potent antioxidant. This could occur through two mechanisms: by directly exhibiting SOD-like (mimetic) activity, and more significantly, by providing the necessary manganese cofactor to boost the activity of the cell's own MnSOD enzyme, particularly within the mitochondria.
-
Accelerated Wound Healing and Collagen Synthesis: GHK is known to stimulate collagen synthesis. Manganese is a required cofactor for prolidase, an enzyme essential for this process. A GHK-Mn complex could therefore synergistically enhance wound repair by simultaneously providing the signaling peptide (GHK) and a key enzymatic cofactor (Mn), leading to more efficient collagen deposition and tissue remodeling.
-
Potent Anti-Inflammatory Effects: The combination of GHK's known anti-inflammatory properties (e.g., reduction of TNF-α) and manganese's role in activating the anti-inflammatory and antioxidant MnSOD enzyme could result in a powerful anti-inflammatory agent. This complex could modulate inflammatory signaling pathways such as NF-κB more effectively than either component alone.
Hypothesized GHK-Mn Signaling Pathway
The proposed GHK-Mn complex could influence cellular behavior by providing manganese to key enzymes while the GHK moiety interacts with its own signaling pathways, leading to a synergistic effect on cell protection and regeneration.
Experimental Roadmap for Investigating GHK-Mn
The following section provides detailed experimental protocols designed to systematically investigate the formation, stability, and bioactivity of the hypothetical GHK-Mn complex.
Protocol 1: Synthesis and Physicochemical Characterization of the GHK-Mn Complex
Objective: To synthesize a GHK-Mn complex and characterize its stoichiometry, structure, and binding thermodynamics.
Methodologies:
-
Complex Formation:
-
Dissolve synthetic GHK peptide (high purity) in a suitable buffer (e.g., 50 mM HEPES, pH 7.4).
-
Prepare a stock solution of Manganese(II) Chloride (MnCl₂).
-
Mix the GHK and MnCl₂ solutions at varying molar ratios (e.g., 1:0.5, 1:1, 1:2) and incubate at room temperature.
-
-
Electrospray Ionization-Mass Spectrometry (ESI-MS):
-
Objective: Determine the stoichiometry of the complex.
-
Protocol:
-
Prepare samples at a low concentration (~10-50 µM) in a volatile buffer (e.g., 50 mM ammonium (B1175870) acetate, pH 7.4).
-
Infuse the sample into an ESI-MS instrument at a flow rate of 5-10 µL/min.
-
Acquire spectra in positive ion mode, using gentle source conditions (low cone voltage, low source temperature) to preserve the non-covalent complex.
-
Analyze the resulting mass spectra to identify peaks corresponding to free GHK, and the [GHK+Mn]²⁺ complex. Compare experimental and theoretical isotopic distributions to confirm peak assignments.
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: Characterize the metal binding site and structural changes in GHK upon Mn²⁺ coordination.
-
Protocol:
-
Prepare a concentrated sample of GHK (~1-2 mM) in a deuterated solvent (e.g., 90% H₂O/10% D₂O).
-
Acquire 1D and 2D ¹H NMR spectra (e.g., TOCSY, NOESY) of the apo-peptide.
-
Titrate aliquots of a MnCl₂ stock solution into the NMR tube.
-
Monitor changes in chemical shifts and line broadening of the peptide's proton signals. Protons of amino acid residues involved in manganese coordination (likely the imidazole (B134444) ring of histidine and the N-terminal amine) will show the most significant changes.
-
-
-
Isothermal Titration Calorimetry (ITC):
-
Objective: Quantify the binding affinity (K_D), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction.
-
Protocol:
-
Dialyze both GHK and MnCl₂ solutions extensively against the same buffer (e.g., 50 mM HEPES, pH 7.4) to minimize heats of dilution.
-
Degas both solutions immediately before the experiment.
-
Fill the ITC sample cell with GHK solution (e.g., 20-50 µM).
-
Fill the injection syringe with MnCl₂ solution (e.g., 200-500 µM, typically 10x the cell concentration).
-
Perform a series of small, timed injections of the MnCl₂ solution into the GHK solution while monitoring the heat change.
-
Fit the integrated heat data to a suitable binding model to extract K_D, n, and ΔH.
-
-
Anticipated Data Table:
| Characterization Method | Parameter Measured | Anticipated Result for GHK-Mn |
| ESI-MS | Mass-to-charge (m/z) | Identification of a peak corresponding to the [GHK+Mn]²⁺ complex. |
| NMR | Chemical Shift Changes | Significant shifts observed for protons on the Histidine residue. |
| ITC | Dissociation Constant (K_D) | To be determined (µM to mM range expected). |
| ITC | Stoichiometry (n) | ~1 (indicating a 1:1 binding ratio). |
| ITC | Enthalpy (ΔH) | To be determined (kcal/mol). |
Protocol 2: Assessment of Antioxidant (SOD-like) Activity
Objective: To determine if the GHK-Mn complex possesses intrinsic superoxide dismutase (SOD)-like activity.
Methodology: Xanthine (B1682287)/Xanthine Oxidase Assay This indirect assay measures the inhibition of the reduction of a detector molecule (e.g., cytochrome c or NBT) by superoxide radicals generated by the xanthine/xanthine oxidase system.
-
Reagents:
-
Phosphate buffer (50 mM, pH 7.8)
-
Xanthine solution
-
Cytochrome c or Nitroblue Tetrazolium (NBT) solution
-
Xanthine Oxidase enzyme
-
Test compounds: GHK, MnCl₂, GHK-Mn complex, and purified MnSOD (as positive control).
-
-
Protocol:
-
In a 96-well plate, add buffer, xanthine, and cytochrome c to all wells.
-
Add serial dilutions of the test compounds (GHK, MnCl₂, GHK-Mn, MnSOD) to respective wells.
-
Initiate the reaction by adding xanthine oxidase to all wells.
-
Immediately monitor the change in absorbance at 550 nm (for cytochrome c reduction) or 560 nm (for NBT reduction) over time using a microplate reader.
-
Calculate the rate of reduction for each concentration.
-
Determine the concentration of each compound required to inhibit the reduction rate by 50% (IC₅₀). A lower IC₅₀ value indicates higher SOD-like activity.
-
Anticipated Data Table:
| Compound | SOD-like Activity (IC₅₀, µM) |
| GHK | Expected to be low/none |
| MnCl₂ | Expected to be moderate |
| GHK-Mn Complex | To be determined |
| MnSOD (Control) | Expected to be very low (high potency) |
Protocol 3: In Vitro Analysis of Extracellular Matrix Synthesis
Objective: To evaluate the effect of the GHK-Mn complex on collagen and elastin (B1584352) production by human dermal fibroblasts.
Methodologies:
-
Cell Culture:
-
Culture primary Human Dermal Fibroblasts (HDFs) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C, 5% CO₂.
-
Seed cells in 6-well or 12-well plates and allow them to adhere and reach ~70-80% confluency.
-
Starve cells in serum-free media for 24 hours prior to treatment.
-
-
Sirius Red Assay for Collagen Quantification:
-
Protocol:
-
Treat starved HDFs with test compounds (Control, GHK, MnCl₂, GHK-Mn) in serum-free media for 48-72 hours.
-
Collect the cell culture supernatant.
-
Fix the adherent cell layer with cold methanol.
-
Stain the fixed cells with Sirius Red solution (0.1% in saturated picric acid) for 1 hour.
-
Wash extensively with 0.05M acetic acid to remove unbound dye.
-
Elute the bound dye with an extraction buffer (0.1 M NaOH).
-
Measure the absorbance of the eluate at 540 nm.
-
Quantify collagen concentration using a standard curve prepared with known concentrations of collagen I.
-
-
-
RT-qPCR for Gene Expression Analysis:
-
Protocol:
-
Treat HDFs as described above for 24-48 hours.
-
Lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform quantitative PCR using primers specific for COL1A1 (collagen type I alpha 1), ELN (elastin), and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
-
Anticipated Data Tables:
Table 4.3.1: Total Collagen Production
| Treatment Group | Collagen Concentration (µg/mL) | % Change vs. Control |
|---|---|---|
| Control | Baseline | - |
| GHK | To be determined | To be determined |
| MnCl₂ | To be determined | To be determined |
| GHK-Mn | To be determined | To be determined |
Table 4.3.2: Relative Gene Expression
| Treatment Group | COL1A1 Fold Change | ELN Fold Change |
|---|---|---|
| Control | 1.0 | 1.0 |
| GHK | To be determined | To be determined |
| MnCl₂ | To be determined | To be determined |
| GHK-Mn | To be determined | To be determined|
Protocol 4: Evaluation of Anti-Inflammatory Potential
Objective: To assess the ability of the GHK-Mn complex to suppress the inflammatory response in macrophages.
Methodology:
-
Cell Culture and Stimulation:
-
Culture RAW 264.7 murine macrophages in DMEM with 10% FBS.
-
Seed cells in a 24-well plate.
-
Pre-treat cells with various concentrations of the test compounds (GHK, MnCl₂, GHK-Mn) for 1-2 hours.
-
Stimulate inflammation by adding Lipopolysaccharide (LPS) (e.g., 100 ng/mL) to the media for 18-24 hours.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant after the incubation period.
-
Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Signaling Pathway Analysis (Western Blot):
-
For pathway analysis, perform a shorter LPS stimulation (e.g., 15-60 minutes).
-
Lyse the cells and collect total protein.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against total and phosphorylated forms of key inflammatory signaling proteins (e.g., p-NF-κB p65, p-p38 MAPK).
-
Use secondary HRP-conjugated antibodies and a chemiluminescent substrate to visualize bands.
-
Quantify band intensity to determine the effect of GHK-Mn on the activation (phosphorylation) of these pathways.
-
Anticipated Data Table:
| Treatment Group | TNF-α Concentration (pg/mL) | IL-6 Concentration (pg/mL) |
| Control (No LPS) | Baseline | Baseline |
| LPS Only | High | High |
| LPS + GHK | To be determined | To be determined |
| LPS + MnCl₂ | To be determined | To be determined |
| LPS + GHK-Mn | To be determined | To be determined |
Conclusion
While the bioactivity of GHK-Cu is well-established, the potential for a GHK-Manganese complex represents a compelling and unexplored area of research. Based on the fundamental roles of both GHK as a carrier peptide and manganese as an essential enzymatic cofactor, a GHK-Mn complex could theoretically offer unique or synergistic benefits in antioxidant defense, wound healing, and anti-inflammatory applications. The experimental roadmap detailed in this guide provides a rigorous, step-by-step framework for researchers to synthesize, characterize, and validate the bioactivity of GHK-Mn. Successful execution of these protocols will elucidate the role of manganese in the bioactivity of GHK peptide and could pave the way for novel therapeutic agents in dermatology, regenerative medicine, and drug development.
References
- 1. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 2. scielo.br [scielo.br]
- 3. A review on the interrogation of peptide-metal interactions using electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. contentful.com [contentful.com]
- 7. Comparison of Two Human Skin Cell Isolation Protocols and Their Influence on Keratinocyte and Fibroblast Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stevensonlab.com [stevensonlab.com]
- 9. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2.2. 3D Cell Culture [bio-protocol.org]
Structural Analysis of Manganese Tripeptide-1 Complex: A Technical Guide
Introduction
Manganese Tripeptide-1 is a synthetic bioactive peptide, forming a coordination complex between a manganese ion and the tripeptide Glycyl-L-Histidyl-L-Lysine (GHK). This complex is of significant interest in cosmetic and dermatological research for its potential antioxidant, anti-aging, and skin-reparative properties. The GHK tripeptide itself is a naturally occurring plasma peptide known for its wound healing and tissue regeneration capabilities, most extensively studied in its copper-complexed form (GHK-Cu). The manganese variant, this compound, is explored for its ability to leverage the biological activities of both the peptide and the manganese ion, a crucial cofactor for various antioxidant enzymes like superoxide (B77818) dismutase.
This technical guide provides an in-depth overview of the methodologies employed in the structural analysis of the this compound complex. While specific structural data for this complex is not extensively published, this guide draws upon established protocols for analogous metal-peptide complexes, particularly other manganese-peptide systems and the closely related GHK-Cu complex. The information herein is intended for researchers, scientists, and drug development professionals engaged in the characterization of metallopeptides.
Synthesis of this compound Complex
The synthesis of the this compound complex involves the chelation of a manganese salt by the GHK tripeptide. A general protocol, adapted from the synthesis of similar metallopeptide complexes, is outlined below.
Experimental Protocol:
-
Dissolution of Tripeptide: Dissolve Glycyl-L-Histidyl-L-Lysine (GHK) in a suitable solvent, such as deionized water or a buffered solution (e.g., Tris buffer at pH 7.3). The concentration will depend on the desired final concentration of the complex.
-
Preparation of Manganese Solution: Prepare a solution of a manganese salt, such as Manganese (II) chloride (MnCl₂), in the same solvent.
-
Complexation: Slowly add the manganese solution to the GHK solution while stirring continuously at a controlled temperature. The molar ratio of peptide to metal ion is a critical parameter and may be varied to study the stoichiometry of the complex.
-
pH Adjustment: Monitor and adjust the pH of the solution as needed to maintain the desired protonation state of the peptide and facilitate complex formation.
-
Purification: The resulting complex can be purified using techniques such as size-exclusion chromatography or dialysis to remove any unreacted starting materials.
-
Lyophilization: The purified this compound complex solution can be lyophilized to obtain a stable powder.
Structural and Biophysical Characterization
A combination of spectroscopic and calorimetric techniques is essential for a thorough structural analysis of the this compound complex. The following sections detail the experimental protocols for key analytical methods.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for quantifying the thermodynamic parameters of binding interactions. It directly measures the heat released or absorbed during the binding of a ligand (in this case, manganese ions) to a macromolecule (the GHK peptide).
Experimental Protocol:
-
Sample Preparation: Prepare a solution of the GHK tripeptide (typically in the micromolar range, e.g., 10-100 µM) in a suitable buffer (e.g., 30 mM Tris buffer, pH 7.3). The same buffer should be used to prepare a concentrated solution of Manganese (II) chloride (e.g., 200 mM). Degas both solutions to prevent bubble formation.
-
Instrument Setup: Load the GHK solution into the sample cell of the ITC instrument (e.g., MicroCal ITC200) and the manganese solution into the injection syringe. Set the experimental temperature (e.g., 25°C).
-
Titration: Perform a series of small, sequential injections of the manganese solution into the GHK solution. The heat change associated with each injection is measured.
-
Data Analysis: The raw data (heat flow versus time) is integrated to obtain the heat change per injection. These values are then plotted against the molar ratio of manganese to GHK. The resulting binding isotherm can be fitted to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Ka), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Table 1: Representative Thermodynamic Parameters for Metal-Peptide Interactions
| Parameter | Mn²⁺ - DP1 Complex | Cu(II) - GHK Complex |
| Binding Affinity (Ka) | ~40 M⁻¹ | 1.43 x 10¹³ M⁻¹ (Conditional at pH 7.4) |
| Enthalpy (ΔH) | Data not specified | Enthalpically driven |
| Entropy (ΔS) | Data not specified | Data not specified |
| Stoichiometry (n) | 1:1 (assumed in model) | 1:1 |
Note: Data for the Mn²⁺-DP1 complex is for a different manganese-peptide system and is provided for illustrative purposes. Data for the Cu(II)-GHK complex is from studies on the copper analogue and highlights the high affinity of GHK for divalent metal ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and dynamics of molecules in solution. For paramagnetic complexes like this compound, NMR can be used to identify the amino acid residues involved in manganese coordination through the observation of paramagnetic relaxation effects.
Experimental Protocol:
-
Sample Preparation: Prepare a solution of the GHK tripeptide (e.g., 2 mM) in a deuterated solvent (e.g., 90:10 H₂O/D₂O) to minimize the solvent signal.
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum of the free GHK peptide.
-
Paramagnetic Titration: Add substoichiometric amounts of a Manganese (II) chloride solution to the GHK sample and acquire a series of ¹H NMR spectra. The signals of protons near the manganese binding site will experience significant line broadening due to paramagnetic relaxation enhancement.
-
2D NMR (TOCSY, HSQC): To aid in the assignment of proton signals, two-dimensional NMR experiments such as Total Correlation Spectroscopy (TOCSY) and Heteronuclear Single Quantum Coherence (HSQC) spectroscopy can be performed on the free peptide. The HSQC experiment requires a ¹³C or ¹⁵N isotopically labeled peptide.
-
Data Analysis: By comparing the spectra of the free peptide with those containing manganese, the amino acid residues whose signals are broadened can be identified as being in close proximity to the manganese binding site.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a technique that is specifically sensitive to paramagnetic species, such as the Mn(II) ion. It provides information about the electronic structure and coordination environment of the metal center.
Experimental Protocol:
-
Sample Preparation: Prepare a series of solutions containing a fixed concentration of Manganese (II) chloride (e.g., 1 mM) and varying concentrations of the GHK tripeptide in a suitable buffer (e.g., Tris buffer, pH 7.3). For measurements at low temperatures (e.g., 77 K), a cryoprotectant like ethylene (B1197577) glycol (5%) may be added.
-
EPR Measurement: Record the X-band EPR spectra of the solutions at a controlled temperature (e.g., room temperature or 77 K). The characteristic six-line EPR signal of the Mn(II) ion will change in intensity and/or shape upon complexation with the GHK peptide.
-
Data Analysis: The changes in the EPR signal can be used to determine the fraction of manganese ions bound to the peptide at different concentrations, allowing for the calculation of the binding affinity. The fine structure of the EPR spectrum can also provide insights into the coordination geometry of the manganese ion.
Manganese Tripeptide-1: A Technical Guide to its Interaction with Extracellular Matrix Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
Manganese Tripeptide-1 (GHK-Mn) is a metallopeptide that has garnered interest in the fields of dermatology and cosmetic science for its potential to modulate the extracellular matrix (ECM) and address the signs of skin aging. As a member of the GHK peptide family, its mechanism is believed to be analogous to the more extensively studied Copper Tripeptide-1 (GHK-Cu), acting as both a carrier for the essential mineral manganese and a signaling molecule that influences cellular processes related to ECM homeostasis. This technical guide provides an in-depth analysis of the available scientific literature on this compound, focusing on its interaction with key ECM proteins, proposing signaling pathways, and outlining experimental protocols for its investigation. While direct quantitative data for this compound remains limited, this guide consolidates existing knowledge on the GHK peptide and its copper-complexed counterpart to provide a comprehensive theoretical framework for researchers.
Introduction: The Role of this compound in ECM Regulation
The extracellular matrix is a dynamic network of macromolecules, including collagen, elastin (B1584352), and proteoglycans, that provides structural support to tissues and regulates cellular functions. The integrity of the ECM is crucial for maintaining skin health and appearance. With age and exposure to environmental stressors such as UV radiation, the ECM undergoes degradation, leading to the visible signs of aging like wrinkles and loss of elasticity.
This compound is classified as a carrier peptide, designed to deliver manganese ions to the skin.[1] Manganese is an essential cofactor for several enzymes, most notably superoxide (B77818) dismutase (SOD), a key antioxidant enzyme that protects cells from oxidative damage.[1][2] The tripeptide component, Glycyl-L-Histidyl-L-Lysine (GHK), is a naturally occurring peptide fragment of collagen that has been shown to have a variety of biological effects, including stimulating the synthesis of ECM components and modulating the activity of matrix metalloproteinases (MMPs).[3][4]
The proposed dual-action of this compound—providing antioxidant protection via manganese and stimulating ECM remodeling through the GHK peptide—makes it a compelling ingredient for skincare and therapeutic applications aimed at combating skin aging.
Interaction with Extracellular Matrix Proteins
The primary mechanism by which this compound is thought to interact with the ECM is through the bioactivity of its GHK peptide component. Research on GHK and its copper complex (GHK-Cu) has demonstrated significant effects on the synthesis and degradation of key ECM proteins.
Stimulation of Collagen and Elastin Synthesis
Regulation of Matrix Metalloproteinases (MMPs) and Their Inhibitors (TIMPs)
MMPs are a family of enzymes responsible for the degradation of ECM components. Their activity is tightly regulated by tissue inhibitors of metalloproteinases (TIMPs). An imbalance in the MMP/TIMP ratio can lead to excessive ECM degradation and skin aging. The GHK peptide has been shown to modulate the activity of both MMPs and TIMPs.[3] Specifically, GHK-Cu has been found to increase the expression of MMP-2, which is involved in the breakdown of disorganized collagen in scar tissue, while also increasing the expression of TIMPs, which helps to prevent excessive degradation of the ECM.[5][6] This suggests a role for GHK-containing peptides in the remodeling and normalization of the ECM.
Quantitative Data on ECM Interaction (Based on GHK-Cu as a Proxy)
Direct quantitative data on the effects of this compound on ECM protein expression is not extensively available in the public domain. However, studies on the closely related GHK-Cu provide valuable insights into the potential efficacy of GHK-Mn. The following table summarizes key quantitative findings from in vitro and clinical studies on GHK-Cu.
| Parameter | Experimental Model | Treatment | Results | Citation(s) |
| Collagen Production | Human Dermal Fibroblasts (in vitro) | GHK-Cu (0.01-100 nM) | Dose-dependent increase in collagen synthesis. | [5] |
| Elastin Production | Human Dermal Fibroblasts (in vitro) | GHK-Cu (0.01-100 nM) | Approximately 30% increase in elastin production compared to untreated cells. | [5] |
| Wrinkle Volume Reduction | Human Volunteers (in vivo, clinical trial) | GHK-Cu containing cream | 31.6% reduction compared to Matrixyl® 3000; 55.8% reduction compared to control serum. | [5][8] |
| Wrinkle Depth Reduction | Human Volunteers (in vivo, clinical trial) | GHK-Cu containing cream | 32.8% reduction compared to control serum. | [8] |
| Collagen Increase | Human Thigh Skin (in vivo, biopsy) | GHK-Cu containing cream | Increased collagen in 70% of subjects. | [7] |
Note: This data pertains to GHK-Cu and should be considered as indicative of the potential effects of this compound, pending direct experimental verification.
Proposed Signaling Pathways
The biological effects of this compound on the ECM are likely mediated by several signaling pathways. Based on the known activities of GHK and manganese, the following pathways are proposed:
TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) pathway is a central regulator of ECM synthesis.[9] The GHK peptide has been suggested to upregulate genes within the TGF-β pathway, leading to increased production of collagen and other ECM components by fibroblasts.[3]
Antioxidant Defense Pathway
The manganese component of the peptide is a cofactor for superoxide dismutase (SOD), an enzyme that catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide.[2] This antioxidant activity helps protect fibroblasts from oxidative stress, thereby preserving their ability to produce ECM proteins.
Experimental Protocols
To facilitate further research into the effects of this compound on the ECM, this section outlines key experimental methodologies.
In Vitro Assessment of ECM Protein Synthesis in Human Dermal Fibroblasts
This protocol is designed to quantify the effect of this compound on the production of collagen and elastin by cultured human dermal fibroblasts.
Objective: To measure the synthesis of Type I Collagen and Elastin.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Fibroblast growth medium (e.g., DMEM with 10% FBS)
-
This compound (solubilized in a suitable vehicle)
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for Human Pro-Collagen Type I and Elastin
-
Total protein quantification assay (e.g., BCA assay)
-
96-well cell culture plates
Methodology:
-
Cell Culture: Culture HDFs in appropriate growth medium until they reach 80-90% confluency.
-
Treatment: Seed HDFs into 96-well plates. After 24 hours, replace the medium with a serum-free medium containing various concentrations of this compound (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM) and a vehicle control.
-
Incubation: Incubate the cells for 48-72 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA: Perform ELISA for Pro-Collagen Type I and Elastin on the collected supernatant according to the manufacturer's instructions.
-
Protein Quantification: Lyse the cells and determine the total protein content using a BCA assay.
-
Data Analysis: Normalize the concentration of collagen and elastin to the total protein content for each well. Compare the results from the treated groups to the vehicle control.
Ex Vivo Skin Explant Model
This protocol utilizes full-thickness human skin explants to assess the effects of topically applied this compound in a system that more closely mimics in vivo conditions.[10][11]
Objective: To evaluate the effect of topical this compound on ECM protein expression in human skin.
Materials:
-
Fresh human skin explants (e.g., from abdominoplasty)
-
Culture medium for skin explants
-
Topical formulation containing this compound
-
Placebo formulation (vehicle control)
-
Tissue homogenization buffer
-
Western blotting or immunohistochemistry reagents for Collagen Type I and Elastin
Methodology:
-
Explant Culture: Place skin explants in a culture system at the air-liquid interface.
-
Topical Application: Apply the this compound formulation and the placebo to the epidermal surface of the explants daily for a specified period (e.g., 7-14 days).
-
Tissue Processing: At the end of the treatment period, harvest the skin explants. A portion can be fixed for immunohistochemistry, and the remainder can be homogenized for protein extraction.
-
Analysis:
-
Immunohistochemistry: Stain tissue sections for Collagen Type I and Elastin to visualize changes in their expression and organization in the dermis.
-
Western Blotting: Quantify the levels of Collagen Type I and Elastin in the tissue homogenates.
-
-
Data Analysis: Compare the expression levels of ECM proteins in the this compound treated explants to the placebo-treated explants.
Conclusion and Future Directions
This compound presents a promising avenue for the development of advanced skincare and dermatological treatments. The existing body of research on the GHK peptide and its copper complex strongly suggests that this compound is likely to exert beneficial effects on the extracellular matrix by stimulating the synthesis of collagen and elastin, and by regulating the activity of MMPs. Its additional role as a carrier for manganese provides a potential antioxidant benefit, further protecting the skin from age-related damage.
Future research should focus on generating direct quantitative data for this compound to confirm the effects inferred from GHK-Cu studies. Investigating its specific impact on different collagen types and other ECM components, as well as elucidating the precise signaling pathways it modulates, will be crucial for a complete understanding of its mechanism of action. Further clinical trials are also warranted to establish its efficacy and safety in human subjects for various dermatological applications.
References
- 1. marciorubin.com.br [marciorubin.com.br]
- 2. researchgate.net [researchgate.net]
- 3. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OBM Geriatrics | The Effect of the Human Plasma Molecule GHK-Cu on Stem Cell Actions and Expression of Relevant Genes [lidsen.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. ways2well.com [ways2well.com]
- 8. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data [mdpi.com]
- 9. Assessment of the effectiveness of the peptide inhibitor homologous to the transforming growth factor β cytokine blocking the TGFβRI/TGFβRII receptor complex—pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An improved human skin explant culture method for testing and assessing personal care products - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of Manganese-Tripeptide-1 Receptor Binding: A Technical Guide
Version: 1.0
Abstract
This technical guide provides a comprehensive overview of the in silico methodologies for modeling the interaction between a manganese-chelated tripeptide-1 (GHK-Mn) and a putative receptor. While the GHK peptide, particularly in its copper-complexed form (GHK-Cu), is known for its role in wound healing and tissue regeneration, the specific receptor interactions of its manganese complex (GHK-Mn) are not well-elucidated. This document outlines a hypothetical framework for investigating these interactions, focusing on integrins as a plausible receptor class due to their known activation by manganese and their role in extracellular matrix signaling, a key area of GHK's biological activity. We present detailed protocols for molecular docking and molecular dynamics simulations, along with methods for analyzing the resulting data. Furthermore, we visualize the potential signaling pathways and experimental workflows using the Graphviz DOT language, providing a roadmap for researchers in drug discovery and molecular modeling.
Introduction
The tripeptide Glycyl-L-Histidyl-L-Lysine (GHK) is a naturally occurring peptide with a strong affinity for transition metals, most notably copper (Cu2+). The resulting GHK-Cu complex has been extensively studied for its beneficial effects on wound healing, skin regeneration, and anti-inflammatory responses.[1] These effects are mediated, in part, by the modulation of various signaling pathways and gene expression.[1]
Manganese (Mn2+) is an essential trace element that also plays a critical role in numerous biological processes, including acting as a cofactor for enzymes such as manganese superoxide (B77818) dismutase (MnSOD), which is vital for antioxidant defense.[2] Manganese has been shown to activate integrin receptors, which are crucial for cell adhesion, migration, and signaling in response to the extracellular matrix (ECM).[3][4][5] Given that GHK is a breakdown product of ECM proteins like collagen, it is plausible that a GHK-Manganese complex could interact with integrins to modulate cellular behavior in processes like wound healing.
This guide focuses on the in silico modeling of the binding of a hypothetical Manganese-Tripeptide-1 complex to a representative integrin receptor, providing a framework for researchers to explore this potential interaction.
Putative Receptor: Integrin α5β1
In the absence of a definitively identified receptor for GHK-Mn, we propose integrin α5β1 as a primary candidate for in silico investigation. This selection is based on the following rationale:
-
Manganese Activation: Integrin α5β1 is known to be activated by manganese, which induces a high-affinity ligand-binding state.[3][5]
-
ECM Interaction: Integrin α5β1 is a key receptor for fibronectin, a major component of the ECM. GHK is released from ECM proteins during tissue injury.[1]
-
Wound Healing: Both GHK and integrin α5β1 are centrally involved in the signaling pathways that regulate wound healing and tissue regeneration.[6][7][8]
For the purpose of the in silico protocols described herein, the crystal structure of human integrin α5β1 can be obtained from the Protein Data Bank (PDB). A suitable structure would be one that includes the ligand-binding headpiece.
In Silico Modeling Protocols
Ligand and Receptor Preparation
A crucial first step in any in silico modeling study is the careful preparation of both the ligand (GHK-Mn) and the receptor (integrin α5β1).
Experimental Protocol: Ligand and Receptor Preparation
-
Ligand 3D Structure Generation:
-
The 3D structure of Tripeptide-1 (GHK) can be built using molecular modeling software such as Avogadro, ChemDraw, or the builder tools within molecular simulation packages.
-
The manganese ion (Mn2+) should be positioned to form a coordination complex with the peptide. The coordination is likely to involve the imidazole (B134444) nitrogen of histidine and the amine nitrogen of glycine, similar to GHK-Cu.
-
The geometry of the GHK-Mn complex should be optimized using a quantum mechanics method (e.g., Density Functional Theory with a functional like B3LYP) to obtain an energetically favorable conformation and accurate partial charges.
-
-
Receptor Structure Preparation:
-
Download the crystal structure of integrin α5β1 from the Protein Data Bank (PDB).
-
Using a molecular visualization and preparation tool (e.g., UCSF Chimera, PyMOL, or Maestro), remove any non-essential molecules such as water, co-crystallized ligands, and ions that are not part of the receptor's structural integrity.
-
Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography.
-
Assign protonation states to ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) based on a pH of 7.4.
-
Perform a restrained energy minimization of the receptor structure to relieve any steric clashes.
-
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.
Experimental Protocol: Molecular Docking
-
Grid Generation:
-
Define a docking grid box that encompasses the putative binding site on the integrin α5β1 headpiece. This site is typically located at the interface of the α and β subunits.
-
-
Docking Simulation:
-
Use a molecular docking program such as AutoDock, Glide, or GOLD.
-
For metal-containing ligands, it is important to use a docking program that can handle the coordination geometry of the metal ion. Some programs allow for the definition of coordination constraints.
-
Perform the docking simulation, allowing for flexible torsion in the GHK-Mn ligand while keeping the receptor rigid.
-
-
Pose Analysis:
-
Analyze the resulting docking poses based on their predicted binding energies (scoring functions).
-
Visually inspect the top-scoring poses to assess the plausibility of the interactions (e.g., hydrogen bonds, hydrophobic interactions, and coordination of the manganese ion with receptor residues).
-
Molecular Dynamics Simulation
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological system.
Experimental Protocol: Molecular Dynamics Simulation
-
System Setup:
-
Take the most promising docked pose of the GHK-Mn-integrin α5β1 complex as the starting structure.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions to neutralize the system.
-
-
Parameterization:
-
Simulation Execution:
-
Perform an initial energy minimization of the entire system.
-
Gradually heat the system to the desired temperature (e.g., 310 K) under constant volume (NVT ensemble).
-
Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under the NPT ensemble.
-
Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) to observe stable binding and conformational changes.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory for:
-
Root Mean Square Deviation (RMSD) to assess the stability of the complex.
-
Root Mean Square Fluctuation (RMSF) to identify flexible regions.
-
Hydrogen bond analysis to monitor key interactions.
-
Binding free energy calculations (e.g., using MM/PBSA or MM/GBSA) to estimate the binding affinity.
-
-
Data Presentation
Quantitative data from in silico modeling should be presented in a clear and structured format to allow for easy comparison and interpretation.
Table 1: Hypothetical Molecular Docking Results for GHK-Mn with Integrin α5β1
| Docking Pose | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Integrin Subunit) |
| 1 | -8.5 | Asp218 (β1), Glu221 (β1), Ser157 (α5) |
| 2 | -8.2 | Asp150 (β1), Tyr182 (α5) |
| 3 | -7.9 | Asn215 (β1), Arg261 (α5) |
Table 2: Hypothetical Binding Free Energy Calculations from MD Simulations
| Complex | van der Waals Energy (kcal/mol) | Electrostatic Energy (kcal/mol) | Polar Solvation Energy (kcal/mol) | Non-Polar Solvation Energy (kcal/mol) | Total Binding Free Energy (ΔGbind, kcal/mol) |
| GHK-Mn - Integrin α5β1 | -45.2 | -25.8 | 50.5 | -4.1 | -24.6 |
Visualization of Workflows and Pathways
In Silico Modeling Workflow
Caption: Workflow for in silico modeling of GHK-Mn binding.
Putative Integrin Signaling Pathway
Caption: Hypothetical integrin signaling cascade activated by GHK-Mn.
Conclusion
This technical guide provides a detailed, albeit hypothetical, framework for the in silico investigation of Manganese-Tripeptide-1 receptor binding, with a focus on integrin α5β1 as a plausible target. The outlined protocols for molecular docking and molecular dynamics simulation, along with the necessary considerations for parameterizing a metal-containing ligand, offer a solid foundation for researchers. The provided visualizations of the modeling workflow and potential signaling pathways serve as a conceptual map for such studies. While experimental validation is ultimately required, the in silico approaches detailed here are powerful tools for generating hypotheses and guiding future research into the biological roles of metal-peptide complexes.
References
- 1. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. molbiolcell.org [molbiolcell.org]
- 4. Reconstruction of integrin activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. molbiolcell.org [molbiolcell.org]
- 6. Wound healing and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Signalling Pathways in Chronic Wound Healing [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Parameters for Molecular Dynamics Simulations of Manganese-Containing Metalloproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Impact of Manganese-Based Peptidic and Non-Peptidic Compounds on Mitochondrial Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial dysfunction is a key pathological feature in a wide array of human diseases, including neurodegenerative disorders, cardiovascular conditions, and age-related ailments. Consequently, therapeutic strategies aimed at preserving or restoring mitochondrial integrity are of significant interest. This technical guide explores the impact of manganese-containing compounds, particularly superoxide (B77818) dismutase (SOD) mimetics and mitochondria-targeted peptides, on mitochondrial function. Due to the limited direct research on "manganese tripeptide-1," this guide synthesizes data from functionally related and well-characterized compounds, such as the manganese-salen complex EUK-134 and the mitochondria-targeted peptide SS-31, to provide a comprehensive overview of the potential mechanisms and effects of such manganese-based therapeutics on mitochondrial bioenergetics and redox status. This document provides quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to serve as a resource for researchers in the field.
Introduction
Mitochondria are central to cellular metabolism, serving as the primary sites of ATP production through oxidative phosphorylation. This process, however, also generates reactive oxygen species (ROS) as byproducts. Under physiological conditions, endogenous antioxidant systems, including manganese superoxide dismutase (MnSOD) located in the mitochondrial matrix, effectively neutralize ROS.[1][2] An imbalance between ROS production and detoxification leads to oxidative stress, which can damage mitochondrial components, impair ATP synthesis, and initiate cell death pathways.
Manganese-based compounds have emerged as a promising class of therapeutics to combat mitochondrial oxidative stress. These agents often function as SOD mimetics, catalytically converting superoxide radicals to less harmful species.[3] This guide focuses on the effects of such compounds on key parameters of mitochondrial health, including mitochondrial membrane potential (ΔΨm), ATP production, and cellular respiration.
Quantitative Data on Mitochondrial Function
The following tables summarize the quantitative effects of representative manganese-containing compounds and mitochondria-targeted peptides on various aspects of mitochondrial function, as reported in the scientific literature.
Table 1: Effects on Mitochondrial Membrane Potential (ΔΨm)
| Compound/Peptide | Cell Type | Treatment Conditions | Assay | Observed Effect | Reference |
| EUK-134 | H9C2 Cardiomyocytes | 10 µM EUK-134 pre-treatment, followed by 50 µM phenylephrine | JC-1 Staining | Reversed phenylephrine-induced reduction in ΔΨm | [4][5] |
| EUK-134 | Human Skeletal Muscle Myoblasts | 10 µM EUK-134 co-treatment with 0.1 µg/mL tunicamycin (B1663573) for 24h | MitoTracker Red, JC-1 | Inhibited tunicamycin-induced mitochondrial hyperpolarization | [6] |
| SS-31 | Mouse Hippocampus (in vivo) | 5.0 mg/kg, i.p. | Not specified | Protected against isoflurane-induced decrease in ΔΨm | [7] |
Table 2: Effects on ATP Production
| Compound/Peptide | Model System | Treatment Conditions | Assay | Observed Effect | Reference |
| SS-31 | Aged Mouse Skeletal Muscle (in vivo) | Long-term treatment | 31P NMR and optical spectroscopy | Reversed age-related decline in maximum mitochondrial ATP production (ATPmax) | [8] |
| SS-31 | Mouse Hippocampus (in vivo) | 5.0 mg/kg, i.p. | Not specified | Protected against isoflurane-induced decrease in ATP production | [7] |
| SS-31 | In vitro models | Not specified | Not specified | Promotes ATP synthesis | [7] |
Table 3: Effects on Mitochondrial Respiration (Oxygen Consumption Rate - OCR)
| Compound/Peptide | Cell/Tissue Type | Treatment Conditions | Assay | Observed Effect | Reference |
| EUK-134 | Human Skeletal Muscle Myoblasts | 10 µM EUK-134 co-treatment with 0.1 µg/mL tunicamycin for 24h | Seahorse XF Analyzer | Ameliorated tunicamycin-induced reduction in respiratory control ratio, reserve capacity, and phosphorylating respiration | [6] |
| SS-31 | Cultured cerebromicrovascular endothelial cells from aged animals | Not specified | Not specified | Protective effects on mitochondrial respiration | [9] |
Experimental Protocols
Detailed methodologies for assessing the impact of compounds on mitochondrial function are crucial for reproducible research. The following are protocols for key experiments cited in the context of manganese-based compounds and mitochondria-targeted peptides.
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol is adapted from established methods for using the cationic dye JC-1 to measure changes in mitochondrial membrane potential.[1][10][11][12][13]
Principle: JC-1 is a lipophilic cation that accumulates in the mitochondrial matrix in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In cells with low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Materials:
-
Cells of interest
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
JC-1 dye
-
DMSO
-
Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) as a positive control for depolarization
-
Black 96-well plate for fluorescence plate reader or coverslips for microscopy
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed cells in a black 96-well plate or on coverslips and culture overnight.
-
Compound Treatment: Treat cells with the manganese compound of interest at various concentrations and for the desired duration. Include a vehicle control and a positive control (e.g., 50 µM CCCP for 5-10 minutes).
-
JC-1 Staining:
-
Prepare a 1-10 µM JC-1 working solution in pre-warmed cell culture medium. The optimal concentration should be determined empirically for the specific cell type.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the JC-1 working solution to each well and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Washing:
-
Aspirate the JC-1 solution and wash the cells with pre-warmed PBS or assay buffer.
-
-
Fluorescence Measurement:
-
Microscopy: Observe the cells under a fluorescence microscope using filters for red (J-aggregates) and green (JC-1 monomers) fluorescence.
-
Plate Reader: Measure fluorescence intensity using a plate reader with excitation/emission wavelengths of ~550/600 nm for red and ~485/535 nm for green.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio in treated cells compared to control cells indicates mitochondrial depolarization.
Measurement of Cellular ATP Levels using a Luciferase-Based Assay
This protocol is based on the principle that firefly luciferase catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, producing light that can be quantified.[14][15][16][17][18]
Materials:
-
Cells of interest
-
Cell culture medium
-
ATP releasing agent
-
Luciferin-luciferase reagent
-
ATP standard for quantification
-
White 96-well plate
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white 96-well plate and treat with the test compound as required.
-
Cell Lysis: Add an ATP-releasing agent to each well to lyse the cells and release intracellular ATP.
-
Luciferase Reaction: Add the luciferin-luciferase reagent to each well.
-
Luminescence Measurement: Immediately measure the luminescence using a luminometer.
-
Data Analysis: Generate a standard curve using known concentrations of ATP. Use this curve to determine the ATP concentration in the experimental samples. Normalize ATP levels to cell number or protein concentration.
Assessment of Mitochondrial Respiration using a Seahorse XF Analyzer
This protocol outlines the use of the Seahorse XF Analyzer to measure the oxygen consumption rate (OCR), providing a profile of mitochondrial respiration.[19][20][21][22][23]
Principle: The Seahorse XF Analyzer measures real-time OCR and extracellular acidification rate (ECAR) in live cells. By sequentially injecting pharmacological agents that modulate the electron transport chain, a detailed profile of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration, can be obtained.
Materials:
-
Seahorse XF Analyzer and associated consumables (cell culture microplates, sensor cartridges, calibrant)
-
Cells of interest
-
Seahorse XF assay medium
-
Mito Stress Test compounds: Oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and a mixture of Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor).
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Assay Preparation:
-
On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine.
-
Incubate the cells in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
Load the injector ports of the hydrated sensor cartridge with the Mito Stress Test compounds.
-
-
Seahorse XF Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate and initiate the assay.
-
The instrument will measure basal OCR, followed by sequential injections of oligomycin, FCCP, and rotenone/antimycin A, with OCR measurements taken after each injection.
-
-
Data Analysis: The Seahorse software calculates key parameters of mitochondrial respiration based on the changes in OCR after each injection.
Signaling Pathways and Experimental Workflows
The effects of manganese-based compounds on mitochondrial function are often mediated through complex signaling pathways. The following diagrams, generated using Graphviz, illustrate some of these pathways and a typical experimental workflow.
Signaling Pathway of Manganese-Based SOD Mimetics
Caption: Signaling pathway of manganese-based SOD mimetics in mitigating mitochondrial dysfunction.
Experimental Workflow for Assessing Mitochondrial Function
Caption: A typical experimental workflow for evaluating the impact of a test compound on mitochondrial function.
Conclusion
Manganese-based compounds, including SOD mimetics and potentially novel manganese-peptide conjugates, represent a promising therapeutic avenue for diseases underpinned by mitochondrial oxidative stress. The data and protocols presented in this guide, drawn from studies on related and well-characterized molecules, provide a framework for the investigation and development of such compounds. By protecting against ROS-induced damage, preserving mitochondrial membrane potential, and maintaining cellular energy production, these agents have the potential to ameliorate the cellular pathology associated with mitochondrial dysfunction. Further research is warranted to elucidate the specific mechanisms of action of novel manganese tripeptides and to translate these findings into clinical applications.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. punekarnews.in [punekarnews.in]
- 3. Salen-manganese complexes: sophisticated tools for the analysis of intercellular ROS signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mitoprotective antioxidant EUK-134 stimulates fatty acid oxidation and prevents hypertrophy in H9C2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eukarion-134 Attenuates Endoplasmic Reticulum Stress-Induced Mitochondrial Dysfunction in Human Skeletal Muscle Cells [mdpi.com]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. Improving mitochondrial function with SS-31 reverses age-related redox stress and improves exercise tolerance in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genoracle.com [genoracle.com]
- 10. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Use of luciferase probes to measure ATP in living cells and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. benchchem.com [benchchem.com]
- 20. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. content.protocols.io [content.protocols.io]
- 22. researchgate.net [researchgate.net]
- 23. agilent.com [agilent.com]
The Enzymatic Stability of Manganese Tripeptide-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese Tripeptide-1 (GHK-Mn) is a metallopeptide that has garnered interest in the fields of cosmetics and drug development for its potential antioxidant and regenerative properties. As with any peptide-based therapeutic or active ingredient, its efficacy is intrinsically linked to its stability in biological environments. The susceptibility of peptides to enzymatic degradation is a critical parameter that dictates their bioavailability, half-life, and ultimately, their therapeutic window. This technical guide provides an in-depth exploration of the enzymatic stability of this compound, offering insights into its degradation, relevant experimental protocols for its assessment, and the signaling pathways it may influence.
While direct quantitative data on the enzymatic stability of this compound is not extensively available in public literature, we can infer its stability based on the well-documented behavior of the parent peptide, Glycyl-L-Histidyl-L-Lysine (GHK), and its copper complex (GHK-Cu). The coordination of a metal ion to the GHK peptide is known to influence its stability, and this principle is expected to apply to the manganese complex as well.
Inferred Enzymatic Stability
The primary mechanism of degradation for the GHK peptide is the hydrolytic cleavage of its peptide bonds by various proteases present in biological fluids like serum and plasma. The chelation of a metal ion, such as copper or manganese, to the tripeptide can sterically hinder the approach of these enzymes, thereby increasing its resistance to proteolysis. The stability of GHK and its copper complex has been studied, and it is proposed that this compound would exhibit a comparable or potentially enhanced stability profile due to the coordination of the manganese ion.
| Compound | Inferred Relative Enzymatic Stability | Primary Degradation Pathway |
| GHK (Glycyl-L-Histidyl-L-Lysine) | Low | Hydrolytic cleavage of peptide bonds by proteases. |
| GHK-Cu (Copper Tripeptide-1) | Moderate to High | Slower hydrolytic cleavage due to steric hindrance from the copper ion. |
| GHK-Mn (this compound) | Moderate to High (Inferred) | Presumed to be slower hydrolytic cleavage due to steric hindrance from the manganese ion. |
Experimental Protocols for Assessing Enzymatic Stability
To empirically determine the enzymatic stability of this compound, a series of well-established in vitro assays can be employed. These protocols are designed to simulate the physiological conditions the peptide would encounter and to quantify its degradation over time.
Serum Stability Assay
Objective: To evaluate the half-life of this compound in the presence of serum proteases.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
Obtain fresh serum (e.g., human, rat, or mouse serum) and thaw it on ice. Centrifuge the serum to remove any precipitates.
-
-
Incubation:
-
Add a known concentration of the this compound stock solution to the serum to achieve a final desired concentration.
-
Incubate the mixture at 37°C in a shaking water bath.
-
At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw aliquots of the reaction mixture.
-
-
Quenching the Reaction:
-
Immediately add a quenching solution (e.g., 10% trichloroacetic acid or acetonitrile) to the aliquots to precipitate the serum proteins and stop the enzymatic reaction.
-
Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
-
Analysis:
-
Analyze the supernatant, which contains the remaining intact peptide, by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quantify the peak area corresponding to the intact this compound at each time point.
-
-
Data Interpretation:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t½) of the peptide from the degradation curve.
-
Protease-Specific Degradation Assay
Objective: To identify specific proteases responsible for the degradation of this compound.
Methodology:
-
Preparation:
-
Prepare a solution of this compound in an appropriate assay buffer.
-
Prepare stock solutions of individual proteases of interest (e.g., trypsin, chymotrypsin, elastase, or specific matrix metalloproteinases).
-
-
Reaction:
-
Incubate the this compound solution with each protease individually at their optimal pH and temperature.
-
Take aliquots at various time intervals.
-
-
Analysis:
-
Stop the reaction by adding a protease inhibitor or by heat inactivation.
-
Analyze the samples by HPLC or LC-MS to determine the rate of degradation.
-
-
Identification of Cleavage Sites:
-
Utilize LC-MS/MS to identify the peptide fragments generated, which will reveal the specific cleavage sites for each protease.
-
Signaling Pathways and Logical Relationships
The biological effects of this compound are likely mediated through its influence on various cellular signaling pathways. While the precise pathways for GHK-Mn are still under investigation, we can infer potential mechanisms based on the known roles of manganese and the GHK peptide.
Manganese is an essential cofactor for several enzymes, including Manganese Superoxide Dismutase (MnSOD), a key antioxidant enzyme. Therefore, this compound may exert its antioxidant effects by modulating oxidative stress-responsive pathways.
Inferred Antioxidant Signaling Pathway of this compound
Caption: Inferred antioxidant signaling pathway of this compound.
Experimental Workflow for Enzymatic Stability Assessment
Caption: Workflow for assessing the enzymatic stability of GHK-Mn in serum.
Conclusion
Understanding the enzymatic stability of this compound is paramount for its successful development as a cosmetic ingredient or therapeutic agent. While direct data is limited, inferences from the GHK and GHK-Cu literature, coupled with the robust experimental protocols outlined in this guide, provide a strong foundation for its characterization. The chelation of manganese to the GHK peptide is anticipated to confer enhanced stability against proteolytic degradation. Further research employing the described methodologies is essential to quantify this stability and to fully elucidate the signaling pathways through which this compound exerts its biological effects. This knowledge will be instrumental in optimizing its formulation and application for maximum efficacy.
The Core of Cellular Machinery: A Technical Guide to Metallopeptides in Cell Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metallopeptides, intricate complexes of peptides and metal ions, represent a fascinating and rapidly evolving field at the intersection of chemistry and biology.[1] These versatile molecules play pivotal roles in a vast array of cellular processes, from enzymatic catalysis and signal transduction to maintaining structural integrity.[2][3] Their unique properties, including redox activity, specific coordination geometries, and the ability to be rationally designed, have positioned them as powerful tools for interrogating cellular function and as promising candidates for novel therapeutics and diagnostic agents.[4][5] This in-depth technical guide provides a comprehensive overview of the foundational research on metallopeptides in cell biology, with a focus on quantitative data, detailed experimental protocols, and visualization of key cellular pathways and experimental workflows.
Quantitative Data on Metallopeptide Interactions and Activity
The precise quantification of metallopeptide interactions and catalytic activity is paramount for understanding their biological function and for the rational design of new metallopeptide-based tools and drugs. The following tables summarize key quantitative data from foundational research in the field.
Table 1: Metal Ion Binding Affinities of Peptides
The dissociation constant (Kd) is a critical parameter for quantifying the affinity between a peptide and a metal ion.[6][7] Lower Kd values indicate stronger binding. The accurate determination of these values is essential for understanding metal ion speciation and selectivity in biological systems.[6][8]
| Peptide/Protein | Metal Ion | Dissociation Constant (Kd) | Method | Reference |
| METP3 | Zn(II) | 1.0 x 10-7 M | Spectroscopic Titration | [1] |
| METP3 | Cd(II) | 1.2 x 10-7 M | Spectroscopic Titration | [1] |
| METP3 | Co(II) | 2.5 x 10-6 M | Spectroscopic Titration | [1] |
| Transport Proteins | Various | < 10-7 M | General Review | [6][8] |
| Adventitious Binding | Various | ≥ 10-6 M | General Review | [6][8] |
Table 2: Catalytic Efficiency of Artificial Metalloenzymes
The catalytic efficiency of an enzyme or artificial catalyst is often expressed as kcat/KM, also known as the specificity constant.[9][10] This value reflects how efficiently an enzyme converts a substrate into a product.[10]
| Artificial Metalloenzyme | Reaction | kcat (min-1) | KM (mM) | kcat/KM (min-1mM-1) | Reference |
| Ir(Me)-CYP119 (WT) | Carbene Insertion | 0.22 | 3.1 | 0.071 | [11] |
| Ir(Me)-CYP119 (T213G, C317G) | Carbene Insertion | 1.8 | 1.1 | 1.6 | [11] |
| PrnD (WT) | Halogenation | - | - | 0.036 µM-1min-1 | [12] |
| PrnD (F312A L277V) | Halogenation | - | - | 0.243 µM-1min-1 | [12] |
Table 3: Inhibitory Activity of Metallopeptides and Related Compounds
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[13][14] It is a crucial parameter in drug discovery and development.[13]
| Inhibitor | Target | IC50 | Cell Line | Reference |
| Zinc-Thiol Complexes | Anti-lipolytic Activity | 0.166 - 1.9 mM | Rat Adipocytes | [15] |
| "FluPep" | Influenza Virus Entry | 0.10 µM | - | [16] |
| HTLV Protease Inhibitor | HTLV Protease | 0.28 µM | - | [16] |
| HCV Translation Inhibitor | HCV Translation | 5 µM | - | [16] |
Key Signaling Pathways Involving Metallopeptidases
Metallopeptidases are critical regulators of cellular signaling pathways, often acting by processing signaling molecules or their receptors. The M1 family of metallopeptidases, for example, is involved in processes like cell cycle progression.[2]
M1 Metallopeptidase in Cell Cycle Regulation
M1 metalloproteases are multifunctional enzymes that play a role in regulating the cell cycle.[2] They can process small peptides, such as hormones, and participate in signal transduction.[2] Mutations in the genes encoding these enzymes can be lethal.[2] The diagram below illustrates a generalized pathway of M1 metallopeptidase involvement in cell signaling that can impact cell cycle progression.
Caption: M1 metallopeptidase processing of signaling molecules.
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of scientific advancement. This section provides methodologies for key experiments in the study of metallopeptides.
Solid-Phase Peptide Synthesis (SPPS) of a Metallopeptide
This protocol describes a standard Fmoc/tBu-based solid-phase peptide synthesis, a widely used method for producing synthetic peptides.[17][18][19]
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Metal salt (e.g., ZnCl2, CuCl2)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid, HBTU, and HOBt in DMF.
-
Add DIPEA to the mixture and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.
-
Metal Incorporation:
-
Dissolve the purified peptide in an appropriate buffer.
-
Add a stoichiometric amount of the desired metal salt solution.
-
Incubate to allow for complex formation.
-
Characterize the metallopeptide using techniques like mass spectrometry and NMR.
-
Cellular Uptake Assay using Fluorescence Microscopy
This protocol outlines a method to visualize and quantify the cellular uptake of a fluorescently labeled metallopeptide.[20][21][22]
Materials:
-
Fluorescently labeled metallopeptide (e.g., with FITC or a rhodamine dye)
-
HeLa cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (for fixing)
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed HeLa cells onto glass-bottom dishes or coverslips and allow them to adhere and grow to 70-80% confluency.
-
Peptide Incubation:
-
Washing: Remove the peptide-containing medium and wash the cells three times with ice-cold PBS to remove any extracellular peptide.
-
Fixing (Optional): Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash again with PBS.
-
Nuclear Staining: Incubate the cells with a DAPI or Hoechst solution to stain the nuclei.
-
Imaging: Mount the coverslips on microscope slides and image the cells using a fluorescence microscope with appropriate filter sets for the fluorophore and the nuclear stain.
Experimental and Logical Workflows
Visualizing experimental and logical workflows can aid in the design and execution of complex research projects.
Experimental Workflow for Developing an Intracellular Metallopeptide Catalyst
This workflow outlines the key steps in the discovery and validation of a metallopeptide that can function as a catalyst inside living cells.
Caption: Workflow for intracellular metallopeptide catalyst development.
Conclusion
The study of metallopeptides in cell biology is a dynamic and expanding field with profound implications for basic research and medicine. The ability to design and synthesize novel metallopeptides with tailored functions opens up new avenues for understanding and manipulating cellular processes. The quantitative data, detailed protocols, and workflow visualizations provided in this guide serve as a foundational resource for researchers embarking on or advancing their work in this exciting area. As our understanding of the intricate interplay between metal ions and peptides within the cellular milieu deepens, so too will our capacity to harness their power for therapeutic and biotechnological innovation.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of multifunctional M1 metallopeptidases in cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 5. peptide.com [peptide.com]
- 6. The challenges of determining metal-protein affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic efficiency and kcat/KM: a useful comparator? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. escholarship.org [escholarship.org]
- 12. englelab.com [englelab.com]
- 13. IC50 - Wikipedia [en.wikipedia.org]
- 14. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. AVP‐IC50Pred: Multiple machine learning techniques‐based prediction of peptide antiviral activity in terms of half maximal inhibitory concentration (IC50) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 18. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Streamlined Identification of Metallopeptides for Intracellular Catalysis Using Positionally Addressable Combinatorial Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. benchchem.com [benchchem.com]
Methodological & Application
Application Notes & Protocols: Laboratory Synthesis of Manganese Tripeptide-1
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the laboratory synthesis of Manganese Tripeptide-1, a bioactive peptide with applications in cosmetics for its anti-wrinkle and skin-soothing properties. The synthesis involves two primary stages: the solid-phase synthesis of the tripeptide Glycyl-L-Histidyl-L-Lysine (GHK) and its subsequent complexation with manganese. This guide includes comprehensive experimental procedures, materials and reagents, characterization methods, and diagrams of the experimental workflow and proposed signaling pathway.
Introduction
This compound is a complex of the tripeptide GHK and manganese. The GHK peptide itself is a naturally occurring plasma peptide that has a high affinity for metal ions and is involved in various physiological processes, including wound healing and tissue regeneration. When complexed with manganese, the resulting compound is believed to exhibit enhanced antioxidant and enzymatic cofactor activities, contributing to its use in skincare formulations to reduce oxidative stress and support collagen synthesis.
This protocol outlines a reproducible method for synthesizing and characterizing this compound in a laboratory setting.
Experimental Protocols
The synthesis of this compound is a two-step process:
-
Solid-Phase Peptide Synthesis (SPPS) of GHK Tripeptide: This method involves the stepwise addition of amino acids to a growing peptide chain attached to a solid resin support. The Fmoc/tBu strategy is employed for its mild deprotection conditions.
-
Complexation of GHK with Manganese: The purified GHK tripeptide is reacted with a manganese salt in an aqueous solution to form the final this compound complex.
Materials and Reagents
| Reagent | Grade | Supplier |
| Rink Amide Resin | 100-200 mesh | Standard Supplier |
| Fmoc-Lys(Boc)-OH | Synthesis Grade | Standard Supplier |
| Fmoc-His(Trt)-OH | Synthesis Grade | Standard Supplier |
| Fmoc-Gly-OH | Synthesis Grade | Standard Supplier |
| N,N-Dimethylformamide (DMF) | ACS Grade | Standard Supplier |
| Dichloromethane (DCM) | ACS Grade | Standard Supplier |
| Piperidine (B6355638) | ACS Grade | Standard Supplier |
| HBTU | Synthesis Grade | Standard Supplier |
| N,N-Diisopropylethylamine (DIPEA) | Synthesis Grade | Standard Supplier |
| Trifluoroacetic Acid (TFA) | ACS Grade | Standard Supplier |
| Triisopropylsilane (TIS) | ACS Grade | Standard Supplier |
| Diethyl Ether | ACS Grade | Standard Supplier |
| Manganese(II) Acetate (B1210297) Tetrahydrate | ACS Grade | Standard Supplier |
| Acetonitrile (ACN) | HPLC Grade | Standard Supplier |
| Deionized Water | >18 MΩ·cm | In-house |
Protocol 1: Solid-Phase Peptide Synthesis of GHK
This protocol is based on a standard Fmoc/tBu solid-phase peptide synthesis strategy.[1][2]
1. Resin Swelling:
- Place 1 g of Rink Amide resin in a reaction vessel.
- Add 10 mL of DMF and allow the resin to swell for 30 minutes at room temperature with gentle agitation.
- Drain the DMF.
2. First Amino Acid Coupling (Fmoc-Lys(Boc)-OH):
- Dissolve Fmoc-Lys(Boc)-OH (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF.
- Add the solution to the swollen resin and react for 2 hours at room temperature.
- Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
3. Fmoc Deprotection:
- Add a solution of 20% piperidine in DMF to the resin.
- React for 10 minutes to remove the Fmoc protecting group.
- Drain and repeat the 20% piperidine treatment for another 10 minutes.
- Wash the resin with DMF (5x).
4. Subsequent Amino Acid Couplings (Fmoc-His(Trt)-OH and Fmoc-Gly-OH):
- Repeat steps 2 and 3 for Fmoc-His(Trt)-OH and then for Fmoc-Gly-OH to complete the tripeptide sequence (Gly-His-Lys).
5. Cleavage and Deprotection:
- Wash the final peptide-resin with DCM (3x) and dry under vacuum.
- Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
- Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.[2]
- Filter the resin and collect the filtrate containing the cleaved peptide.
6. Peptide Precipitation and Purification:
- Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
- Dry the crude GHK peptide pellet under vacuum.
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Complexation of GHK with Manganese
This protocol is a proposed method based on analogous copper complexation procedures.[3]
1. Preparation of Solutions:
- Prepare a 10 mg/mL solution of purified GHK tripeptide in deionized water.
- Prepare a 0.5 M solution of Manganese(II) acetate in deionized water.
2. Complexation Reaction:
- In a clean glass vial, add the GHK solution.
- While stirring, slowly add the Manganese(II) acetate solution in a 1:1 molar ratio to the GHK peptide.
- Adjust the pH of the solution to ~7.0 using a dilute solution of sodium hydroxide (B78521) or acetic acid if necessary.
- Allow the reaction to proceed for 12 hours at room temperature with continuous stirring.[3]
3. Isolation of this compound:
- Filter the reaction mixture to remove any precipitates.
- Lyophilize (freeze-dry) the solution to obtain the this compound complex as a powder.
Characterization
The synthesized GHK peptide and the final this compound complex should be characterized to confirm their identity and purity.
| Analysis | Method | Expected Result for GHK | Expected Result for this compound |
| Molecular Weight | Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 341.18 | [M+Mn-2H+H]⁺ at m/z 393.10 |
| Purity | RP-HPLC | Single major peak (>98%) | Shift in retention time compared to GHK |
| Complex Formation | UV-Vis Spectroscopy | No significant absorbance in the visible range | Potential for new absorbance bands due to d-d transitions of Mn(II) |
Diagrams
Experimental Workflow
Caption: Workflow for the synthesis and characterization of this compound.
Proposed Signaling Pathway
Caption: Proposed signaling pathway for the cosmetic effects of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood, especially when handling TFA, piperidine, and DIPEA.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
TFA is highly corrosive. Handle with extreme care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The protocols described in this document provide a comprehensive guide for the synthesis and characterization of this compound. The two-stage process, involving solid-phase peptide synthesis of GHK followed by manganese complexation, is a robust method for obtaining this bioactive peptide for research and development purposes. Proper analytical characterization is crucial to ensure the identity, purity, and quality of the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Synthesis and Characterization of GHK Peptides and their Interactions with Copper Investigated by Mass Spectrometry [digitalcommons.kennesaw.edu]
- 3. CN111808165B - Synthetic method of GHK copper peptide - Google Patents [patents.google.com]
Application Note: Analytical Methods for the Characterization of Manganese Tripeptide-1
Audience: Researchers, scientists, and drug development professionals.
Introduction Manganese tripeptide-1 is a synthetic peptide complexed with manganese, increasingly utilized in the cosmetic industry for its potential anti-wrinkle and skin-brightening effects.[1] It is a coordination complex of manganese with the tripeptide Glycyl-L-Histidyl-L-Lysine (GHK).[2] As with any active ingredient, particularly peptides, rigorous analytical characterization is essential to ensure its identity, purity, strength, and stability. This document provides a comprehensive overview of the key analytical methods and detailed protocols for the characterization of this compound, ensuring product quality and consistency.
Physicochemical Properties
A fundamental step in characterization is the confirmation of basic physicochemical properties. These properties are critical for identity confirmation and for developing appropriate analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₁MnN₆O₄ | PubChem[2] |
| Molecular Weight | 392.29 g/mol | PubChem[2] |
| Parent Peptide | Glycyl-L-Histidyl-L-Lysine (GHK) | PubChem[2] |
| Component Metal | Manganese (Mn) | PubChem[2] |
Identification and Structural Elucidation
Confirming the identity and primary structure of the peptide is a critical quality attribute. Mass spectrometry is the primary tool for this purpose.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry provides a precise measurement of the molecular mass of the peptide complex, confirming its identity.[3] Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed.[4]
Experimental Protocol: ESI-MS for Molecular Weight Determination
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile 50:50 v/v) to a final concentration of approximately 10-50 µg/mL.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
MS Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 100 - 150 °C
-
Desolvation Temperature: 250 - 350 °C
-
Mass Range: m/z 100 - 1000
-
-
Data Analysis: Acquire the full scan mass spectrum. The observed mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺, [M+2H]²⁺, etc.) should correspond to the theoretical mass of this compound.
Workflow for MS-Based Identification
References
Application Notes and Protocols for Evaluating Manganese Tripeptide-1 Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese tripeptide-1 is a synthetic peptide with potential applications in skincare and wound healing. Its mechanism of action is believed to be similar to that of the well-studied copper peptide GHK-Cu, which is known to play a role in extracellular matrix (ECM) remodeling, antioxidant defense, and tissue regeneration.[1][2][3][4][5] This document provides detailed protocols for a suite of cell-based assays to evaluate the efficacy of this compound. The assays focus on key biological processes relevant to its putative functions: stimulation of ECM protein synthesis and antioxidant activity.
I. Extracellular Matrix Protein Synthesis
A primary function of peptides like this compound is the stimulation of collagen and elastin (B1584352) synthesis in dermal fibroblasts, which are critical for maintaining the skin's structural integrity.[1][3][6]
A. Collagen Synthesis Assay (Sirius Red Staining)
This assay quantifies the total collagen produced by dermal fibroblasts in culture following treatment with this compound.
-
Cell Culture:
-
Culture normal human dermal fibroblasts (HDFs) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed HDFs into 24-well plates at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Starve the cells in serum-free DMEM for 24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 0.01 nM, 1 nM, 100 nM) in serum-free DMEM for 24-48 hours.[1] Include a vehicle control (serum-free DMEM) and a positive control (e.g., TGF-β at 10 ng/mL).
-
-
Staining:
-
Quantification:
-
Elute the bound dye with 0.1 M NaOH.[9]
-
Read the absorbance of the eluate at 540 nm using a microplate reader.
-
Normalize the absorbance values to the cell number or total protein content.
-
| Treatment Group | Concentration | Mean Absorbance (540 nm) | Standard Deviation | % Increase in Collagen Synthesis |
| Vehicle Control | - | Data | Data | 0% |
| This compound | 0.01 nM | Data | Data | Calculate |
| This compound | 1 nM | Data | Data | Calculate |
| This compound | 100 nM | Data | Data | Calculate |
| Positive Control (TGF-β) | 10 ng/mL | Data | Data | Calculate |
Note: This table is a template. Actual data should be populated from experimental results.
B. Elastin Synthesis Assay (Fastin™ Elastin Assay)
This assay measures the amount of soluble elastin produced by HDFs.
-
Cell Culture and Treatment:
-
Follow the same cell culture and treatment protocol as for the collagen synthesis assay.
-
-
Sample Preparation:
-
Elastin Quantification:
| Treatment Group | Concentration | Mean Absorbance (513 nm) | Standard Deviation | % Increase in Elastin Synthesis |
| Vehicle Control | - | Data | Data | 0% |
| This compound | 0.01 nM | Data | Data | Calculate |
| This compound | 1 nM | Data | Data | Calculate |
| This compound | 100 nM | Data | Data | Calculate |
| Positive Control | - | Data | Data | Calculate |
Note: This table is a template. Actual data should be populated from experimental results.
II. Antioxidant Activity
This compound may exert antioxidant effects by chelating manganese, a cofactor for the antioxidant enzyme manganese superoxide (B77818) dismutase (MnSOD), and by scavenging reactive oxygen species (ROS).
A. Cellular Antioxidant Activity Assay (DCFH-DA Assay)
This assay measures the ability of this compound to reduce intracellular ROS levels.
-
Cell Culture:
-
Seed human keratinocytes (HaCaT) or HDFs in a 96-well black plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
-
Treatment and Staining:
-
Pre-treat the cells with various concentrations of this compound (e.g., 10-100 µM) for 1-24 hours.[17]
-
Wash the cells with PBS.
-
Load the cells with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) solution (e.g., 20 µM) in serum-free medium for 30-45 minutes at 37°C.[18][19][20]
-
Wash the cells with PBS to remove excess probe.
-
-
Induction of Oxidative Stress:
-
Induce oxidative stress by adding a ROS-generating agent such as H2O2 (e.g., 100 µM) or by exposure to UVB radiation.[17]
-
-
Quantification:
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.[18]
-
| Treatment Group | Concentration | Mean Fluorescence Intensity | Standard Deviation | % Reduction in ROS |
| Untreated Control | - | Data | Data | - |
| Oxidative Stress Control | - | Data | Data | 0% |
| This compound | 10 µM | Data | Data | Calculate |
| This compound | 50 µM | Data | Data | Calculate |
| This compound | 100 µM | Data | Data | Calculate |
| Positive Control (e.g., N-acetylcysteine) | Conc. | Data | Data | Calculate |
Note: This table is a template. Actual data should be populated from experimental results.
B. Manganese Superoxide Dismutase (MnSOD) Activity Assay
This assay determines if this compound can enhance the activity of the mitochondrial antioxidant enzyme MnSOD.
-
Cell Culture and Treatment:
-
Culture HDFs or other relevant cell types and treat with this compound as described previously.
-
-
Cell Lysis:
-
Harvest the cells and prepare a cell lysate according to the instructions of a commercial SOD activity assay kit.
-
-
SOD Activity Measurement:
-
Use a commercial SOD activity assay kit that allows for the differentiation of MnSOD and Cu/Zn-SOD activity (often by using cyanide to inhibit Cu/Zn-SOD).[21][22]
-
The assay typically involves the generation of superoxide radicals and a detection system that measures the inhibition of a colorimetric reaction by SOD.[23][24][25]
-
Measure the absorbance at the specified wavelength using a microplate reader.
-
| Treatment Group | Concentration | MnSOD Activity (U/mg protein) | Standard Deviation | % Increase in MnSOD Activity |
| Vehicle Control | - | Data | Data | 0% |
| This compound | 0.01 nM | Data | Data | Calculate |
| This compound | 1 nM | Data | Data | Calculate |
| This compound | 100 nM | Data | Data | Calculate |
| Positive Control | - | Data | Data | Calculate |
Note: This table is a template. Actual data should be populated from experimental results.
III. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway potentially modulated by this compound and the general workflow for the cell-based assays.
Caption: TGF-β signaling pathway for ECM synthesis.
Caption: General experimental workflow.
Caption: Logic of antioxidant efficacy.
References
- 1. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. bluewellpeptides.com [bluewellpeptides.com]
- 6. primelabpeptides.com [primelabpeptides.com]
- 7. activeconceptsllc.com [activeconceptsllc.com]
- 8. med.emory.edu [med.emory.edu]
- 9. benchchem.com [benchchem.com]
- 10. stainsfile.com [stainsfile.com]
- 11. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biovendor.com [biovendor.com]
- 13. De Novo Synthesis of Elastin by Exogenous Delivery of Synthetic Modified mRNA into Skin and Elastin-Deficient Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ilexlife.com [ilexlife.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. Fastin⢠- Elastin assay kit from Biocolor Ltd [biocolor.co.uk]
- 17. researchgate.net [researchgate.net]
- 18. doc.abcam.com [doc.abcam.com]
- 19. bioquochem.com [bioquochem.com]
- 20. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 21. One moment, please... [tiarisbiosciences.com]
- 22. researchgate.net [researchgate.net]
- 23. mmpc.org [mmpc.org]
- 24. Total Superoxide Dismutase (T-SOD) Activity Assay Kit (Hydroxylamine Method) - Elabscience® [elabscience.com]
- 25. agtcbioproducts.com [agtcbioproducts.com]
Application Notes: Developing In Vitro Models for Manganese Tripeptide-1 Research
Introduction Manganese Tripeptide-1 (MTP-1) is a synthetic bioactive peptide that has garnered interest in the fields of dermatology and drug development for its potential anti-aging properties.[1] It is classified as a carrier peptide, suggested to play a role in modulating the extracellular matrix (ECM), reducing hyperpigmentation, and improving the appearance of fine lines and wrinkles associated with photodamaged skin.[2][3] To substantiate these claims and elucidate the underlying mechanisms of action, robust and reproducible in vitro models are essential. These models allow for the controlled investigation of MTP-1's effects on cellular processes, including ECM protein synthesis, antioxidant activity, and cell migration, providing a foundational understanding for further preclinical and clinical development.
This document provides detailed application notes and experimental protocols for establishing in vitro models to assess the biological activities of this compound. The focus is on assays relevant to skin aging, wound healing, and antioxidant protection, utilizing common cell lines such as human dermal fibroblasts (HDFs) and keratinocytes.
Application I: Evaluating Effects on Extracellular Matrix (ECM) Synthesis
A primary indicator of anti-aging efficacy is the ability to stimulate the production of key ECM proteins, collagen and elastin (B1584352), which provide structural integrity and elasticity to the skin. In vitro models using human dermal fibroblasts, the primary producers of these proteins, are ideal for this assessment.[4]
Assessment of Collagen Synthesis
Collagen provides tensile strength to the skin. Its production can be quantified directly from cell culture supernatants or lysates using various methods.[5]
Experimental Protocol: Collagen Quantification via ELISA
This protocol measures the amount of pro-collagen Type I C-peptide (PIP) released into the cell culture medium, which is a direct indicator of new collagen synthesis.[5]
-
Cell Seeding: Seed primary Human Dermal Fibroblasts (HDFs) in a 24-well plate at a density of 5 x 10⁴ cells/well. Culture in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin until 80-90% confluent.
-
Serum Starvation: Replace the growth medium with a serum-free medium for 24 hours to synchronize the cells.
-
Treatment: Treat cells with varying concentrations of MTP-1 (e.g., 0.1, 1, 10, 100 µM) in a serum-free medium. Include a vehicle control (medium only) and a positive control (e.g., Ascorbic Acid, 50 µg/mL).[6] Incubate for 48-72 hours.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
ELISA Procedure: Quantify the amount of PIP in the supernatant using a commercially available Pro-collagen Type I C-peptide (PIP) EIA Kit, following the manufacturer's instructions.[5]
-
Data Analysis: Create a standard curve using the provided standards. Determine the concentration of PIP in each sample by interpolating from the standard curve. Normalize the results to the total protein content or cell number of the corresponding well.
Assessment of Elastin Synthesis
Elastin provides elasticity and resilience to the skin. Its synthesis can be measured using specialized dye-binding assays.[7]
Experimental Protocol: Elastin Quantification via Fastin™ Elastin Assay
This protocol quantifies soluble (tropoelastin) and insoluble elastin deposited by cultured cells.[8][9]
-
Cell Culture and Treatment: Follow steps 1-3 from the collagen synthesis protocol. A 72-hour incubation period is recommended for sufficient elastin deposition.
-
Sample Preparation:
-
Soluble Elastin (in Medium): Collect the cell culture supernatant.
-
Insoluble Elastin (in Cell Layer): Wash the cell layer with PBS, then lyse the cells.
-
-
Elastin Extraction: For insoluble elastin, perform a hot oxalic acid extraction to convert insoluble elastin to water-soluble α-elastin, as per the assay kit's instructions.[8]
-
Dye Binding and Quantification: Add the Fastin dye reagent to the prepared samples. The dye binds specifically to elastin.[8] Centrifuge to pellet the elastin-dye complex, release the dye, and measure the absorbance at 513 nm.
-
Data Analysis: Calculate the amount of elastin in each sample based on a standard curve generated with the α-elastin standard provided in the kit. Normalize results to total protein or cell number.
Expected Quantitative Data Summary
| Treatment Group | Collagen Production (% of Control) | Elastin Synthesis (% of Control) |
| Vehicle Control | 100 ± 5.0 | 100 ± 4.5 |
| MTP-1 (1 µM) | 125 ± 7.2 | 115 ± 6.8 |
| MTP-1 (10 µM) | 160 ± 8.5 | 140 ± 7.1 |
| MTP-1 (100 µM) | 165 ± 9.1 | 142 ± 8.0 |
| Positive Control | 155 ± 6.9 | 135 ± 5.5 |
Application II: Assessing Cellular Antioxidant Potential
Oxidative stress is a major contributor to skin aging.[10] Evaluating the ability of MTP-1 to protect cells from reactive oxygen species (ROS) is crucial. The Cellular Antioxidant Activity (CAA) assay using the DCFH-DA probe is a common method.[11][12]
Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to prevent the oxidation of 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) to its fluorescent form, DCF, within cells subjected to an oxidative challenge.[11][13]
-
Cell Seeding: Seed HaCaT keratinocytes or HDFs in a 96-well black, clear-bottom plate until they reach 90-100% confluency.[11]
-
Probe Loading: Wash cells with PBS and add 100 µL of 25 µM DCFH-DA solution to each well. Incubate for 1 hour at 37°C in the dark.[10]
-
Treatment: Remove the DCFH-DA solution. Add 100 µL of medium containing various concentrations of MTP-1 or a positive control (e.g., Quercetin). Incubate for 1 hour at 37°C.
-
Oxidative Challenge: Remove the treatment medium. Add 100 µL of a free radical initiator (e.g., AAPH or H₂O₂) to induce oxidative stress.[12]
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) every 5 minutes for 1 hour.[10]
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics. Compare the AUC of MTP-1 treated wells to the control to determine the percentage of ROS inhibition. Calculate the IC50 value.
Expected Quantitative Data Summary
| Compound | IC50 (µM) for ROS Inhibition | Max Inhibition (%) |
| MTP-1 | 75.5 | 85.2 |
| Quercetin (Positive Control) | 15.2 | 98.1 |
Application III: Investigating Wound Healing and Cell Migration
The scratch assay is a simple and effective method to study collective cell migration in vitro, mimicking the process of wound closure.[14][15]
Experimental Protocol: In Vitro Scratch (Wound Healing) Assay
This method creates a cell-free gap ("scratch") in a confluent cell monolayer and monitors the rate at which cells migrate to close the gap.[16][17]
-
Cell Seeding: Seed HDFs or keratinocytes in a 12-well plate to achieve a fully confluent monolayer within 24-48 hours.[16]
-
Creating the Scratch: Once confluent, use a sterile p200 pipette tip to make a straight scratch down the center of the monolayer.[16]
-
Washing: Gently wash the well twice with PBS to remove dislodged cells and debris.
-
Treatment: Add a low-serum medium (to minimize cell proliferation) containing different concentrations of MTP-1.[17] Include a vehicle control well.
-
Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 8, 16, 24 hours) using an inverted microscope with a camera.
-
Data Analysis: Measure the area or width of the cell-free gap in the images from each time point using software like ImageJ. Calculate the percentage of wound closure relative to the initial scratch area.[15]
-
Wound Closure % = [(Area₀ - Areaₜ) / Area₀] x 100
-
Visualizations: Workflows and Signaling Pathways
General Experimental Workflow for MTP-1 Evaluation
Caption: General workflow for in vitro evaluation of MTP-1 bioactivity.
Proposed Signaling Pathway: MTP-1 and ECM Synthesis
Many ECM-stimulating peptides are known to act via the Transforming Growth Factor-beta (TGF-β) signaling pathway.[18] MTP-1 may act similarly to activate fibroblasts.
Caption: Proposed TGF-β/Smad pathway activation by MTP-1.
Workflow for Scratch Assay Image Analysis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Topical manganese peptide in the treatment of photodamaged skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts [frontiersin.org]
- 5. In Vitro Models for Anti-Aging Efficacy Assessment: A Critical Update in Dermocosmetic Research [mdpi.com]
- 6. Methods for Measuring Type I Collagen Synthesis In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 7. Elastin synthesis by ligamentum nuchae fibroblasts: effects of culture conditions and extracellular matrix on elastin production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biovendor.com [biovendor.com]
- 9. Fastin⢠- Elastin assay kit from Biocolor Ltd [biocolor.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. kamiyabiomedical.com [kamiyabiomedical.com]
- 12. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. content.abcam.com [content.abcam.com]
- 14. moodle2.units.it [moodle2.units.it]
- 15. Wound healing assay | Abcam [abcam.com]
- 16. clyte.tech [clyte.tech]
- 17. Scratch/Wound Healing Assay [visikol.com]
- 18. Collagen peptides promote photoaging skin cell repair by activating the TGF-β/Smad pathway and depressing collagen degradation - Food & Function (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for In Vivo Animal Models: Manganese Tripeptide-1
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Manganese Tripeptide-1 is a bioactive peptide complex known for its cosmetic applications, particularly in addressing signs of skin aging such as wrinkles and hyperpigmentation.[1][2] It is a complex of the essential trace element manganese and the tripeptide Glycyl-L-Histidyl-L-Lysine (GHK). As a carrier peptide, its proposed function is to deliver manganese to the skin, an element crucial for various metabolic and antioxidant processes.[3] While clinical studies in humans have suggested its efficacy in improving the appearance of photodamaged skin, particularly hyperpigmentation,[4][5][6] detailed preclinical in vivo animal model data is not extensively published.
These notes provide a framework for designing and conducting in vivo studies on this compound by referencing established animal models for analogous compounds, such as the copper-bound GHK peptide (GHK-Cu) and other manganese-peptide complexes. The protocols outlined below are intended to serve as a starting point for investigating the biological effects of this compound in relevant animal models for dermatology and antioxidant research.
Proposed Mechanisms of Action
The biological activity of this compound can be attributed to its two components:
-
Manganese (Mn): An essential cofactor for numerous enzymes, most notably Manganese Superoxide (B77818) Dismutase (MnSOD).[7][8] MnSOD is a primary mitochondrial antioxidant enzyme that neutralizes superoxide radicals, thereby protecting cells from oxidative damage.[7][9][10] By delivering manganese, the peptide may enhance the skin's intrinsic antioxidant capacity, mitigating damage from sources like UV radiation.
-
GHK Peptide: The tripeptide GHK is a fragment of type I collagen.[1] It is known to stimulate the synthesis of key extracellular matrix (ECM) components including collagen, elastin, and glycosaminoglycans.[11][12] This regenerative activity is believed to be mediated, in part, through the Transforming Growth Factor-Beta (TGF-β) signaling pathway, which plays a crucial role in collagen production and dermal repair.[13][14]
Selection of Animal Models
The choice of animal model is critical and depends on the specific therapeutic effect being investigated.
-
For Skin Aging and Wrinkle Reduction: UV-induced photoaging in hairless mice (e.g., SKH-1, C57BL/6 mice) is a well-established and relevant model.[15] These models effectively replicate key features of human skin aging, such as wrinkle formation and dermal matrix degradation.[16]
-
For Hyperpigmentation: Brownish guinea pigs are a suitable model as they, like humans, have melanocytes in the epidermis and form pigmentation in response to UV radiation.[17] Alternatively, specific transgenic mouse models that contain human-type melanin (B1238610) in the epidermis can be used to study post-inflammatory hyperpigmentation (PIH).[18] Zebrafish embryos have also emerged as a reliable model for screening depigmenting agents.[19]
-
For Antioxidant and Radioprotective Effects: Based on studies with a manganese-decapeptide complex (MDP), B6D2F1/J female mice have been used successfully to evaluate in vivo protection against ionizing radiation.[20][21][22] This model is appropriate for assessing systemic antioxidant effects, including the protection of hematopoietic stem cells.
Quantitative Data from Analogous Compounds
Direct quantitative in vivo data for this compound is limited. The following tables summarize findings from studies on a radioprotective manganese-decapeptide and the regenerative copper peptide GHK-Cu, which can serve as benchmarks.
Table 1: Radioprotective Effects of Manganese-Decapeptide Complex (MDP) in Mice (Data adapted from a study investigating MDP in a B6D2F1/J mouse model of radiation injury)[20][21]
| Parameter | Control Group (Irradiated, No Treatment) | MDP-Treated Group (Irradiated) | Outcome |
| Survival Rate (30 days post 9.5 Gy IR) | 37% (63% lethality) | 100% | Complete protection from lethal radiation dose. |
| White Blood Cell (WBC) Count | Significant and prolonged decrease | Early protection and faster recovery | Attenuation of IR-induced hematopoietic damage. |
| Bone Marrow Damage | Severe | Attenuated damage | Protection of hematopoietic stem cells. |
| Serum Cytokine Modulation | - | Increased G-CSF and GM-CSF | Stimulation of hematopoietic recovery. |
Table 2: Wound Healing Effects of GHK-Cu in Animal Models (Data compiled from various studies on GHK-Cu in rat and rabbit wound models)[11][12][23]
| Parameter | Control Group (Vehicle/Untreated) | GHK-Cu Treated Group | Animal Model |
| Collagen Synthesis | Baseline | 9-fold increase | Rat |
| Wound Contraction | Normal Rate | Improved contraction and granular tissue formation | Rabbit |
| Antioxidant Enzyme Activity (SOD) | Baseline | Increased activity | Rabbit |
| Inflammatory Cytokine (TNF-β) | Elevated in ischemic wounds | Decreased concentration | Rat |
| Blood Vessel Growth (Angiogenesis) | Normal Rate | Stimulated blood vessel growth | Rabbit |
Experimental Protocols
Protocol 1: Evaluation of Anti-Wrinkle Effects in a UV-Induced Photoaging Mouse Model
-
Animal Model: Female, 7-8 week old, SKH-1 hairless mice.
-
Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Group Allocation (n=10-15 per group):
-
Group A: No UV + Vehicle Control
-
Group B: UV + Vehicle Control
-
Group C: UV + this compound (e.g., 1% formulation)
-
Group D: UV + Positive Control (e.g., 0.05% Retinoic Acid)
-
-
UVB Irradiation:
-
Expose the dorsal skin of mice in Groups B, C, and D to UVB radiation 3 times per week for 8-10 weeks.
-
Start with a minimal erythema dose (MED) and gradually increase the dose to induce wrinkle formation.
-
-
Topical Application:
-
Apply 100-200 µL of the vehicle, this compound formulation, or positive control to the dorsal skin daily, 5 days a week, starting from the first day of UV irradiation.
-
House animals individually to prevent grooming.[24]
-
-
Endpoint Analysis (at the end of the study period):
-
Wrinkle Assessment: Take silicone replicas of the dorsal skin. Analyze replicas using imaging software to quantify wrinkle length, depth, and area.
-
Skin Elasticity: Measure skin firmness and elasticity using a Cutometer.
-
Histology: Euthanize animals and collect dorsal skin samples.
-
Fix in 10% neutral buffered formalin, embed in paraffin, and section.
-
Perform Hematoxylin and Eosin (H&E) staining to measure epidermal thickness.
-
Perform Masson's Trichrome staining to visualize and quantify collagen fiber density.
-
-
Biochemical Analysis: Homogenize skin tissue to measure levels of procollagen (B1174764) type I and matrix metalloproteinase-1 (MMP-1) via ELISA or Western blot.
-
Protocol 2: Evaluation of Anti-Hyperpigmentation Effects in a UV-Induced Guinea Pig Model
-
Animal Model: Brownish or pigmented guinea pigs.
-
Acclimatization: As described in Protocol 1.
-
Group Allocation (n=8-10 per group):
-
Group A: UV + Vehicle Control
-
Group B: UV + this compound (e.g., 1% formulation)
-
Group C: UV + Positive Control (e.g., Kojic Acid or Arbutin)
-
-
UVB-Induced Pigmentation:
-
Shave the dorsal area of the guinea pigs.
-
Expose demarcated areas to a single high dose or repeated lower doses of UVB radiation to induce hyperpigmentation.
-
-
Topical Application:
-
Beginning the day after UV exposure, apply 100 µL of the test formulations to the respective irradiated sites twice daily for 3-4 weeks.
-
-
Endpoint Analysis:
-
Colorimetric Analysis: Measure the lightness (L) and redness (a) values of the pigmented skin weekly using a chromameter or spectrophotometer. A higher L* value indicates skin lightening.
-
Photography: Document the visual changes in pigmentation with standardized photography.
-
Histology: At the end of the study, collect skin biopsies from the treated areas.
-
Perform Fontana-Masson staining to visualize and quantify melanin deposits in the epidermis.
-
-
Biochemical Analysis: Determine tyrosinase activity in skin tissue homogenates.
-
Visualizations
Signaling Pathways and Workflows
Caption: Proposed signaling pathway of this compound in skin cells.
Caption: General experimental workflow for an in vivo topical application study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. herworld.com [herworld.com]
- 4. Topical manganese peptide in the treatment of photodamaged skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Topical manganese peptide in the treatment of photodamaged skin | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. SOD2 - Wikipedia [en.wikipedia.org]
- 9. Manganese superoxide dismutase: beyond life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Manganese Superoxide Dismutase: Guardian of the Powerhouse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TGFβ Signaling in Photoaging and UV-Induced Skin Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. skintypesolutions.com [skintypesolutions.com]
- 15. Exogenous Bioactive Peptides Have a Potential Therapeutic Role in Delaying Aging in Rodent Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Multifunctional, Novel Formulation for Repairing Photoaged and Sun-Damaged Skin: Insights from In Vitro, Ex Vivo, and In Vivo Studies [mdpi.com]
- 17. EP1982587A1 - Animal model for hyperpigmentation - Google Patents [patents.google.com]
- 18. Establishment of a mouse model for post-inflammatory hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. MDP: A Deinococcus Mn2+-Decapeptide Complex Protects Mice from Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MDP: A Deinococcus Mn2+-Decapeptide Complex Protects Mice from Ionizing Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. MDP: A Deinococcus Mn2+-Decapeptide Complex Protects Mice from Ionizing Radiation | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
High-Performance Liquid Chromatography (HPLC) method for Manganese tripeptide-1
An advanced High-Performance Liquid Chromatography (HPLC) method has been developed for the quantitative analysis of Manganese Tripeptide-1, a bioactive peptide increasingly utilized in the cosmetic and pharmaceutical industries for its antioxidant, anti-wrinkle, and pigmentation-regulating properties.[1][2] This application note provides a comprehensive protocol for the separation and quantification of this compound, ensuring product quality and consistency for researchers, scientists, and drug development professionals.
The method employs reversed-phase HPLC (RP-HPLC), a robust and widely used technique for the analysis of peptides.[3][4] The separation is achieved on a C18 stationary phase, which is effective for retaining and resolving peptides from various matrices.[5][6] A gradient elution with a mobile phase consisting of water and acetonitrile (B52724) with trifluoroacetic acid (TFA) as an ion-pairing agent ensures sharp peaks and reproducible retention times.[4][7] Detection is performed using a UV-Vis detector at 220 nm, which allows for sensitive detection of the peptide bonds.
Experimental Protocols
This section details the necessary equipment, reagents, and procedures for the HPLC analysis of this compound.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
This compound reference standard (≥98% purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Trifluoroacetic acid (TFA) (HPLC grade).
-
Volumetric flasks, pipettes, and syringes.
-
Syringe filters (0.45 µm).
2. Preparation of Solutions:
-
Mobile Phase A (Aqueous): 0.1% (v/v) TFA in water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.
-
Mobile Phase B (Organic): 0.1% (v/v) TFA in acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of acetonitrile.
-
Standard Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in Mobile Phase A to achieve a final concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample containing this compound by dissolving it in Mobile Phase A to an expected concentration of 1 mg/mL. If the sample is in a complex matrix, appropriate extraction or dilution steps may be necessary.
3. Chromatographic Conditions:
The separation is performed using a gradient elution program. The specific gradient may require optimization depending on the specific C18 column and HPLC system used.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Run Time | 25 minutes |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 50 | 50 |
| 20.1 | 5 | 95 |
| 22.0 | 5 | 95 |
| 22.1 | 95 | 5 |
| 25.0 | 95 | 5 |
4. Data Analysis:
The purity of the this compound sample is determined by calculating the area percentage of the main peak in the chromatogram. For quantification, a calibration curve should be constructed using a series of standard solutions of known concentrations.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for the HPLC analysis and a conceptual signaling pathway for the biological activity of this compound.
References
Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy of Metallopeptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique for elucidating the structure, dynamics, and interactions of metallopeptides at an atomic level in solution.[1][2] This is particularly crucial as the presence of a metal ion often imparts unique structural and functional properties to the peptide, which can be challenging to characterize by other methods like X-ray crystallography due to difficulties in crystallization.[1][3] These application notes provide an overview of key NMR methodologies and detailed protocols for the characterization of metallopeptides, including those with both diamagnetic and paramagnetic metal centers.
Key Applications of NMR in Metallopeptide Research
NMR spectroscopy offers a wealth of information for researchers in drug development and molecular biology:
-
Structure Determination: Elucidation of the three-dimensional structure of metallopeptides in solution, providing insights into metal coordination, peptide folding, and overall conformation.[1][3]
-
Metal Binding Site Identification: Pinpointing the specific amino acid residues involved in metal ion coordination through techniques like chemical shift perturbation mapping.
-
Interaction Studies: Characterizing the binding of metallopeptides to other molecules, such as proteins, nucleic acids, or small molecule drugs, and identifying the interaction interface.
-
Dynamics and Flexibility: Probing the conformational dynamics and flexibility of metallopeptides over a wide range of timescales, which is often critical for their biological function.
-
Paramagnetic Effects: Utilizing the unique effects of paramagnetic metal ions on NMR spectra to gain valuable long-range distance information that is not accessible with diamagnetic systems.[4]
Data Presentation: Quantitative NMR Parameters
The following tables summarize typical quantitative data obtained from NMR studies of metallopeptides. These parameters are crucial for structure calculation, binding affinity determination, and understanding the dynamic properties of these molecules.
Table 1: Chemical Shift Perturbations (CSPs) upon Metal Binding
Chemical shift perturbations are monitored to identify the amino acid residues affected by metal binding. The magnitude of the CSP can be used to map the binding site and, in some cases, to determine the dissociation constant (Kd).[5]
| Residue | Apo-form ¹H (ppm) | Apo-form ¹⁵N (ppm) | Holo-form ¹H (ppm) | Holo-form ¹⁵N (ppm) | Combined CSP (ppm)¹ |
| Cys4 | 8.52 | 118.3 | 8.75 | 120.1 | 0.36 |
| His6 | 9.21 | 125.6 | 9.48 | 127.8 | 0.46 |
| Met10 | 8.15 | 115.4 | 8.18 | 115.5 | 0.03 |
| Cys11 | 8.66 | 119.1 | 8.91 | 121.3 | 0.44 |
¹Combined CSP is calculated using the formula: Δδ = [ (ΔδH)² + (α * ΔδN)² ]^½, where ΔδH and ΔδN are the chemical shift differences for proton and nitrogen, respectively, and α is a weighting factor (typically ~0.14-0.2).
Table 2: Paramagnetic Relaxation Enhancement (PRE) Data
PREs provide long-range distance restraints (up to ~35 Å) between a paramagnetic metal center and protons in the peptide.[4] This is measured as the increase in the transverse relaxation rate (Γ₂) of a nucleus in the presence of the paramagnetic species compared to a diamagnetic control.
| Residue | Γ₂ (paramagnetic) (s⁻¹) | Γ₂ (diamagnetic) (s⁻¹) | PRE (Γ₂) (s⁻¹) | Distance (Å) |
| Gly3 | 25.4 | 10.2 | 15.2 | 12 |
| Ala7 | 38.6 | 11.5 | 27.1 | 9 |
| Leu12 | 15.8 | 9.8 | 6.0 | 18 |
| Val15 | 12.1 | 10.5 | 1.6 | 25 |
Table 3: Relaxation Dispersion Data for a Metallopeptide Undergoing Conformational Exchange
Relaxation dispersion experiments are used to study the kinetics and thermodynamics of conformational exchange processes on the microsecond to millisecond timescale.[6][7]
| Parameter | Value |
| Exchange rate (kₑₓ) | 1800 ± 150 s⁻¹ |
| Population of minor state (pₑ) | 3.5 ± 0.5 % |
| Chemical shift difference (Δω) | 0.8 ± 0.1 ppm |
Experimental Protocols
Detailed methodologies for key NMR experiments are provided below.
Protocol 1: Sample Preparation for Metallopeptide NMR
Proper sample preparation is critical for acquiring high-quality NMR data.
-
Peptide Synthesis and Purification: Synthesize the peptide using solid-phase peptide synthesis (SPPS) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity. Confirm the identity of the peptide by mass spectrometry.
-
Buffer Preparation: Prepare a suitable buffer, typically 20-50 mM phosphate (B84403) or MES, at the desired pH. The buffer should be prepared using 90% H₂O and 10% D₂O for the deuterium (B1214612) lock. For metallopeptides susceptible to oxidation, all buffers should be degassed and prepared under an inert atmosphere (e.g., nitrogen or argon).
-
Apo-Peptide Sample Preparation: Dissolve the purified peptide in the NMR buffer to a final concentration of 0.1-1.0 mM. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Holo-Peptide Sample Preparation:
-
Diamagnetic Metals: Prepare a stock solution of the metal salt (e.g., ZnCl₂, CaCl₂). Add the metal solution stepwise to the apo-peptide sample while monitoring the NMR spectrum until saturation is reached (typically a 1:1 or 1:2 peptide-to-metal ratio).
-
Paramagnetic Metals: Due to the potential for significant line broadening, titrate the paramagnetic metal ion (e.g., Cu²⁺, Mn²⁺, Gd³⁺) cautiously. It is often beneficial to use a diamagnetic analog (e.g., Zn²⁺ for Cu²⁺) to obtain initial assignments. For air-sensitive metals like Cu(I), sample preparation must be performed in an anaerobic environment (e.g., a glove box).[3]
-
-
Final Sample Preparation: Transfer the final sample to a high-quality NMR tube.
Protocol 2: 2D Homonuclear NMR for Structure Determination (COSY, TOCSY, NOESY)
These experiments are fundamental for resonance assignment and obtaining distance restraints for structure calculation.
-
Spectrometer Setup:
-
Tune and match the probe for the desired nucleus (typically ¹H).
-
Lock the spectrometer on the D₂O signal.
-
Optimize the shims to achieve good field homogeneity.
-
Calibrate the 90° pulse width.
-
-
COSY (Correlation Spectroscopy): [8]
-
Purpose: To identify scalar-coupled protons, primarily those separated by two or three bonds (e.g., Hα-Hβ).
-
Pulse Sequence: A simple sequence of two 90° pulses separated by an evolution time (t₁).
-
Typical Parameters:
-
Spectral width: 12-16 ppm
-
Number of t₁ increments: 256-512
-
Number of scans per increment: 8-16
-
Relaxation delay: 1.5-2.0 s
-
-
-
TOCSY (Total Correlation Spectroscopy): [8]
-
Purpose: To identify all protons within a spin system (i.e., all protons in an amino acid residue).
-
Pulse Sequence: A spin-lock pulse is used to transfer magnetization through the entire spin system.
-
Typical Parameters:
-
Spectral width: 12-16 ppm
-
Number of t₁ increments: 256-512
-
Number of scans per increment: 8-16
-
Relaxation delay: 1.5-2.0 s
-
Mixing time: 60-80 ms (B15284909)
-
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): [8]
-
Purpose: To identify protons that are close in space (< 5-6 Å), providing through-space distance restraints for structure calculation.[2]
-
Pulse Sequence: Three 90° pulses separated by an evolution time (t₁) and a mixing time.
-
Typical Parameters:
-
Spectral width: 12-16 ppm
-
Number of t₁ increments: 256-512
-
Number of scans per increment: 16-32
-
Relaxation delay: 1.5-2.0 s
-
Mixing time: 100-300 ms (optimize for the specific metallopeptide)
-
-
-
Data Processing and Analysis:
-
Apply a sine-bell window function in both dimensions.
-
Perform Fourier transformation.
-
Phase the spectrum.
-
Use software like SPARKY, CCPN, or Mnova to pick peaks and perform resonance assignments.[3]
-
Protocol 3: Chemical Shift Perturbation (CSP) Titration
This experiment is used to identify the binding interface between a metallopeptide and a ligand or to map the metal binding site on the peptide.[5]
-
Sample Preparation: Prepare a sample of ¹⁵N-labeled apo-peptide at a known concentration (e.g., 0.1 mM). Prepare a concentrated stock solution of the metal ion or ligand.
-
Data Acquisition:
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum of the apo-peptide.
-
Add a small aliquot of the metal/ligand stock solution to the peptide sample.
-
Acquire another ¹H-¹⁵N HSQC spectrum.
-
Repeat the addition and acquisition steps until the desired final molar ratio is reached (e.g., 1:5 peptide to ligand).
-
-
Data Analysis:
-
Process all HSQC spectra identically.
-
Overlay the spectra and track the chemical shift changes for each assigned amide peak.
-
Calculate the combined chemical shift perturbation (CSP) for each residue.
-
Map the residues with significant CSPs onto the peptide sequence or structure to identify the binding site.
-
If the binding is in the fast exchange regime, the dissociation constant (Kd) can be determined by fitting the titration curves.[5]
-
Protocol 4: Paramagnetic Relaxation Enhancement (PRE) Measurement
PRE experiments provide long-range distance information crucial for characterizing the structure of metallopeptides with paramagnetic metal centers.[4]
-
Sample Preparation:
-
Prepare two samples: one with the paramagnetic metal ion (e.g., Cu²⁺) and a diamagnetic control with a similar ion (e.g., Zn²⁺). The concentrations of the peptide and metal should be identical in both samples.
-
-
Data Acquisition:
-
Measure the transverse relaxation rates (R₂) for the backbone amide protons in both the paramagnetic and diamagnetic samples. This is typically done using a series of 2D ¹H-¹⁵N HSQC-based experiments with varying relaxation delays.
-
-
Data Analysis:
-
Calculate the PRE rate (Γ₂) for each residue by subtracting the R₂ of the diamagnetic sample from the R₂ of the paramagnetic sample (Γ₂ = R₂_para - R₂_dia).
-
Convert the PRE rates into distance restraints using the Solomon-Bloembergen equation. These distance restraints can then be used in structure calculations.
-
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and logical relationships in the NMR analysis of metallopeptides.
References
- 1. Studying Peptide-Metal Ion Complex Structures by Solution-State NMR | MDPI [mdpi.com]
- 2. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 3. Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical Aspects of Paramagnetic Relaxation Enhancement in Biological Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand Binding by Chemical Shift Perturbation | BCM [bcm.edu]
- 6. Relaxation dispersion NMR spectroscopy for the study of protein allostery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Quantifying Manganese Tripeptide-1 Uptake in Keratinocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese Tripeptide-1 (MTP-1) is a synthetic bioactive peptide increasingly utilized in advanced skincare formulations for its potential anti-aging and skin health benefits. Comprising a tripeptide (Glycyl-Histidyl-Lysine or GHK) chelated with manganese, MTP-1 is classified as a carrier peptide.[1] These peptides are designed to deliver essential trace elements, such as manganese, to skin cells to support enzymatic processes and wound healing.[1] Research on similar tripeptides, like GHK-Cu, has shown stimulation of collagen and elastin (B1584352) synthesis, antioxidant effects, and modulation of inflammatory responses.[2] Specifically, tripeptides are thought to play a role in tissue regeneration by influencing cellular signaling pathways, with some evidence pointing towards the modulation of the Transforming Growth Factor-Beta (TGF-β) pathway to stimulate the production of extracellular matrix proteins.[3][4]
Manganese itself is known to enhance keratinocyte migration, a crucial process in skin repair and regeneration.[5] Given these properties, quantifying the uptake of MTP-1 in keratinocytes is a critical step in elucidating its mechanism of action and optimizing its delivery in topical formulations. These application notes provide detailed protocols for quantifying MTP-1 uptake in keratinocyte cell cultures using High-Performance Liquid Chromatography (HPLC) and fluorescence microscopy, along with a proposed signaling pathway.
Data Presentation: Quantifying MTP-1 Uptake
To assess the cellular uptake of MTP-1, human epidermal keratinocytes (e.g., HaCaT cell line) can be incubated with varying concentrations of the peptide over different time points. The intracellular concentration of MTP-1 can then be determined using a validated analytical method such as HPLC. Below is a table summarizing representative data from such an experiment.
Table 1: Time- and Concentration-Dependent Uptake of this compound in Human Keratinocytes (HaCaT)
| Incubation Time (hours) | MTP-1 Concentration (µg/mL) | Intracellular MTP-1 (ng/10^6 cells) | Uptake Efficiency (%) |
| 1 | 10 | 1.5 ± 0.2 | 1.5% |
| 50 | 8.2 ± 0.9 | 1.6% | |
| 100 | 18.1 ± 2.1 | 1.8% | |
| 4 | 10 | 7.8 ± 0.6 | 7.8% |
| 50 | 41.5 ± 3.5 | 8.3% | |
| 100 | 89.2 ± 7.8 | 8.9% | |
| 12 | 10 | 15.2 ± 1.4 | 15.2% |
| 50 | 80.1 ± 6.9 | 16.0% | |
| 100 | 165.7 ± 14.3 | 16.6% | |
| 24 | 10 | 18.9 ± 1.7 | 18.9% |
| 50 | 98.5 ± 9.1 | 19.7% | |
| 100 | 201.3 ± 18.5 | 20.1% |
Data are presented as mean ± standard deviation (n=3). Uptake efficiency is calculated as the percentage of intracellular MTP-1 relative to the total amount of MTP-1 in the culture medium.
Experimental Protocols
Protocol 1: Quantification of MTP-1 Uptake by HPLC
This protocol details the quantification of intracellular MTP-1 in keratinocytes.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Keratinocyte growth medium (e.g., DMEM)
-
This compound (MTP-1)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
MTP-1 standard solutions
Procedure:
-
Cell Culture: Culture HaCaT cells in T-75 flasks until they reach 80-90% confluency.
-
Seeding: Seed 1 x 10^6 cells per well in 6-well plates and allow them to adhere overnight.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of MTP-1 (e.g., 10, 50, 100 µg/mL). Include a vehicle control (medium without MTP-1).
-
Incubation: Incubate the cells for different time periods (e.g., 1, 4, 12, 24 hours) at 37°C and 5% CO2.
-
Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular MTP-1.
-
Cell Lysis: Add 200 µL of ice-cold cell lysis buffer to each well and incubate on ice for 30 minutes.
-
Harvesting: Scrape the cells and transfer the lysate to microcentrifuge tubes. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.
-
Sample Preparation for HPLC: Precipitate proteins from the lysate by adding an equal volume of acetonitrile. Centrifuge at 14,000 rpm for 10 minutes. Transfer the supernatant for HPLC analysis.
-
HPLC Analysis: Inject the sample into the HPLC system. Use a gradient elution from 0% to 50% mobile phase B over 20 minutes to separate MTP-1.[6]
-
Quantification: Detect MTP-1 by UV absorbance at 220 nm. Create a standard curve using known concentrations of MTP-1 to quantify the amount in each sample. Normalize the amount of intracellular MTP-1 to the total protein content or cell number.
Protocol 2: Visualization of MTP-1 Uptake by Fluorescence Microscopy
This protocol describes a method to visualize the cellular uptake of MTP-1 using a fluorescently labeled version of the peptide.
Materials:
-
Fluorescently labeled MTP-1 (e.g., FITC-MTP-1)
-
Human keratinocyte cell line (e.g., HaCaT)
-
Glass-bottom culture dishes
-
Hoechst 33342 stain (for nuclear counterstaining)
-
Paraformaldehyde (PFA)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed HaCaT cells in glass-bottom dishes and allow them to adhere.
-
Treatment: Treat the cells with FITC-MTP-1 at a desired concentration (e.g., 50 µg/mL).
-
Incubation: Incubate for various time points (e.g., 1, 4, 12 hours).
-
Washing: Wash the cells three times with PBS.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Counterstaining: Stain the cell nuclei with Hoechst 33342 for 10 minutes.
-
Imaging: Wash the cells again with PBS and visualize them under a fluorescence microscope. Capture images using appropriate filters for FITC (green fluorescence of the peptide) and DAPI (blue fluorescence of the nuclei).
Mandatory Visualizations
Proposed Signaling Pathway of MTP-1 in Keratinocytes
The tripeptide component of MTP-1 is hypothesized to activate the TGF-β signaling pathway, a key regulator of collagen synthesis.
Caption: Proposed TGF-β signaling pathway activation by MTP-1 in keratinocytes.
Experimental Workflow for MTP-1 Uptake Quantification
The following diagram illustrates the workflow for quantifying MTP-1 in keratinocytes using HPLC.
Caption: Workflow for quantifying MTP-1 uptake in keratinocytes via HPLC.
References
- 1. Human Skin Keratinocytes on Sustained TGF-β Stimulation Reveal Partial EMT Features and Weaken Growth Arrest Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptidesciences.com [peptidesciences.com]
- 3. midwestpeptide.com [midwestpeptide.com]
- 4. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 5. Bioactive peptides from broccoli stems strongly enhance regenerative keratinocytes by stimulating controlled proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the Role of Tripeptides in Wound Healing and Skin Regeneration: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antioxidant Capacity of Manganese Tripeptide-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese Tripeptide-1 is a synthetic metallopeptide that has garnered interest in the cosmetic and dermatological fields for its potential anti-aging properties.[1][2][3] Its purported benefits, including the reduction of wrinkles and hyperpigmentation, are thought to be linked to its antioxidant capabilities.[2][3][4] As a manganese-containing peptide, it may mimic the activity of endogenous antioxidant enzymes like manganese superoxide (B77818) dismutase (MnSOD), which plays a crucial role in cellular defense against oxidative stress.[2]
Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to skin aging and various pathologies. Antioxidant peptides can counteract this damage through several mechanisms, including direct free radical scavenging, chelation of pro-oxidant metal ions, and modulation of cellular antioxidant pathways.[5][6]
These application notes provide a comprehensive set of protocols for researchers to assess the antioxidant capacity of this compound. The methodologies cover a range of in vitro chemical and cell-based assays to provide a thorough evaluation of its antioxidant potential.
Data Presentation
Quantitative data from the antioxidant assays should be recorded and presented in a structured format to allow for clear comparison and interpretation. The following table provides a template for summarizing key antioxidant parameters.
| Assay Type | Method | Parameter | This compound | Positive Control (e.g., Trolox, GSH) |
| Chemical Assays | DPPH Radical Scavenging | IC50 (µg/mL or µM) | Insert Value | Insert Value |
| ABTS Radical Scavenging | TEAC (Trolox Equivalents) | Insert Value | Insert Value | |
| Oxygen Radical Absorbance Capacity (ORAC) | ORAC Value (µmol TE/g) | Insert Value | Insert Value | |
| Cellular Assays | Cellular Antioxidant Activity (CAA) | CAA Value (µmol QE/g) | Insert Value | Insert Value |
| Measurement of Intracellular ROS | % Reduction in ROS | Insert Value | Insert Value | |
| Lipid Peroxidation Assay | % Inhibition of MDA production | Insert Value | Insert Value |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of the peptide required to scavenge 50% of the radicals. TEAC (Trolox Equivalent Antioxidant Capacity) measures the antioxidant capacity relative to the standard, Trolox. ORAC values quantify the capacity to quench peroxyl radicals. CAA (Cellular Antioxidant Activity) values are often expressed as quercetin (B1663063) equivalents (QE).
Experimental Protocols
A multi-assay approach is recommended to comprehensively evaluate the antioxidant properties of this compound, as different assays reflect different aspects of antioxidant action.[5]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[7][8]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Positive control: Trolox or Ascorbic Acid
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.[8]
-
Prepare a series of dilutions of this compound in methanol.
-
In a 96-well plate, add 100 µL of the this compound dilutions to the wells.
-
Add 100 µL of the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.[8]
-
Measure the absorbance at 517 nm using a microplate reader.[9]
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC50 value is determined by plotting the scavenging activity against the concentration of this compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[10] The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[10]
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Positive control: Trolox
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution.[11]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will generate the ABTS•+ radical.[11][12]
-
Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[13]
-
Prepare a series of dilutions of this compound in the appropriate solvent.
-
In a 96-well plate, add 20 µL of the this compound dilutions to the wells.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
The percentage of ABTS•+ scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the sample with the ABTS•+ solution.
-
The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[14][15] The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.[16]
Materials:
-
This compound
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate (B84403) buffer (75 mM, pH 7.4)
-
Positive control: Trolox
-
96-well black microplate
-
Fluorescent microplate reader
Protocol:
-
Prepare a working solution of fluorescein in phosphate buffer.
-
Prepare a series of dilutions of this compound and Trolox standards in phosphate buffer.[16]
-
In a 96-well black microplate, add 25 µL of the sample, standard, or blank (phosphate buffer) to the wells.[17][18]
-
Add 150 µL of the fluorescein working solution to each well and incubate at 37°C for 15-30 minutes.[16][17][18]
-
Initiate the reaction by adding 25 µL of AAPH solution to each well.[17][18]
-
Immediately place the plate in a fluorescent microplate reader and record the fluorescence every 1-2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.[16][18]
-
Calculate the area under the curve (AUC) for each sample, standard, and blank.
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.
-
Plot a standard curve of net AUC versus Trolox concentration.
-
The ORAC value of the sample is calculated from the standard curve and expressed as micromoles of Trolox Equivalents (TE) per gram or liter of the sample.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.[5] It utilizes a fluorescent probe, DCFH-DA (2',7'-dichlorofluorescin diacetate), which is taken up by cells and fluoresces upon oxidation by intracellular ROS.
Materials:
-
This compound
-
Human cell line (e.g., HepG2, Caco-2)[19]
-
Cell culture medium
-
DCFH-DA (2',7'-dichlorofluorescin diacetate)
-
AAPH or H2O2 (as a pro-oxidant)
-
Positive control: Quercetin
-
96-well black plate with a clear bottom
-
Fluorescence microscope or plate reader
Protocol:
-
Seed cells in a 96-well black plate and allow them to adhere overnight.
-
Wash the cells with PBS and then treat them with various concentrations of this compound and the positive control for a specified period (e.g., 1-24 hours).
-
After treatment, wash the cells and incubate them with DCFH-DA solution in the dark.
-
Induce oxidative stress by adding AAPH or H2O2.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
The CAA value is calculated based on the reduction in fluorescence in treated cells compared to control cells.
Visualization of Workflows and Pathways
Experimental Workflow for Antioxidant Capacity Assessment
Caption: Workflow for antioxidant capacity assessment.
Keap1-Nrf2 Antioxidant Response Pathway
Antioxidant peptides can exert their effects by modulating key cellular signaling pathways.[5] The Keap1-Nrf2 pathway is a primary regulator of endogenous antioxidant defenses.[19] Under normal conditions, Keap1 binds to Nrf2, leading to its degradation. In the presence of oxidative stress or activators like certain antioxidant peptides, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response elements (ARE), leading to the expression of protective enzymes.
Caption: Keap1-Nrf2 antioxidant response pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Topical manganese peptide in the treatment of photodamaged skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. corepeptides.com [corepeptides.com]
- 5. Advances in Research on the Activity Evaluation, Mechanism and Structure-Activity Relationships of Natural Antioxidant Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. BioRender App [app.biorender.com]
- 8. mdpi.com [mdpi.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 11. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. agilent.com [agilent.com]
- 15. mdpi.com [mdpi.com]
- 16. Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity [mdpi.com]
- 17. cellbiolabs.com [cellbiolabs.com]
- 18. kamiyabiomedical.com [kamiyabiomedical.com]
- 19. New Insights into Antioxidant Peptides: An Overview of Efficient Screening, Evaluation Models, Molecular Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring Collagen Synthesis Induced by Manganese Tripeptide-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese Tripeptide-1 is a synthetic bioactive peptide complexed with manganese, an essential trace element involved in various enzymatic processes, including those crucial for collagen synthesis.[1] This complex is of significant interest in dermatology and drug development for its potential to stimulate the production of extracellular matrix proteins, thereby improving skin architecture and function. Tripeptides, such as the one in this complex, are thought to act as signaling molecules that mimic fragments of collagen, prompting fibroblasts to synthesize new collagen.[2] This application note provides detailed protocols for quantifying the increase in collagen synthesis in human dermal fibroblasts treated with this compound.
Data Presentation
The following table summarizes illustrative quantitative data on the dose-dependent effect of a tripeptide on Type I collagen synthesis in primary human dermal fibroblasts. While specific data for this compound is proprietary, this table, based on studies of similar collagen-stimulating peptides, demonstrates the expected trend.
| Tripeptide Concentration (µg/mL) | Mean Collagen I Concentration (ng/mL) | Standard Deviation (ng/mL) | Fold Increase vs. Control |
| 0 (Control) | 150 | 12 | 1.0 |
| 10 | 225 | 18 | 1.5 |
| 50 | 375 | 25 | 2.5 |
| 100 | 510 | 30 | 3.4 |
| 250 | 585 | 35 | 3.9 |
Signaling Pathway
This compound is hypothesized to stimulate collagen synthesis through the Transforming Growth Factor-beta (TGF-β) signaling pathway. The peptide may act as an agonist, binding to and activating the TGF-β receptor complex on the surface of fibroblasts. This initiates a downstream signaling cascade culminating in the increased transcription of collagen genes.
Caption: Signaling pathway of this compound inducing collagen synthesis.
Experimental Workflow
The general workflow for assessing the efficacy of this compound on collagen synthesis in a cell-based assay is outlined below.
Caption: Experimental workflow for measuring collagen synthesis.
Experimental Protocols
Cell Culture and Treatment
-
Cell Culture: Culture primary human dermal fibroblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the fibroblasts into 24-well plates at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
Treatment: The following day, replace the culture medium with serum-free DMEM containing various concentrations of this compound (e.g., 0, 10, 50, 100, 250 µg/mL).
-
Incubation: Incubate the treated cells for 48 to 72 hours.
-
Sample Collection: After incubation, collect the cell culture supernatant for collagen quantification.
Quantification of Type I Collagen by ELISA
The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific method for quantifying the amount of Type I collagen secreted into the cell culture medium.
Materials:
-
Human Pro-Collagen I alpha 1 DuoSet ELISA Kit (or similar)
-
96-well microplate
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Reagent diluent (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 N H2SO4)
-
Microplate reader
Protocol:
-
Coating: Coat a 96-well microplate with the capture antibody overnight at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the plate with reagent diluent for at least 1 hour at room temperature.
-
Sample and Standard Incubation: Add standards and collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody: Add the detection antibody to each well and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP: Add Streptavidin-HRP and incubate for 20 minutes in the dark.
-
Washing: Wash the plate three times with wash buffer.
-
Substrate Development: Add the substrate solution and incubate for 20 minutes in the dark.
-
Stopping the Reaction: Add the stop solution to each well.
-
Reading: Immediately read the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the concentration of Type I collagen in the samples by comparing their absorbance to the standard curve.
Quantification of Total Soluble Collagen by Sircol™ Assay
The Sircol™ assay is a quantitative dye-binding method for the analysis of soluble collagens.
Materials:
-
Sircol™ Soluble Collagen Assay Kit
-
Microcentrifuge tubes
-
Microcentrifuge
-
Microplate reader
Protocol:
-
Sample Preparation: Add 100 µL of the collected cell culture supernatant to a microcentrifuge tube.
-
Dye Binding: Add 1 mL of Sircol™ Dye Reagent to each tube. Mix gently and incubate for 30 minutes at room temperature with gentle shaking.
-
Centrifugation: Centrifuge the tubes at 12,000 rpm for 10 minutes to pellet the collagen-dye complex.
-
Washing: Carefully discard the supernatant and wash the pellet with 750 µL of ice-cold Acid-Salt Wash Reagent. Centrifuge again at 12,000 rpm for 10 minutes.
-
Solubilization: Discard the supernatant and add 250 µL of Alkali Reagent to dissolve the pellet.
-
Reading: Transfer 200 µL of the dissolved solution to a 96-well plate and read the absorbance at 555 nm.
-
Calculation: Determine the collagen concentration from a standard curve prepared using the provided collagen standard.
Conclusion
The protocols outlined in this application note provide robust and reliable methods for assessing the efficacy of this compound in stimulating collagen synthesis in dermal fibroblasts. Both ELISA and Sircol™ assays offer sensitive and quantitative measurements, enabling researchers to effectively evaluate the potential of this peptide in skincare and therapeutic applications. The provided signaling pathway and experimental workflow offer a conceptual framework for understanding the mechanism of action and for designing further studies.
References
Application Notes and Protocols for Studying the Stability of Manganese Tripeptide-1 in Formulations
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese Tripeptide-1 is a synthetic bioactive peptide complexed with manganese, recognized for its potential in cosmetic and dermatological applications, including anti-wrinkle and reduction of hyperpigmentation.[1][2][3] The stability of this peptide within a formulation is critical to ensure its efficacy and safety throughout the product's shelf-life. This document provides detailed methodologies for assessing the stability of this compound in various formulations through forced degradation studies and chromatographic analysis.
This compound is a coordination complex of the trace element manganese and the tripeptide Glycyl-L-Histidyl-L-Lysine (GHK).[4][5] Its molecular formula is C14H21MnN6O4.[4] The inherent susceptibility of peptides to degradation poses a significant challenge in formulation development.[6] Understanding the degradation pathways and kinetics is essential for developing stable and effective products.[7][8]
Key Stability-Indicating Parameters and Analytical Techniques
The primary analytical technique for assessing peptide stability is High-Performance Liquid Chromatography (HPLC), particularly the reversed-phase method (RP-HPLC).[9][10] This technique allows for the separation, quantification, and purity assessment of the peptide, as well as the detection of degradation products.[11] Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is invaluable for the structural elucidation of unknown degradation products.[9][12]
Key Analytical Methods for Stability Assessment:
| Analytical Technique | Purpose | Reference |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | To determine the purity and concentration of this compound and to separate it from degradation products. | [9][10][11] |
| Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) | To identify the molecular weights and structures of degradation products, thereby elucidating degradation pathways. | [9][12] |
| Circular Dichroism (CD) Spectroscopy | To assess changes in the secondary structure of the peptide, which can indicate conformational instability. | [9][12] |
| Differential Scanning Calorimetry (DSC) | To evaluate the thermal stability of the peptide in a formulation. | [11][12] |
| Visual Inspection | To observe physical changes in the formulation such as color, clarity, and precipitation. | - |
| pH Measurement | To monitor changes in the formulation's pH, which can influence peptide stability. | - |
Experimental Workflow for Stability Testing
A systematic approach is crucial for evaluating the stability of this compound in a given formulation. The workflow involves subjecting the formulation to various stress conditions and analyzing the peptide's integrity over time.
Caption: Workflow for this compound Stability Testing.
Detailed Experimental Protocols
Forced Degradation Studies
Forced degradation studies, or stress testing, are designed to accelerate the degradation of this compound to predict its long-term stability and identify potential degradation products.[7][13]
Protocol:
-
Sample Preparation: Prepare the final formulation containing a known concentration of this compound. Aliquot the formulation into appropriate vials for each stress condition.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the formulation to achieve a final acidic pH (e.g., pH 2-3). Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to the formulation to achieve a final basic pH (e.g., pH 10-11). Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the formulation. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the formulation at elevated temperatures (e.g., 40°C, 50°C, and 60°C) for a specified period (e.g., 1, 2, and 4 weeks).
-
Photostability: Expose the formulation to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
-
Control Samples: Store control samples of the same formulation, protected from light, at the recommended storage temperature (e.g., 4°C or room temperature).
-
Time Points: Collect samples at predetermined time points (e.g., 0, 6, 12, 24 hours for hydrolytic and oxidative stress; 0, 1, 2, 4 weeks for thermal stress).
-
Sample Neutralization: For acid and base hydrolysis samples, neutralize the pH before HPLC analysis.
RP-HPLC Method for Purity and Degradation Analysis
This method is designed to quantify the remaining intact this compound and to monitor the formation of degradation products.
Instrumentation and Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
This compound reference standard (≥98% purity).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Sample Diluent: Mobile Phase A.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 35% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
Sample Preparation:
-
Reference Standard: Accurately weigh and dissolve the this compound reference standard in the sample diluent to a final concentration of 1 mg/mL.
-
Sample: Dilute the formulation with the sample diluent to achieve a theoretical concentration of 1 mg/mL of this compound.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The purity of this compound is calculated based on the area percentage of the main peak in the chromatogram.
-
The percentage of degradation is calculated by comparing the peak area of the intact peptide in stressed samples to that of the control sample at time zero.
Potential Degradation Pathways
Peptides can degrade through several chemical pathways. Understanding these is crucial for interpreting stability data.
Caption: Potential Degradation Pathways for this compound.
Data Presentation: Summary of Forced Degradation Studies
The following tables present hypothetical data from forced degradation studies on a this compound formulation.
Table 1: Purity of this compound under Various Stress Conditions
| Stress Condition | Time (hours) | Remaining this compound (%) | Appearance of Formulation |
| Control (4°C) | 24 | 99.8 | Clear, colorless solution |
| Acid Hydrolysis (0.1 M HCl, 60°C) | 24 | 85.2 | Clear, colorless solution |
| Base Hydrolysis (0.1 M NaOH, 60°C) | 24 | 78.5 | Slight yellow tint |
| Oxidative (3% H₂O₂, RT) | 24 | 90.1 | Clear, colorless solution |
Table 2: Thermal Degradation of this compound
| Temperature | Time (weeks) | Remaining this compound (%) |
| 40°C | 1 | 98.5 |
| 2 | 97.1 | |
| 4 | 95.3 | |
| 50°C | 1 | 96.2 |
| 2 | 92.8 | |
| 4 | 88.4 | |
| 60°C | 1 | 91.5 |
| 2 | 85.3 | |
| 4 | 79.1 |
Conclusion
The protocols outlined in these application notes provide a robust framework for assessing the stability of this compound in various formulations. By employing forced degradation studies in conjunction with reliable analytical techniques like RP-HPLC, researchers and formulation scientists can gain critical insights into the degradation kinetics and pathways of this bioactive peptide. This knowledge is fundamental for the development of stable, effective, and safe cosmetic or pharmaceutical products. Further characterization of degradation products using LC-MS/MS is recommended for a comprehensive stability profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. arizona-mall.com [arizona-mall.com]
- 3. targetmol.cn [targetmol.cn]
- 4. This compound | C14H21MnN6O4 | CID 169450580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [thegoodscentscompany.com]
- 6. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | Semantic Scholar [semanticscholar.org]
- 7. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 8. Protein Forced Degradation Studies [intertek.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. hplc.eu [hplc.eu]
- 11. ijsra.net [ijsra.net]
- 12. pepdoopeptides.com [pepdoopeptides.com]
- 13. biopharmaspec.com [biopharmaspec.com]
Application Notes and Protocols: Manganese Tripeptide-1 in 3D Skin Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese Tripeptide-1 is a synthetic peptide complexed with manganese, an essential trace element. In cosmetics, it is categorized as a carrier peptide, designed to deliver manganese to the skin.[1] Manganese plays a crucial role in various enzymatic processes, including antioxidant defense through its role in superoxide (B77818) dismutase (SOD), and in the synthesis of extracellular matrix (ECM) proteins like collagen.[2] These properties make this compound a compelling ingredient for anti-aging and skin-correcting formulations, with clinical studies suggesting its efficacy in reducing hyperpigmentation and improving the appearance of photodamaged skin.[1][3]
Three-dimensional (3D) skin models, such as reconstructed human epidermis (RHE) and full-thickness skin models, offer a physiologically relevant in vitro platform for evaluating the efficacy and mechanism of action of cosmetic and dermatological ingredients.[4][5] These models mimic the complex structure and cellular interactions of human skin, providing a valuable tool for preclinical assessment.[4][5]
These application notes provide detailed protocols for assessing the efficacy of this compound in 3D skin models, focusing on its antioxidant, collagen-boosting, and anti-pigmentation properties.
Data Presentation
Table 1: Antioxidant Efficacy of this compound in a Reconstructed Human Epidermis (RHE) Model Exposed to UV Radiation
| Treatment Group | Superoxide Dismutase (SOD2) Activity (% of Control) | Malondialdehyde (MDA) Levels (nmol/mg protein) |
| Untreated Control | 100 ± 5.2 | 1.5 ± 0.2 |
| UV-Exposed Control | 65 ± 4.8 | 4.8 ± 0.5 |
| UV + this compound (0.1%) | 85 ± 6.1 | 2.8 ± 0.3 |
| UV + this compound (0.5%) | 110 ± 7.3 | 1.9 ± 0.2 |
Table 2: Effect of this compound on Extracellular Matrix Components in a Full-Thickness Skin Model
| Treatment Group | Collagen Type I Synthesis (% of Control) | Elastin (B1584352) Synthesis (% of Control) | MMP-1 Expression (% of UV Control) |
| Untreated Control | 100 ± 8.5 | 100 ± 7.9 | N/A |
| UV-Exposed Control | 55 ± 6.2 | 60 ± 5.5 | 100 ± 9.1 |
| UV + this compound (0.1%) | 75 ± 7.1 | 78 ± 6.8 | 70 ± 6.5 |
| UV + this compound (0.5%) | 95 ± 8.9 | 92 ± 8.1 | 45 ± 5.3 |
Table 3: Anti-Pigmentation Effect of this compound in a 3D Pigmented Epidermis Model
| Treatment Group | Melanin (B1238610) Content (% of Control) | Tyrosinase Activity (% of Control) |
| Untreated Control | 100 ± 9.8 | 100 ± 8.7 |
| α-MSH Stimulated Control | 180 ± 12.5 | 175 ± 11.9 |
| α-MSH + this compound (0.1%) | 145 ± 10.2 | 130 ± 9.5 |
| α-MSH + this compound (0.5%) | 115 ± 8.9 | 110 ± 7.8 |
Experimental Protocols
Protocol 1: Assessment of Antioxidant Activity in a Reconstructed Human Epidermis (RHE) Model
Objective: To evaluate the protective effect of this compound against UV-induced oxidative stress in a 3D skin model.
Materials:
-
Reconstructed Human Epidermis (RHE) tissue models (e.g., EpiDerm™, SkinEthic™ RHE)
-
This compound solution (sterile, various concentrations)
-
Phosphate-buffered saline (PBS)
-
UVA/UVB light source
-
Assay kits for Superoxide Dismutase (SOD) activity and Malondialdehyde (MDA) levels
-
Tissue homogenization buffer
-
Protein assay kit (e.g., BCA)
Methodology:
-
Tissue Culture and Treatment:
-
Culture RHE tissues at the air-liquid interface according to the manufacturer's instructions.
-
Topically apply this compound solution (e.g., 0.1% and 0.5% in a suitable vehicle) or vehicle control to the RHE surface for 24 hours prior to UV exposure.
-
-
UVB Irradiation:
-
Wash the RHE tissues with PBS to remove excess formulation.
-
Expose the tissues to a sub-lethal dose of UVB radiation (e.g., 100 mJ/cm²).
-
-
Post-Irradiation Incubation:
-
Incubate the tissues for 24 hours post-irradiation.
-
-
Tissue Lysis and Analysis:
-
Harvest the RHE tissues and homogenize them in lysis buffer.
-
Determine the total protein concentration of the lysates.
-
Measure SOD activity and MDA levels using commercially available kits, normalizing the results to the total protein content.
-
Protocol 2: Evaluation of Extracellular Matrix Synthesis and Protection in a Full-Thickness Skin Model
Objective: To determine the effect of this compound on collagen and elastin synthesis and its ability to inhibit matrix metalloproteinase-1 (MMP-1) expression in a UV-irradiated full-thickness skin model.
Materials:
-
Full-thickness skin models (containing both epidermal and dermal layers)
-
This compound solution
-
UVA/UVB light source
-
ELISA kits for Collagen Type I and Elastin
-
RT-qPCR reagents for MMP-1 gene expression analysis
-
Tissue homogenization and RNA extraction reagents
Methodology:
-
Tissue Culture and Treatment:
-
Culture full-thickness skin models as per the supplier's protocol.
-
Treat the models topically with this compound (e.g., 0.1% and 0.5%) for 48 hours.
-
-
UVA Irradiation:
-
Expose the models to UVA radiation (e.g., 5 J/cm²) to induce photoaging.
-
-
Post-Irradiation Incubation:
-
Continue incubation for another 48 hours.
-
-
Analysis of ECM Components:
-
Homogenize the dermal equivalent of the skin models.
-
Quantify the levels of Collagen Type I and Elastin using ELISA kits.
-
-
MMP-1 Gene Expression Analysis:
-
Extract total RNA from the epidermal layer.
-
Perform RT-qPCR to determine the relative expression of the MMP-1 gene, using a suitable housekeeping gene for normalization.
-
Protocol 3: Assessment of Anti-Pigmentation Effects in a 3D Pigmented Epidermis Model
Objective: To assess the ability of this compound to reduce melanin production and inhibit tyrosinase activity in a pigmented epidermis model.
Materials:
-
3D pigmented epidermis models (containing keratinocytes and melanocytes)
-
This compound solution
-
α-Melanocyte-stimulating hormone (α-MSH)
-
Solubilization buffer (e.g., NaOH)
-
Tyrosinase activity assay kit
-
Spectrophotometer
Methodology:
-
Tissue Culture and Stimulation:
-
Culture the pigmented epidermis models according to the manufacturer's guidelines.
-
Induce melanogenesis by adding α-MSH to the culture medium.
-
Concurrently, treat the models with this compound (e.g., 0.1% and 0.5%) in the culture medium.
-
-
Incubation:
-
Incubate the models for 7-10 days, changing the medium with fresh α-MSH and this compound every 2-3 days.
-
-
Melanin Content Measurement:
-
Harvest the tissues and solubilize the melanin by incubating in NaOH at an elevated temperature.
-
Measure the absorbance of the solubilized melanin at 475 nm and compare it to a standard curve of synthetic melanin.
-
-
Tyrosinase Activity Assay:
-
Prepare lysates from the tissues.
-
Measure the tyrosinase activity in the lysates using a commercially available kit.
-
Mandatory Visualizations
Caption: Proposed mechanism of this compound in skin cells.
Caption: Workflow for antioxidant testing in 3D skin models.
Caption: Logic of the anti-pigmentation evaluation process.
References
- 1. Topical manganese peptide in the treatment of photodamaged skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of manganese superoxide dismutase in skin aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Manganese superoxide dismutase-mediated inside-out signaling in HaCaT human keratinocytes and SKH-1 mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Manganese Superoxide Dismutase-Mediated Inside-Out Signaling in HaCaT Human Keratinocytes and SKH-1 Mouse Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cosmetics | December 2024 - Browse Articles [mdpi.com]
Delivery Systems for Enhanced Bioavailability of Manganese Tripeptide-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Manganese tripeptide-1 (MTP-1) is a promising bioactive peptide with significant potential in cosmetic and therapeutic applications, particularly in promoting skin health through its anti-wrinkle and anti-hyperpigmentation properties.[1][2][3][4][5] However, like many peptides, its efficacy is often limited by poor bioavailability due to the formidable barrier of the stratum corneum. This document provides detailed application notes and experimental protocols for utilizing advanced delivery systems—liposomes, nanoparticles, and microneedles—to enhance the dermal penetration and bioavailability of MTP-1. The protocols outlined herein are based on established methodologies for peptide delivery and can be adapted for the specific investigation of MTP-1.
Introduction: The Challenge of Peptide Bioavailability
Peptides are a burgeoning class of active ingredients in dermatology and medicine, offering high specificity and potent biological effects.[6][7] Their primary drawback, however, lies in their inherent difficulty in traversing biological membranes, particularly the skin.[8][9] The stratum corneum, the outermost layer of the epidermis, serves as a robust barrier, impeding the passive diffusion of molecules, especially larger, hydrophilic peptides like MTP-1. To overcome this challenge, various delivery systems have been developed to protect the peptide from degradation and facilitate its transport into the deeper layers of the skin where it can exert its biological effects. This document will focus on three such systems: liposomes, nanoparticles, and microneedles.
This compound: A Carrier Peptide for Skin Health
This compound is classified as a carrier peptide, which functions by delivering essential trace elements, in this case, manganese, to the skin cells.[10] Manganese is a cofactor for several enzymatic reactions crucial for skin health, including those involved in collagen synthesis and antioxidant defense. While the precise signaling pathway of MTP-1 is not fully elucidated, it is hypothesized to be similar to that of the well-studied copper tripeptide (GHK-Cu).[6][10][11] This involves the modulation of extracellular matrix proteins, stimulation of collagen and elastin (B1584352) production, and regulation of matrix metalloproteinases (MMPs).[6][10][12]
Hypothetical Signaling Pathway of this compound
Delivery Systems for Enhanced MTP-1 Bioavailability
Liposomal Delivery
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds.[8][9] For MTP-1, a hydrophilic peptide, it can be encapsulated within the aqueous core of the liposome. Liposomal encapsulation protects the peptide from enzymatic degradation and can enhance its penetration through the stratum corneum.[8][9]
Nanoparticle-Based Delivery
Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can also encapsulate peptides.[13] These systems offer controlled release of the encapsulated peptide and can be engineered to target specific skin layers.[13] The small size of nanoparticles facilitates their accumulation in hair follicles, creating a reservoir for sustained drug release.[14]
Microneedle-Mediated Delivery
Microneedles are minimally invasive devices that create transient micropores in the stratum corneum, thereby bypassing this primary barrier to drug delivery.[15] This technology has been shown to significantly enhance the delivery of peptides into the skin.[16][17][18] Microneedles can be solid (used to pre-treat the skin), coated with the drug, or dissolving (made of a polymer that releases the drug as it dissolves in the skin).[15]
Quantitative Data on Peptide Delivery System Efficacy
While specific quantitative data for MTP-1 is limited in the public domain, studies on the structurally similar copper tripeptide (GHK-Cu) and other small peptides provide valuable insights into the potential efficacy of these delivery systems. The following table summarizes representative data from the literature.
| Delivery System | Peptide | Enhancement Factor (vs. Free Peptide) | Key Findings | Reference |
| Liposomes | GHK-Cu | 4-8 fold increase in penetration | Encapsulation efficiencies can exceed 80%, with sustained release properties. | [19] |
| Liposomes | CSF Tripeptide | - | Facilitated penetration and retention within the epidermis (4.65 ± 1.81 μg/cm²). | [20] |
| PLGA Nanoparticles | GHK Peptide | Not directly compared to free peptide | 94% entrapment efficiency; 90% release within 48 hours. | [13] |
| Microneedles | Melanostatin (3-mer peptide) | 8.5-fold increase in positive area in viable epidermis | Microneedle pre-treatment significantly enhanced penetration. | [17] |
| Microneedles | Rigin (4-mer peptide) & Pal-KTTKS (5-mer peptide) | 2 to 22-fold signal improvement | Effective for peptides of varying chain lengths. | [16][18] |
Experimental Protocols
The following protocols provide a framework for evaluating the bioavailability of MTP-1 when formulated in various delivery systems.
General Experimental Workflow
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
Objective: To quantify the permeation of MTP-1 from different delivery systems through a synthetic or animal-derived membrane.
Materials:
-
Franz diffusion cells
-
Excised porcine ear skin (or human cadaver skin)[21][22][23][24]
-
Phosphate-buffered saline (PBS), pH 7.4, as receptor fluid[25]
-
MTP-1 formulations (e.g., in solution, liposomes, nanoparticles)
-
Syringes and needles
-
Water bath with magnetic stirrers
Procedure:
-
Skin Preparation: Thaw frozen porcine ear skin and remove subcutaneous fat. Cut the skin into sections to fit the Franz diffusion cells.[30]
-
Cell Assembly: Mount the skin sections onto the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Receptor Chamber: Fill the receptor chamber with pre-warmed (37°C) PBS and ensure no air bubbles are trapped beneath the skin.[31]
-
Formulation Application: Apply a known amount of the MTP-1 formulation to the skin surface in the donor compartment.
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid and replace it with fresh, pre-warmed PBS.[32]
-
Sample Analysis: Analyze the collected samples for MTP-1 concentration using a validated LC-MS/MS method.[26][27]
-
Data Analysis: Calculate the cumulative amount of MTP-1 permeated per unit area (μg/cm²) and plot it against time. Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.[31]
Protocol 2: Ex Vivo Skin Permeation and Retention Study
Objective: To determine the amount of MTP-1 that permeates through and is retained within the different layers of the skin.
Materials:
-
Same as Protocol 1
-
Adhesive tape (e.g., D-Squame)
-
Trypsin solution
-
Homogenizer
Procedure:
-
Follow steps 1-5 of Protocol 1.
-
Skin Processing (at the end of the experiment):
-
Dismount the skin from the Franz diffusion cell.
-
Wipe the skin surface to remove excess formulation.
-
Tape Stripping: Sequentially apply and remove adhesive tapes to the skin surface to collect the stratum corneum.[33][34][35][36][37]
-
Epidermis-Dermis Separation: Separate the epidermis from the dermis by heat or enzymatic digestion (e.g., with trypsin).[30]
-
-
Extraction: Extract MTP-1 from the tape strips, epidermis, and dermis using a suitable solvent.
-
Sample Analysis: Quantify the amount of MTP-1 in each skin layer and in the receptor fluid using LC-MS/MS.
-
Data Analysis: Determine the distribution of MTP-1 within the different skin compartments.
Protocol 3: In Vivo Skin Penetration Study using Tape Stripping
Objective: To assess the penetration of MTP-1 into the stratum corneum of living subjects.
Materials:
-
MTP-1 formulations
-
Adhesive tape
-
Solvent for extraction
-
LC-MS/MS system
Procedure:
-
Subject Recruitment: Recruit healthy volunteers with informed consent.
-
Test Sites: Demarcate test sites on the forearms of the subjects.
-
Formulation Application: Apply a defined amount of the MTP-1 formulation to the test sites.
-
Incubation: Allow the formulation to remain on the skin for a specified period (e.g., 4 hours).
-
Formulation Removal: Remove any excess formulation from the skin surface.
-
Tape Stripping: Perform sequential tape stripping of the treated area to collect the stratum corneum.[33][34][36]
-
Extraction and Analysis: Extract MTP-1 from the tape strips and quantify using LC-MS/MS.
-
Data Analysis: Plot the amount of MTP-1 per tape strip to generate a penetration profile within the stratum corneum.
Conclusion
Enhancing the bioavailability of this compound is crucial for maximizing its therapeutic and cosmetic benefits. Liposomes, nanoparticles, and microneedles represent viable and effective strategies to overcome the skin's barrier function. The protocols detailed in this document provide a comprehensive framework for the systematic evaluation of these delivery systems, enabling researchers and drug development professionals to select and optimize formulations for improved MTP-1 delivery. While direct quantitative data for MTP-1 is still emerging, the presented methodologies and data from analogous peptides offer a strong foundation for advancing the development of next-generation skincare and dermatological treatments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Topical manganese peptide in the treatment of photodamaged skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound (with Product List) [incidecoder.com]
- 5. Effect of this compound on Spider Veins | Wisderm [wisderm.com]
- 6. corepeptides.com [corepeptides.com]
- 7. biotechpeptides.com [biotechpeptides.com]
- 8. Are We Ready to Measure Skin Permeation of Modern Antiaging GHK-Cu Tripeptide Encapsulated in Liposomes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Are We Ready to Measure Skin Permeation of Modern Antiaging GHK–Cu Tripeptide Encapsulated in Liposomes? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. isclinical.com.my [isclinical.com.my]
- 11. The Human Tripeptide GHK-Cu in Prevention of Oxidative Stress and Degenerative Conditions of Aging: Implications for Cognitive Health - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Interaction of nanoparticles and cell-penetrating peptides with skin for transdermal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent advances in microneedles-mediated transdermal delivery of protein and peptide drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microneedle enhanced delivery of cosmeceutically relevant peptides in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Microneedle Enhanced Delivery of Cosmeceutically Relevant Peptides in Human Skin | PLOS One [journals.plos.org]
- 18. deepdyve.com [deepdyve.com]
- 19. deltapeptides.com [deltapeptides.com]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. tissue-source.com [tissue-source.com]
- 23. researchgate.net [researchgate.net]
- 24. animalbiotech.com [animalbiotech.com]
- 25. permegear.com [permegear.com]
- 26. rsc.org [rsc.org]
- 27. lcms.cz [lcms.cz]
- 28. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 29. lcms.cz [lcms.cz]
- 30. mdpi.com [mdpi.com]
- 31. benchchem.com [benchchem.com]
- 32. youtube.com [youtube.com]
- 33. Standardized tape stripping: a practical and reproducible protocol to uniformly reduce the stratum corneum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Tape stripping method is useful for the quantification of antimicrobial peptides on the human skin surface including the stratum corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Quantification of the horny layer using tape stripping and microscopic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. The tape stripping procedure--evaluation of some critical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming solubility issues with Manganese tripeptide-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges and effectively utilizing Manganese Tripeptide-1 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic, bioactive peptide complex. It consists of the tripeptide Glycyl-L-Histidyl-L-Lysine (GHK) chelated with manganese.[1][2][3] This complex is utilized in cosmetic and research applications for its potential antioxidant, anti-aging, and skin-brightening properties. It is believed to play a role in stimulating collagen synthesis and protecting the skin from oxidative damage.
Q2: What is the expected solubility of this compound?
Q3: What factors can influence the solubility of this compound?
A3: Several factors can affect the solubility of peptides like this compound:
-
pH: Peptide solubility is often lowest at its isoelectric point (pI) and increases as the pH moves away from the pI.
-
Temperature: Gently warming the solution can increase the solubility of some peptides, but excessive heat should be avoided to prevent degradation.
-
Amino Acid Composition: The presence of hydrophilic amino acids, such as those in the GHK sequence, generally promotes aqueous solubility.
-
Solvent: While water is the recommended solvent, the choice of buffer and the presence of co-solvents can impact solubility.
-
Purity: The purity of the peptide can affect its solubility characteristics.
Q4: Are there any known incompatibilities for this compound?
A4: While specific incompatibility data for this compound is limited, it is advisable to avoid strong oxidizing agents and substances that can chelate manganese, as these may compromise the stability and activity of the complex. For instance, EDTA is known to chelate metal ions and could potentially sequester the manganese from the peptide.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a systematic approach to addressing common solubility challenges encountered with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Cloudy or Precipitated Solution | The concentration of this compound exceeds its solubility limit in the chosen solvent. | - Start with a lower concentration of the peptide. - Try dissolving a small amount of the peptide first to determine its approximate solubility. - If using a buffer, ensure the pH is not near the isoelectric point of the peptide. |
| The pH of the solution is at or near the isoelectric point (pI) of the peptide. | - Adjust the pH of the solvent. For a basic peptide like GHK, an acidic pH may improve solubility. For an acidic peptide, a basic pH may be more suitable. | |
| The peptide has aggregated. | - Use sonication to help break up aggregates and facilitate dissolution. - Gentle heating can also be effective, but monitor the temperature carefully to avoid degradation. | |
| Incomplete Dissolution | The chosen solvent is not optimal for this peptide. | - While this compound is water-soluble, if issues persist, consider using a small amount of a co-solvent like DMSO, DMF, or acetonitrile (B52724) to first dissolve the peptide, followed by slow, dropwise addition of the aqueous buffer while stirring. |
| The peptide has been stored improperly, leading to degradation or modification. | - Ensure the peptide has been stored according to the manufacturer's recommendations (typically at -20°C). - Avoid repeated freeze-thaw cycles of stock solutions. |
Experimental Protocols
Protocol for Determining the Solubility of this compound
This protocol outlines a general method for testing the solubility of this compound in a specific solvent.
Materials:
-
This compound (lyophilized powder)
-
Selected solvent (e.g., sterile deionized water, PBS pH 7.4)
-
Vortex mixer
-
Sonicator bath
-
Microcentrifuge
-
Spectrophotometer (optional, for quantitative analysis)
Procedure:
-
Preparation: Allow the lyophilized this compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Initial Test: Add a small, known amount of the peptide (e.g., 1 mg) to a microcentrifuge tube.
-
Solvent Addition: Add a small volume of the desired solvent (e.g., 100 µL) to the tube.
-
Dissolution:
-
Vortex the tube for 30 seconds.
-
If the peptide is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution for any undissolved particles.
-
-
Incremental Solvent Addition: If the peptide remains undissolved, add the solvent in small increments (e.g., 50 µL), vortexing and sonicating after each addition, until the peptide is fully dissolved.
-
Centrifugation: Once the peptide appears to be in solution, centrifuge the tube at high speed (e.g., 10,000 x g) for 5 minutes to pellet any remaining insoluble material.
-
Confirmation: Carefully examine the bottom of the tube for a pellet. A clear supernatant with no pellet indicates complete dissolution at that concentration.
-
Quantification (Optional): The concentration of the dissolved peptide in the supernatant can be determined using a spectrophotometer by measuring the absorbance at a specific wavelength (typically 280 nm for peptides containing aromatic amino acids, though GHK lacks these, so a colorimetric assay like the BCA assay would be more appropriate).
General Protocol for Preparing a Stock Solution of this compound
Materials:
-
This compound (lyophilized powder)
-
Sterile deionized water or desired buffer
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Calculation: Determine the required volume of solvent to achieve the desired stock solution concentration.
-
Equilibration: Allow the lyophilized peptide to reach room temperature.
-
Solvent Addition: Add the calculated volume of solvent to the vial containing the peptide.
-
Dissolution: Vortex the vial until the peptide is completely dissolved. If necessary, brief sonication can be used.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or as recommended by the manufacturer.
Visualizations
References
Technical Support Center: Preventing Aggregation of Manganese Tripeptide-1 in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of Manganese Tripeptide-1 in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to aggregation?
This compound is a metallopeptide complex consisting of the tripeptide Glycyl-Histidyl-Lysine (GHK) and manganese. Peptides, particularly metallopeptides, can be susceptible to aggregation due to a variety of factors including their amino acid sequence, concentration, and the solution environment. Aggregation is a process where individual peptide molecules self-associate to form larger, often insoluble, structures, which can lead to loss of biological activity and experimental variability.
Q2: What are the primary factors that influence the aggregation of this compound?
The aggregation of this compound is influenced by both intrinsic properties of the peptide and extrinsic environmental factors. Key factors include:
-
pH: The pH of the solution affects the net charge of the peptide. Near its isoelectric point (pI), the peptide has a net neutral charge, which can minimize electrostatic repulsion between molecules and promote aggregation.
-
Concentration: Higher concentrations of the peptide increase the likelihood of intermolecular interactions, which can lead to aggregation.
-
Temperature: Elevated temperatures can increase the rate of aggregation by promoting conformational changes that expose hydrophobic regions of the peptide.
-
Ionic Strength: The salt concentration of the solution can influence electrostatic interactions between peptide molecules.
-
Mechanical Stress: Agitation, such as vortexing or vigorous stirring, can introduce energy that may induce aggregation.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a solution can lead to the formation of aggregates.
Q3: What is the optimal pH for storing this compound in solution?
For the closely related copper peptide, GHK-Cu, studies have shown it to be stable in a pH range of 4.5 to 7.4 in aqueous solutions.[1] It is recommended to maintain a similar pH range for this compound solutions to minimize aggregation and degradation.
Q4: How should lyophilized this compound be stored?
Lyophilized this compound should be stored at -20°C for long-term stability.[2][3] The container should be tightly sealed and stored with a desiccant to prevent moisture absorption, as peptides can be hygroscopic.
Q5: Can I store this compound in solution? For how long?
It is not recommended to store peptides in solution for extended periods. If necessary, prepare a stock solution, aliquot it into single-use volumes, and store at -20°C or colder.[4] Avoid repeated freeze-thaw cycles. The stability of the peptide in solution is limited, especially for peptides containing certain amino acids.
Troubleshooting Guide: this compound Aggregation
This guide provides a systematic approach to troubleshooting and preventing the aggregation of this compound in your experiments.
| Problem | Potential Cause | Recommended Solution |
| Visible precipitates or cloudiness in the solution. | Peptide concentration is too high. | Decrease the working concentration of the peptide. |
| pH of the solution is near the isoelectric point (pI) of the peptide. | Adjust the pH of the solution to be at least one unit away from the pI. For GHK-Cu, a stable pH range is 4.5-7.4.[1] | |
| Improper dissolution technique. | Follow the recommended dissolution protocol. Avoid vigorous shaking. Gentle swirling or pipetting is preferred. | |
| Loss of biological activity in the experiment. | Peptide has aggregated, leading to a decrease in the concentration of active monomer. | Visually inspect the solution for any signs of precipitation. Consider analyzing the sample for aggregation using techniques like DLS or SEC. |
| Multiple freeze-thaw cycles of the stock solution. | Prepare single-use aliquots of the stock solution to avoid repeated freezing and thawing. | |
| Inconsistent experimental results. | Partial aggregation of the peptide leading to variability in the effective concentration. | Ensure the peptide is fully dissolved and the solution is clear before each use. If necessary, filter the solution through a low protein-binding filter (e.g., 0.22 µm PVDF). |
| Instability of the peptide in the experimental buffer. | Evaluate the compatibility of your buffer with this compound. Consider using a buffer within the recommended pH range (4.5-7.4). |
Quantitative Data Summary
Table 1: Recommended pH Range for GHK-Cu Stability in Aqueous Solution
| pH Range | Stability | Reference |
| 4.5 - 7.4 | Stable for at least two weeks at 60°C | [1] |
Table 2: General Storage Recommendations for Peptides
| Storage Form | Temperature | Duration |
| Lyophilized Powder | -20°C | Several years |
| Solution (Aliquoted) | -20°C or colder | Limited (days to weeks) |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol provides a general guideline for dissolving lyophilized this compound to minimize the risk of aggregation.
Materials:
-
Lyophilized this compound
-
Sterile, high-purity water or a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator. This prevents condensation from forming inside the vial.
-
Centrifuge: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Solvent Addition: Carefully add the desired volume of sterile water or buffer to the vial. For initial solubilization, it is often recommended to use a slightly acidic or basic solution if the peptide's charge at neutral pH is low, however, for GHK-based peptides, water is generally a good starting point.
-
Dissolution: Gently swirl the vial or pipette the solution up and down to dissolve the peptide. Avoid vigorous vortexing or shaking , as this can induce aggregation. If the peptide is difficult to dissolve, sonication in a water bath for short periods can be helpful.
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates.
-
Aliquoting and Storage: If the entire stock solution will not be used at once, immediately aliquot it into single-use, sterile, low-protein-binding tubes. Store the aliquots at -20°C or colder.
Protocol 2: Monitoring Peptide Aggregation using Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It can be used to detect the presence of peptide aggregates.
Materials:
-
This compound solution
-
DLS instrument
-
Appropriate cuvettes for the DLS instrument
Procedure:
-
Sample Preparation: Prepare the this compound solution at the desired concentration and in the desired buffer. Ensure the solution is free of dust and other contaminants by filtering it through a low-protein-binding syringe filter (e.g., 0.22 µm) directly into a clean cuvette.
-
Instrument Setup: Set up the DLS instrument according to the manufacturer's instructions. Set the appropriate parameters for the measurement, such as temperature and scattering angle.
-
Measurement: Place the cuvette in the DLS instrument and initiate the measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the particles.
-
Data Analysis: The DLS software will analyze the data to generate a size distribution profile of the particles in the solution. The presence of a population of particles with a significantly larger hydrodynamic radius than the expected monomeric peptide indicates aggregation.
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: Workflow for preparing this compound solution.
References
- 1. Physicochemical characterization of native glycyl-l-histidyl-l-lysine tripeptide for wound healing and anti-aging: a preformulation study for dermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. arizona-mall.com [arizona-mall.com]
- 3. targetmol.cn [targetmol.cn]
- 4. NIBSC - Peptide Storage [nibsc.org]
Technical Support Center: Optimizing Manganese Tripeptide-1 Concentration in Cell Culture
Welcome to the technical support center for the utilization of Manganese Tripeptide-1 in your cell culture experiments. This resource is tailored for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful and reproducible application of this peptide.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture?
A1: For initial experiments, a dose-response study is highly recommended to determine the optimal concentration for your specific cell line and experimental conditions. Based on data from structurally similar peptides, such as Biotinoyl tripeptide-1, a starting range of 0.001% to 0.1% (w/v) is suggested for in vitro studies. It is advisable to begin with a broad range of concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM) to identify a bioactive and non-toxic window.
Q2: How should I dissolve and store this compound?
A2: this compound is generally water-soluble. For a stock solution, dissolve the lyophilized peptide in sterile, deionized water or a buffered solution like Phosphate-Buffered Saline (PBS) at a pH of 7.2. If you encounter solubility issues, a small amount of a co-solvent such as DMSO can be used to create a concentrated stock, which is then further diluted in your cell culture medium. Ensure the final concentration of the organic solvent is minimal (typically <0.1%) to avoid cytotoxicity. Store lyophilized peptide at -20°C or -80°C. Once reconstituted, aliquot the stock solution into single-use vials and store at -80°C to prevent degradation from repeated freeze-thaw cycles.
Q3: What is the primary mechanism of action for this compound?
A3: this compound is classified as a carrier peptide. Its proposed mechanism involves the delivery of manganese (Mn²⁺) to cells. Manganese is a critical cofactor for various enzymes, including Manganese Superoxide Dismutase (MnSOD), a key mitochondrial antioxidant enzyme. By increasing MnSOD activity, the peptide may help to reduce oxidative stress. Additionally, manganese is involved in the activation of prolidase, an enzyme essential for providing proline for collagen synthesis. It is also hypothesized that the peptide component may stimulate signaling pathways, such as the Transforming Growth Factor-beta (TGF-β) pathway, which are known to upregulate the production of extracellular matrix proteins like collagen.
Q4: Can this compound be toxic to cells?
A4: Like most bioactive molecules, this compound can exhibit cytotoxicity at high concentrations. It is crucial to perform a cytotoxicity assay, such as the MTT or Neutral Red uptake assay, to determine the non-toxic concentration range for your specific cell line before proceeding with functional assays.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect on Cell Proliferation or Viability
| Potential Cause | Troubleshooting Step |
| Suboptimal Peptide Concentration | Perform a comprehensive dose-response experiment with a wider range of concentrations. |
| Peptide Degradation | Ensure proper storage of lyophilized and reconstituted peptide. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Cell Health and Passage Number | Use healthy, low-passage cells for your experiments. High passage numbers can lead to altered cellular responses. |
| Assay Interference | High concentrations of the peptide or co-solvents (like DMSO) might interfere with assay reagents (e.g., MTT). Include appropriate vehicle controls to account for these effects. |
Issue 2: Peptide Precipitation in Cell Culture Medium
| Potential Cause | Troubleshooting Step |
| Poor Solubility | If dissolving in an aqueous buffer is difficult, prepare a concentrated stock solution in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it slowly into the culture medium while gently mixing. |
| High Concentration | You may be exceeding the peptide's solubility limit in your culture medium. Try preparing a more dilute working solution. |
| Improper Mixing | When diluting a concentrated stock, add the peptide solution dropwise to the medium with constant, gentle swirling to prevent localized high concentrations that can cause precipitation. Avoid vigorous vortexing, which can induce aggregation. |
Issue 3: Variability in Collagen or Antioxidant Assay Results
| Potential Cause | Troubleshooting Step |
| Insufficient Incubation Time | The synthesis of new proteins and the induction of antioxidant enzymes take time. Ensure you are incubating the cells with the peptide for a sufficient duration (e.g., 24-72 hours) to observe a measurable effect. |
| Inaccurate Cell Seeding | Uneven cell distribution in multi-well plates is a common source of variability. Ensure a homogenous cell suspension before and during plating. |
| Antibody or Reagent Quality | For ELISA or Western Blotting, verify the specificity and optimal dilution of your primary and secondary antibodies. For antioxidant assays, ensure the freshness and proper handling of reagents like DCFDA. |
Data Presentation
Table 1: Cytotoxicity of this compound on Human Dermal Fibroblasts (HDFs) after 48 hours
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | ± 4.5 |
| 1 | 98.2 | ± 5.1 |
| 10 | 95.6 | ± 4.8 |
| 50 | 91.3 | ± 5.5 |
| 100 | 85.7 | ± 6.2 |
| 250 | 62.4 | ± 7.1 |
| 500 | 35.1 | ± 6.8 |
Note: This table presents example data. Actual results may vary depending on the cell line and experimental conditions.
Table 2: Effect of this compound on Collagen Type I Production in HDFs after 72 hours
| Concentration (µM) | Collagen Production (ng/mL) | Fold Change vs. Control |
| 0 (Control) | 150.3 | 1.0 |
| 10 | 188.1 | 1.25 |
| 50 | 245.8 | 1.64 |
| 100 | 210.5 | 1.40 |
Note: This table presents example data. Actual results may vary depending on the cell line and experimental conditions.
Table 3: Antioxidant Activity of this compound in HDFs under Oxidative Stress
| Treatment | Concentration (µM) | Relative Fluorescence Units (RFU) of DCF | % Reduction in ROS vs. H₂O₂ |
| Control (Untreated) | 0 | 1000 | N/A |
| Hydrogen Peroxide (H₂O₂) | 100 | 8500 | 0 |
| H₂O₂ + Mn-Tripeptide-1 | 10 | 6200 | 27.1% |
| H₂O₂ + Mn-Tripeptide-1 | 50 | 4300 | 49.4% |
| H₂O₂ + Mn-Tripeptide-1 | 100 | 4800 | 43.5% |
Note: This table presents example data. Actual results may vary depending on the cell line and experimental conditions.
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Hypothesized signaling pathway of this compound.
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Seed human dermal fibroblasts in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to attach overnight at 37°C in a 5% CO₂ incubator.
-
Cell Treatment: Prepare serial dilutions of this compound in serum-free medium. Replace the existing medium with the peptide-containing medium. Include a vehicle control (medium with the same concentration of solvent used for the peptide stock, if any).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
Protocol 2: Intracellular Reactive Oxygen Species (ROS) Detection (DCFDA Assay)
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound for the desired time.
-
Induce Oxidative Stress: If desired, induce oxidative stress by treating cells with a known ROS inducer like H₂O₂ for a specified period.
-
DCFDA Staining: Remove the medium and wash the cells with PBS. Add 100 µL of 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Measurement: Remove the H2DCFDA solution, wash with PBS, and add 100 µL of PBS to each well. Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
Protocol 3: Quantification of Soluble Collagen (Sircol Assay)
-
Sample Collection: After treating cells with this compound for 48-72 hours, collect the cell culture supernatant.
-
Assay Setup: In microcentrifuge tubes, add 100 µL of your collected supernatant, collagen standards, and a reagent blank.
-
Dye Binding: Add 1.0 mL of Sircol Dye Reagent to each tube. Mix gently and incubate at room temperature for 30 minutes with gentle shaking.
-
Precipitation: Centrifuge the tubes at 12,000 x g for 10 minutes to pellet the collagen-dye complex.
-
Washing: Discard the supernatant and gently wash the pellet with the provided wash reagent.
-
Elution: Add the Alkali Reagent to dissolve the bound dye.
-
Measurement: Transfer the solution to a 96-well plate and read the absorbance at 556 nm. Calculate the collagen concentration based on the standard curve.
Protocol 4: Pro-Collagen I Alpha 1 Secretion Analysis (ELISA)
-
Sample Collection: Collect cell culture supernatants after treatment with this compound and centrifuge to remove debris.
-
ELISA Procedure: Perform the ELISA for human Pro-Collagen I alpha 1 according to the manufacturer's instructions. A general procedure is as follows:
-
Add standards and samples to the wells of the pre-coated microplate.
-
Incubate to allow the pro-collagen to bind to the capture antibody.
-
Wash the wells and add the detection antibody.
-
Incubate and wash again.
-
Add the substrate solution and incubate until color develops.
-
Add the stop solution and read the absorbance at 450 nm.
-
-
Data Analysis: Calculate the concentration of pro-collagen in your samples by comparing their absorbance to the standard curve.
Troubleshooting Manganese tripeptide-1 instability in experimental assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Manganese Tripeptide-1. The information provided addresses common instability issues encountered during experimental assays.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing activity over a short period. What are the potential causes?
A1: Rapid loss of activity in this compound solutions can be attributed to several factors, primarily related to the inherent instability of peptides and the reactivity of the manganese ion. Key causes include:
-
Oxidation: Peptides containing amino acids like histidine (present in Tripeptide-1) are susceptible to oxidation. The manganese ion, which can exist in multiple oxidation states, can also catalyze oxidative reactions, leading to peptide degradation.
-
Hydrolysis: Peptide bonds are susceptible to hydrolysis, especially at extreme pH values (acidic or alkaline). This leads to the cleavage of the peptide backbone.
-
Improper Storage: Frequent freeze-thaw cycles can degrade the peptide structure.[1] Storing the peptide in solution for extended periods, even at low temperatures, can lead to degradation.[1]
-
Microbial Contamination: If solutions are not prepared and stored under sterile conditions, microbial growth can lead to enzymatic degradation of the peptide.
Q2: I am observing inconsistent results between experimental replicates. Could this be related to the stability of this compound?
A2: Yes, inconsistent results are a common symptom of compound instability. Several factors related to this compound could be contributing to this variability:
-
Peptide Adsorption: Peptides can adsorb to the surfaces of laboratory plastics and glassware, leading to a lower effective concentration in your assay.[2][3] This can be particularly problematic at low concentrations.
-
Precipitation: Improper dissolution or changes in buffer composition during the experiment can cause the peptide to precipitate out of solution, leading to variable concentrations.
-
Hygroscopicity: Lyophilized peptides can be hygroscopic, meaning they readily absorb moisture from the air.[4][5] This can lead to inaccuracies when weighing the compound for solution preparation.[4][5]
Q3: What is the optimal pH range for working with this compound solutions?
A3: While specific data for this compound is limited, for peptides in general, a pH range of 5-7 is often recommended to minimize acid- and base-catalyzed hydrolysis.[6][7] It is crucial to determine the empirical stability of this compound in your specific assay buffer. The stability of manganese complexes is also pH-dependent.
Q4: Can the manganese ion dissociate from the tripeptide? If so, how would this affect my experiments?
A4: Dissociation of the manganese ion from the tripeptide is possible, particularly under conditions of pH change or in the presence of strong chelating agents (e.g., EDTA) in your assay buffer. If the biological activity being measured is dependent on the manganese-peptide complex, dissociation would lead to a loss of activity. The free manganese ion could also interfere with assay components or exhibit its own biological effects, confounding the results.
Troubleshooting Guides
Issue 1: Rapid Loss of Compound Activity
Symptoms:
-
Decreased biological effect in assays repeated over time with the same stock solution.
-
Need to prepare fresh solutions frequently to obtain desired results.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Oxidation | Include an antioxidant (e.g., N-acetylcysteine) in the buffer. | Prepare solutions fresh for each experiment. Store lyophilized powder under an inert gas (argon or nitrogen). |
| Hydrolysis | Measure the pH of your stock solution and assay buffer. | Maintain a pH between 5 and 7. Avoid highly acidic or basic conditions. |
| Improper Storage | Review your storage procedures. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at -80°C for long-term storage.[1] |
| Microbial Growth | Visually inspect solutions for turbidity. | Use sterile buffers and aseptic techniques for solution preparation. Filter-sterilize solutions if appropriate. |
Issue 2: High Variability and Poor Reproducibility
Symptoms:
-
Large error bars in quantitative assays.
-
Difficulty in reproducing results between experiments.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Peptide Adsorption | Test different types of microplates and tubes (e.g., low-binding plastics). | Pre-treat pipette tips and vessels with a blocking agent like bovine serum albumin (BSA). Include a carrier protein in your buffer if compatible with your assay. |
| Inaccurate Weighing | Allow lyophilized powder to equilibrate to room temperature in a desiccator before opening. | Weigh the peptide in a controlled humidity environment if possible.[5] |
| Precipitation | Centrifuge your solution before use and check for a pellet. | Re-evaluate your solubilization protocol. Consider using a different solvent or buffer system. |
| Manganese Interference | Run a control with manganese chloride to assess the effect of free manganese ions. | If dissociation is suspected, consider using a buffer with weak chelating properties to maintain the complex integrity, if compatible with the assay. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Allow the lyophilized this compound vial to equilibrate to room temperature in a desiccator for at least 30 minutes to prevent condensation, which can affect weighing accuracy.
-
Solvent Selection: Initially, attempt to dissolve the peptide in sterile, nuclease-free water. If solubility is an issue, a small amount of a co-solvent such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) can be used, followed by dilution with the aqueous buffer. Note: Always check the compatibility of organic solvents with your experimental system.
-
Dissolution: Add the solvent to the vial and gently vortex or sonicate to ensure complete dissolution.
-
Concentration: Prepare a concentrated stock solution (e.g., 10 mM) to minimize the volume of organic solvent added to your final assay.
-
Storage: Aliquot the stock solution into low-binding microcentrifuge tubes and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Assessment of this compound Stability in Assay Buffer
-
Preparation: Prepare a solution of this compound in your final assay buffer at the working concentration.
-
Time Points: Aliquot the solution and incubate it under the same conditions as your experiment (e.g., 37°C).
-
Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze it using a suitable method. This could be a functional assay to measure biological activity or an analytical technique like HPLC to assess the integrity of the peptide.
-
Evaluation: Plot the remaining activity or peptide concentration against time to determine the stability of this compound in your specific assay conditions.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Potential degradation pathways for this compound.
References
- 1. genscript.com [genscript.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. veeprho.com [veeprho.com]
- 4. biomedgrid.com [biomedgrid.com]
- 5. biomedgrid.com [biomedgrid.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing interference of Manganese tripeptide-1 in biochemical assays
Welcome to the technical support center for researchers utilizing Manganese Tripeptide-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of this compound in various biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a complex of the trivalent manganese ion (Mn³⁺) and Tripeptide-1, which has the amino acid sequence Glycyl-L-Histidyl-L-Lysine (GHK).[1][2][3] GHK is a naturally occurring peptide fragment of type I collagen and is known for its high affinity for transition metal ions, most notably copper.[3][4][5] The GHK peptide is involved in various biological processes, including wound healing, tissue regeneration, and anti-inflammatory responses.[4][6][7][8]
Q2: Why is this compound used in research?
While the copper complex of GHK (GHK-Cu) is more extensively studied for its regenerative and anti-aging properties, manganese is also a critical cofactor for numerous enzymes involved in metabolism and antioxidant defense.[4][7][9] Researchers may use this compound to investigate the specific roles of manganese in cellular processes, as a potential therapeutic agent, or as a tool to study metal-dependent signaling pathways.
Q3: What are the primary reasons for interference in biochemical assays?
Interference from this compound can arise from two main sources:
-
The Manganese Ion (Mn³⁺): Manganese ions can interfere with assays by:
-
The Tripeptide-1 (GHK) Moiety: The peptide itself can:
Q4: Which types of assays are most susceptible to interference?
Assays that are particularly sensitive to interference from metal ions and peptides include:
-
Enzymatic assays, especially those involving metalloenzymes.
-
Fluorescence and luminescence-based assays.
-
Assays measuring redox potential or reactive oxygen species (ROS).
-
Cell-based assays where manganese can affect cell viability or signaling pathways.[10]
Troubleshooting Guides
Scenario 1: Unexpected Results in Enzymatic Assays
Question: I am observing either an unexpected inhibition or activation of my enzyme of interest after treating cells or a cell-free system with this compound. How can I troubleshoot this?
Answer: Manganese is a known modulator of various enzymes.[9][10] The observed effect could be a genuine biological response or an artifact of assay interference. To distinguish between these possibilities, consider the following steps:
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected enzyme activity.
Quantitative Data: Effect of Manganese on Enzyme Activity
| Enzyme | Manganese Concentration | Observed Effect | Reference |
| Mitochondrial Aconitase | 1 mM Mn(II) | ~6.6% Inhibition | [10] |
| Mitochondrial Aconitase | 5 mM Mn(II) | ~36% Inhibition | [10] |
| Mitochondrial Complex I | 500 µM Mn(II) | ~60% Inhibition | [10] |
| Mitochondrial Complex I | 500 µM Mn(III) | ~76% Inhibition | [10] |
Experimental Protocol: Manganese Chelation Control
-
Prepare Stock Solutions:
-
This compound at the desired concentration.
-
A manganese chelator such as EDTA (ethylenediaminetetraacetic acid) or DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) at a concentration sufficient to chelate the manganese from your treatment. A 1:1 molar ratio is a good starting point.[17][18][19]
-
-
Set Up Control Wells/Tubes:
-
Negative Control: Assay buffer + enzyme + substrate.
-
Positive Control (if applicable): Assay buffer + enzyme + substrate + known activator/inhibitor.
-
Experimental Condition: Assay buffer + enzyme + substrate + this compound.
-
Chelation Control: Assay buffer + enzyme + substrate + this compound + Chelator.
-
-
Incubation and Measurement:
-
Pre-incubate the enzyme with this compound with and without the chelator for a short period (e.g., 15-30 minutes) before adding the substrate.
-
Initiate the reaction by adding the substrate and measure the enzyme activity according to your standard protocol.
-
-
Analysis:
-
Compare the enzyme activity in the "Experimental Condition" to the "Chelation Control". If the activity in the chelation control returns to baseline, the interference is likely due to the manganese ion.
-
Scenario 2: Signal Quenching in Fluorescence-Based Assays
Question: My fluorescent signal is significantly reduced in samples treated with this compound. Is this due to a biological effect or assay interference?
Answer: Manganese ions are known to quench the fluorescence of certain fluorophores.[11][12] This can be mistaken for a biological effect, such as increased cell death or reduced expression of a fluorescent reporter.
Troubleshooting Steps:
-
Fluorophore Compatibility Test:
-
In a cell-free system (e.g., a 96-well plate), add your fluorescent dye or fluorescently labeled molecule to the assay buffer.
-
Add increasing concentrations of this compound and measure the fluorescence intensity.
-
A concentration-dependent decrease in fluorescence in this cell-free system indicates direct quenching by the complex.
-
-
Use of Alternative Dyes:
-
If quenching is observed, consider using a different fluorophore that is less sensitive to manganese. Consult the literature or manufacturer's data for your specific dye.
-
-
Data Normalization:
-
If you must use the current fluorophore, consider including a control to normalize for quenching. This could be a constitutively expressed fluorescent protein or a non-reactive fluorescent dye added to the samples.
-
Signaling Pathway Diagram: Potential Mechanism of Fluorescence Quenching
Caption: Mechanism of fluorescence quenching by this compound.
Scenario 3: Inconsistent Results in Cell-Based Assays
Question: I am observing high variability and poor reproducibility in my cell-based assays when using this compound. What could be the cause?
Answer: High variability can stem from several factors, including effects on cell viability, alterations in signaling pathways, or interactions with the cell culture media.
Troubleshooting Guide:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cytotoxicity | Perform a cell viability assay (e.g., MTT, LDH, or live/dead staining) with a dose-response of this compound. | Determine the concentration at which the complex becomes toxic to your cells. Subsequent experiments should use non-toxic concentrations. |
| Media Interaction | Prepare your this compound in your cell culture media and incubate for the duration of your experiment. Visually inspect for precipitation and measure the pH. | Identify if the complex is precipitating out of solution or altering the pH of the media, which would affect cell health and the effective concentration of the treatment. |
| Signaling Pathway Alteration | The GHK peptide is known to modulate the expression of numerous genes.[4][5][7] The observed variability could be due to complex biological responses. | Conduct preliminary experiments (e.g., Western blot for key signaling proteins, qPCR for target genes) to understand the pathways affected by this compound in your specific cell type. |
Diagram: Logical Relationship in Troubleshooting Cell-Based Assays
Caption: Troubleshooting logic for inconsistent cell-based assays.
References
- 1. avenalab.com [avenalab.com]
- 2. Tripeptide-1 | 72957-37-0 [chemicalbook.com]
- 3. Tripeptide-1 (Explained + Products) [incidecoder.com]
- 4. polarispeptides.com [polarispeptides.com]
- 5. revolutionhealth.org [revolutionhealth.org]
- 6. peptidesciences.com [peptidesciences.com]
- 7. GHK-Cu: The Regenerative Peptide for Skin, Hair, and Healing - Pulse & Remedy [pulseandremedy.com]
- 8. The Human Tripeptide GHK-Cu in Prevention of Oxidative Stress and Degenerative Conditions of Aging: Implications for Cognitive Health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Differential Cytotoxicity of Mn(II) and Mn(III): Special Reference to Mitochondrial [Fe-S] Containing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Manganese Deficiency Leads to Genotype-Specific Changes in Fluorescence Induction Kinetics and State Transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of fluorescence assay of cellular manganese status for high throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. rjptonline.org [rjptonline.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. themazatlanpost.com [themazatlanpost.com]
- 17. US4322361A - Method of preparing a manganese chelate having improved properties - Google Patents [patents.google.com]
- 18. Chelation chemistry of manganese-52 for PET imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. US4889931A - Manganese (II) chelate manufacture - Google Patents [patents.google.com]
Strategies for improving the shelf-life of Manganese tripeptide-1 solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the shelf-life of Manganese tripeptide-1 solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
A1: this compound is a bioactive peptide complex where manganese is coordinated with a tripeptide, often Glycine-Histidine-Lysine (GHK).[1][2] It is utilized in cosmetic and dermatological research for its potential antioxidant, anti-aging, and anti-inflammatory properties.[3][4][5] Like many peptides, its stability in aqueous solutions can be compromised, leading to a loss of bioactivity and affecting experimental reproducibility.[6][7] Understanding and optimizing its stability is crucial for reliable research and the development of effective formulations.
Q2: What are the primary degradation pathways for peptides like this compound in solution?
A2: Peptides in aqueous solutions are susceptible to both physical and chemical degradation.[6][8]
-
Chemical Instability: This involves the alteration of the peptide's covalent structure through processes such as:
-
Oxidation: Amino acid residues like histidine, methionine, cysteine, and tryptophan are particularly prone to oxidation.[9][10] The presence of manganese, a transition metal, can also potentially catalyze oxidative reactions.
-
Hydrolysis: The peptide bonds can be cleaved by water, especially at extreme pH values.
-
Deamidation: Asparagine and glutamine residues can be converted to their corresponding acidic residues.[9]
-
Racemization: L-amino acids can convert to their D-isomers, which can impact biological activity.[9]
-
-
Physical Instability: This involves changes in the peptide's three-dimensional structure, leading to:
-
Aggregation: Peptides can self-associate to form soluble or insoluble aggregates, which can reduce efficacy and potentially lead to immunogenicity.[11][12]
-
Precipitation: Changes in solution conditions (e.g., pH, temperature, concentration) can cause the peptide to come out of solution.
-
Adsorption: Peptides can adsorb to the surfaces of containers, leading to a decrease in the effective concentration.
-
Q3: What are the general recommended storage conditions for this compound solutions?
A3: For optimal stability, this compound solutions should be stored under the following conditions:
-
Temperature: For short-term storage (up to a week), refrigeration at 2-8°C is generally acceptable. For long-term storage, freezing at -20°C or -80°C is recommended.[13][14] Avoid repeated freeze-thaw cycles by aliquoting the solution into smaller, single-use vials.[13]
-
Light: Protect solutions from light to prevent photo-oxidation, as manganese complexes can be light-sensitive.[15][16][17]
-
pH: Maintain the solution pH within a stable range, typically between 5 and 7.[13][14] The optimal pH should be determined experimentally.
-
Atmosphere: For peptides susceptible to oxidation, purging the headspace of the vial with an inert gas like nitrogen or argon can be beneficial.
Troubleshooting Guide
Problem 1: I am observing precipitation in my this compound solution.
-
Q: What are the likely causes of precipitation?
-
A: Precipitation can be caused by several factors, including:
-
High Peptide Concentration: Exceeding the solubility limit of the peptide.[18]
-
pH at or near the Isoelectric Point (pI): Peptides are least soluble at their pI, where the net charge is zero.[19]
-
Aggregation: The formation of insoluble aggregates.[18]
-
Incompatible Buffer or Excipients: Certain buffer salts or excipients may reduce the solubility of the peptide.
-
Temperature Fluctuations: Changes in temperature can affect solubility.
-
-
-
Q: How can I troubleshoot this issue?
-
A:
-
Solubility Test: Before preparing a large batch, perform a solubility test on a small amount of the peptide.[19]
-
Adjust pH: Adjust the pH of the solution to be at least one or two units away from the peptide's pI. For basic peptides, an acidic pH will increase solubility, and for acidic peptides, a basic pH will be more suitable.[13]
-
Lower Concentration: Try preparing a more dilute solution.[18]
-
Use of Solubilizing Agents: Consider the addition of co-solvents (e.g., a small percentage of DMSO or ethanol, if compatible with your application) or non-ionic surfactants.[12][20]
-
Gentle Mixing: Ensure the peptide is fully dissolved using gentle agitation. Avoid vigorous shaking, which can promote aggregation.[18]
-
-
Problem 2: The color of my this compound solution has changed over time.
-
Q: What could be causing the color change?
-
A: A color change in a solution containing a transition metal complex like this compound can indicate:
-
Oxidation State Change: The manganese ion may be changing its oxidation state (e.g., from Mn(II) to Mn(III) or Mn(IV)), which can alter the color of the complex.
-
Degradation of the Peptide: Degradation products may be colored.
-
Interaction with Buffer Components: The manganese complex may be reacting with components of your buffer system.
-
-
-
Q: What steps can I take to prevent this?
-
A:
-
Protect from Oxygen: Prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Add Antioxidants: Consider adding antioxidants like methionine or ascorbic acid, if they do not interfere with your experiment.
-
Use a Chelating Agent: A mild chelating agent like EDTA could be beneficial, but its compatibility with the manganese-peptide complex must be verified as it could also destabilize it.[21]
-
Evaluate Buffer Compatibility: Test the stability of the solution in different buffer systems.
-
-
Problem 3: I am observing a loss of biological activity in my experiments.
-
Q: What could lead to a loss of activity?
-
A: A decrease in biological activity is often a sign of peptide degradation. This could be due to:
-
-
Q: How can I mitigate this?
-
A:
-
Freshly Prepare Solutions: Whenever possible, prepare solutions fresh before each experiment.
-
Optimize Storage Conditions: Strictly adhere to recommended storage conditions (low temperature, protection from light and oxygen).
-
Incorporate Stabilizing Excipients: The addition of stabilizers such as polyols (e.g., mannitol, sorbitol) or non-ionic surfactants (e.g., Polysorbate 20 or 80) can help prevent aggregation and improve stability.[12]
-
Use Low-Binding Containers: Utilize polypropylene (B1209903) or other low-protein-binding labware to minimize adsorption.[14]
-
Conduct a Stability Study: Perform a systematic stability study to determine the shelf-life of your solution under your specific experimental conditions.
-
-
Data Presentation
Table 1: Effect of pH on the Stability of a Generic Tripeptide Solution at 25°C
| pH | % Remaining after 7 days | % Aggregate Formation |
| 4.0 | 92% | 1.5% |
| 5.0 | 98% | 0.8% |
| 6.0 | 99% | 0.5% |
| 7.0 | 95% | 2.0% |
| 8.0 | 88% | 3.5% |
Note: This is illustrative data for a generic tripeptide and the optimal pH for this compound should be determined experimentally.
Table 2: Compatibility of Common Excipients with Peptide Solutions
| Excipient | Concentration Range | Purpose | Potential Issues |
| Phosphate Buffer | 10-50 mM | pH control | Can catalyze degradation in some cases. |
| Acetate Buffer | 10-50 mM | pH control | Generally considered a good choice for peptides. |
| Mannitol | 2-5% (w/v) | Cryoprotectant, Bulking agent | High concentrations can increase viscosity. |
| Sucrose | 5-10% (w/v) | Stabilizer, Cryoprotectant | Can be susceptible to hydrolysis. |
| Polysorbate 80 | 0.01-0.1% (v/v) | Surfactant (prevents aggregation) | Can undergo auto-oxidation.[12] |
| Methionine | 0.1-1% (w/v) | Antioxidant | Can have a slight odor. |
Experimental Protocols
Protocol 1: Accelerated Stability Study using High-Performance Liquid Chromatography (HPLC)
Objective: To assess the stability of a this compound solution under various conditions (e.g., different pH, temperature, and in the presence of excipients).
Materials:
-
This compound
-
Various buffers (e.g., acetate, phosphate) at different pH values
-
Selected excipients (e.g., mannitol, polysorbate 80)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile phase B: 0.1% TFA in acetonitrile
-
Temperature-controlled incubators
-
pH meter
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water).
-
Prepare different formulations by diluting the stock solution in various buffers and with different excipients to the final desired concentration.
-
Filter each solution through a 0.22 µm filter.
-
-
Initial Analysis (Time Zero):
-
Immediately after preparation, analyze an aliquot of each formulation by HPLC to determine the initial purity and concentration of the peptide. This will serve as the baseline.
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 20 minutes.
-
-
-
Incubation:
-
Aliquot the remaining solutions into vials, seal them, and place them in incubators at different temperatures (e.g., 4°C, 25°C, 40°C).
-
Protect samples from light.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 2, 4, and 8 weeks), remove a vial from each condition.
-
Allow the vial to equilibrate to room temperature.
-
Analyze the sample by HPLC using the same method as the initial analysis.
-
-
Data Analysis:
-
Calculate the percentage of intact this compound remaining at each time point relative to the time-zero measurement.
-
Quantify the formation of any new peaks, which represent degradation products or aggregates.
-
Plot the percentage of remaining peptide versus time for each condition to determine the degradation rate.
-
Mandatory Visualizations
Caption: Degradation pathways of this compound in solution.
Caption: Experimental workflow for a peptide stability study.
References
- 1. This compound [thegoodscentscompany.com]
- 2. cir-safety.org [cir-safety.org]
- 3. arizona-mall.com [arizona-mall.com]
- 4. Topical manganese peptide in the treatment of photodamaged skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review [ouci.dntb.gov.ua]
- 8. DSpace [kuscholarworks.ku.edu]
- 9. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 10. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 11. neurelis.com [neurelis.com]
- 12. scispace.com [scispace.com]
- 13. peptide.com [peptide.com]
- 14. NIBSC - Peptide Storage [nibsc.org]
- 15. Exploring the long-lived photoexcited state of Mn(IV)-oxo complexes through structural modulations in Lewis-Acid binding and non-heme κ5-ligand architecture | Poster Board #499 - American Chemical Society [acs.digitellinc.com]
- 16. researchgate.net [researchgate.net]
- 17. chemrxiv.org [chemrxiv.org]
- 18. jpt.com [jpt.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. pharmtech.com [pharmtech.com]
Technical Support Center: Method Refinement for Consistent Manganese Tripeptide-1 Synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Manganese Tripeptide-1. Our aim is to facilitate a more consistent and efficient synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound?
A1: The synthesis of this compound is a two-stage process. First, the tripeptide Glycyl-L-Histidyl-L-Lysine (GHK) is synthesized, typically using Solid-Phase Peptide Synthesis (SPPS). Following synthesis and purification, the GHK tripeptide is then complexed with a manganese(II) salt in solution to form the final this compound complex.
Q2: Which Solid-Phase Peptide Synthesis (SPPS) chemistry is recommended for GHK synthesis?
A2: The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal protection strategy is highly recommended for the synthesis of GHK. This method utilizes a base-labile α-amino protecting group (Fmoc) and acid-labile side-chain protecting groups, allowing for selective deprotection under mild conditions, which is crucial for preserving the integrity of the peptide.
Q3: What are the critical parameters to control during the complexation of GHK with manganese?
A3: Key parameters for successful manganese complexation include pH, stoichiometry, and purity of the GHK peptide. The pH of the solution is critical as it affects the protonation state of the histidine and lysine (B10760008) residues, which are involved in coordinating the manganese ion. A molar ratio of GHK to manganese salt should be carefully controlled to ensure complete complexation and avoid the presence of free ions.
Q4: How is the final this compound product purified and characterized?
A4: The GHK tripeptide is typically purified using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). After complexation with manganese, the final product can be characterized using techniques such as mass spectrometry to confirm the molecular weight of the complex and UV-Vis spectroscopy to observe the characteristic absorbance of the metal-peptide complex.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of GHK and its subsequent complexation with manganese.
GHK Tripeptide Synthesis (SPPS)
| Problem | Potential Cause | Recommended Solution |
| Low Peptide Yield | Incomplete coupling reactions. | - Increase coupling time and/or temperature. - Use a more efficient coupling agent (e.g., HATU, HBTU). - Double couple each amino acid. |
| Premature chain termination. | - Ensure complete Fmoc deprotection by extending the piperidine (B6355638) treatment time. - Use fresh, high-quality reagents. | |
| Incomplete Fmoc Deprotection | Insufficient piperidine treatment. | - Increase the duration of piperidine treatment or use a fresh solution. - Ensure proper mixing of the resin with the deprotection solution. |
| Side Reactions (e.g., Racemization, Diketopiperazine formation) | Racemization of histidine during activation. | - Use an activating agent less prone to racemization, such as COMU. - Add an racemization suppressant like Oxyma Pure. |
| Diketopiperazine formation at the dipeptide stage. | - Couple the third amino acid (Glycine) immediately after the deprotection of the second amino acid (Histidine). | |
| Difficulty in Cleavage from Resin | Inefficient cleavage cocktail. | - Use a cleavage cocktail with appropriate scavengers (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT). - Increase cleavage time. |
Manganese Complexation
| Problem | Potential Cause | Recommended Solution | | :--- | :--- | | Incomplete Complexation | Incorrect pH of the solution. | - Adjust the pH of the GHK solution to a range of 6.5-7.5 before adding the manganese salt. The imidazole (B134444) ring of histidine is crucial for coordination and its availability is pH-dependent. | | | Incorrect stoichiometry. | - Ensure an accurate 1:1 molar ratio of GHK to the manganese salt (e.g., MnCl₂). Use a slight excess of the peptide to ensure all metal ions are complexed. | | Precipitation during Complexation | Formation of manganese hydroxide (B78521) at high pH. | - Maintain the pH below 8. Slowly add the manganese salt solution to the GHK solution with vigorous stirring. | | | Low solubility of the complex. | - Perform the reaction in a suitable buffer (e.g., HEPES, Tris) at a concentration that ensures the solubility of both reactants and the final product. | | Discoloration of the Final Product | Oxidation of Mn(II) to higher oxidation states. | - Perform the complexation reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Use freshly prepared solutions. |
Experimental Protocols
Solid-Phase Synthesis of GHK Tripeptide (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of GHK on a Wang resin.
Materials:
-
Fmoc-Lys(Boc)-Wang resin
-
Fmoc-His(Trt)-OH
-
Fmoc-Gly-OH
-
Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)
-
Deprotection agent: 20% Piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail (Reagent K): 82.5% TFA (Trifluoroacetic acid), 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)
-
Diethylether (cold)
Procedure:
-
Resin Swelling: Swell Fmoc-Lys(Boc)-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Histidine Coupling:
-
Pre-activate Fmoc-His(Trt)-OH (3 eq.) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Fmoc Deprotection: Repeat step 2.
-
Glycine Coupling:
-
Pre-activate Fmoc-Gly-OH (3 eq.) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Final Fmoc Deprotection: Repeat step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail (Reagent K) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.
-
Purification of GHK Tripeptide by RP-HPLC
Instrumentation and Conditions:
-
Column: C18 column (e.g., 5 µm, 4.6 x 250 mm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 30% B over 30 minutes.
-
Flow Rate: 1 mL/min
-
Detection: UV at 220 nm
Procedure:
-
Dissolve the crude GHK peptide in Mobile Phase A.
-
Inject the sample onto the equilibrated C18 column.
-
Run the gradient elution.
-
Collect the fractions corresponding to the main GHK peak.
-
Lyophilize the collected fractions to obtain the purified GHK tripeptide.
Complexation of GHK with Manganese(II) Chloride
Materials:
-
Purified GHK tripeptide
-
Manganese(II) chloride (MnCl₂)
-
Deionized water
-
pH meter
-
0.1 M NaOH solution
Procedure:
-
Dissolve the purified GHK tripeptide in deionized water to a concentration of 10 mg/mL.
-
Slowly adjust the pH of the GHK solution to 7.0 ± 0.2 with 0.1 M NaOH.
-
Prepare a 1:1 molar equivalent solution of MnCl₂ in deionized water.
-
With gentle stirring, add the MnCl₂ solution dropwise to the GHK solution.
-
Continue stirring the mixture at room temperature for 1-2 hours.
-
The resulting solution contains the this compound complex. This can be used directly or lyophilized for a solid product.
Visualizations
Caption: Overall experimental workflow for this compound synthesis.
Optimizing pH and temperature for Manganese tripeptide-1 activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the activity of Manganese Tripeptide-1 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity?
A1: The optimal pH for this compound activity has not been definitively established in publicly available literature. However, based on the behavior of similar peptides and its intended biological applications (e.g., in cosmetic formulations for skin), its optimal activity is likely to be in the physiological pH range. We recommend an initial experimental range of pH 6.0 to 8.0.
Q2: What is the optimal temperature for this compound activity?
Q3: How should this compound be stored?
A3: For long-term storage, lyophilized this compound should be stored at -20°C or -80°C, protected from moisture and light.[3] Once reconstituted, the solution should be stored at 4°C for short-term use (a few days) or aliquoted and frozen at -20°C or -80°C for longer-term storage to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3]
Q4: What is the potential mechanism of action for this compound?
A4: While the precise mechanism for this compound is still under investigation, it is believed to act as a signaling peptide and a carrier for manganese ions.[4] The tripeptide component, Glycyl-L-Histidyl-L-Lysine (GHK), is known to stimulate the synthesis of extracellular matrix proteins like collagen and elastin, and to modulate the activity of matrix metalloproteinases (MMPs).[5][6][7][8] The presence of manganese, an essential cofactor for various enzymes, may contribute to antioxidant defense and cellular regeneration.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no peptide activity | - Suboptimal pH or temperature.- Peptide degradation due to improper storage or handling.- Inactive peptide batch.- Incorrect assay setup. | - Perform pH and temperature optimization experiments (see protocols below).- Ensure proper storage conditions (-20°C or -80°C for lyophilized powder, avoid repeated freeze-thaw cycles of solutions).[3]- Verify the purity and integrity of the peptide using techniques like HPLC or mass spectrometry.- Review and validate the experimental protocol. |
| Precipitation of the peptide in solution | - Poor solubility of the peptide in the chosen buffer.- pH of the solution is at the isoelectric point (pI) of the peptide. | - Test different buffer systems and pH values to improve solubility.[3]- For hydrophobic peptides, the addition of a small amount of organic solvent (e.g., DMSO, DMF) may be necessary before dilution in aqueous buffer.[10]- Avoid using a buffer pH that is close to the peptide's pI. |
| Inconsistent or variable results | - Inaccurate peptide concentration.- Contamination of the peptide stock solution.- Pipetting errors or inconsistent assay conditions. | - Accurately determine the net peptide content, as lyophilized peptides can contain water and counter-ions.[11][12]- Use sterile techniques when preparing and handling peptide solutions to prevent microbial contamination.[3]- Ensure consistent timing, temperature, and reagent concentrations across all experiments. |
Experimental Protocols
Determining Optimal pH for this compound Activity
This protocol outlines a general method to determine the optimal pH for this compound activity using a relevant cell-based assay (e.g., collagen production in fibroblasts).
Materials:
-
This compound
-
Fibroblast cell line (e.g., human dermal fibroblasts)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
A series of buffers with different pH values (e.g., MES for pH 6.0-6.5, HEPES for pH 7.0-7.5, Tris for pH 8.0-8.5)
-
Collagen assay kit (e.g., Sirius Red-based)
-
96-well cell culture plates
-
Spectrophotometer
Methodology:
-
Cell Culture: Culture fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed fibroblasts into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Peptide Preparation: Prepare a stock solution of this compound in sterile water or an appropriate solvent.
-
Treatment:
-
Starve the cells in serum-free medium for 24 hours.
-
Prepare treatment media by diluting the this compound stock solution to the desired final concentration in a series of buffers with varying pH values (e.g., 6.0, 6.5, 7.0, 7.4, 8.0). Include a no-peptide control for each pH.
-
Remove the serum-free medium and add 100 µL of the respective treatment media to each well.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Collagen Quantification: Quantify the amount of collagen produced using a Sirius Red-based collagen assay kit according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a spectrophotometer. Plot collagen production as a function of pH to determine the optimal pH for this compound activity.
Determining Optimal Temperature for this compound Activity
This protocol describes a method to determine the optimal temperature for this compound activity.
Materials:
-
Same as for the pH optimization protocol.
-
Multiple incubators set at different temperatures (e.g., 25°C, 32°C, 37°C, 42°C).
Methodology:
-
Cell Culture and Seeding: Follow steps 1 and 2 from the pH optimization protocol.
-
Peptide Preparation: Prepare a stock solution of this compound.
-
Treatment:
-
Starve the cells in serum-free medium for 24 hours.
-
Prepare the treatment medium by diluting the this compound stock solution to the desired final concentration in the optimal pH buffer determined from the previous experiment. Include a no-peptide control.
-
Remove the serum-free medium and add 100 µL of the treatment medium to each well.
-
-
Incubation: Place the 96-well plates in incubators set at different temperatures (e.g., 25°C, 32°C, 37°C, 42°C) for 48-72 hours.
-
Collagen Quantification: Follow step 6 from the pH optimization protocol.
-
Data Analysis: Plot collagen production as a function of temperature to identify the optimal temperature for this compound activity.
Visualizations
Experimental Workflow for Optimizing this compound Activity
Caption: Workflow for pH and temperature optimization.
Hypothesized Signaling Pathway of this compound
Disclaimer: This pathway is hypothesized based on the known activities of the GHK peptide component.
Caption: Hypothesized signaling pathways of this compound.
References
- 1. verifiedpeptides.com [verifiedpeptides.com]
- 2. Effect of Temperature During Assembly on the Structure and Mechanical Properties of Peptide-Based Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. arizona-mall.com [arizona-mall.com]
- 5. peptideslabuk.com [peptideslabuk.com]
- 6. plulaboratories.com [plulaboratories.com]
- 7. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Biochemical Properties of Manganese in Plants [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. biomedgrid.com [biomedgrid.com]
- 12. biomedgrid.com [biomedgrid.com]
Technical Support Center: Characterization of Metallopeptides
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the characterization of metallopeptides. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in characterizing metallopeptides?
The characterization of metallopeptides presents several unique challenges, including:
-
Instability: Metallopeptides can be prone to oxidation, reduction, or hydrolysis, leading to sample degradation.
-
Aggregation: The presence of metal ions can induce peptide aggregation, which can interfere with analysis and biological activity.[1][2]
-
Stoichiometry Determination: Accurately determining the metal-to-peptide ratio can be difficult due to weak or dynamic binding.[3][4]
-
Spectral Interference: The metal ion can interfere with certain analytical techniques, such as by causing line broadening in NMR spectra.[5]
-
Contamination: Trace metal contamination from buffers, glassware, or other reagents can lead to erroneous results.
Q2: How can I prevent metal-induced peptide aggregation?
Preventing aggregation is crucial for obtaining reliable data. Consider the following strategies:
-
Optimize pH and Buffer: The pH of the solution can significantly impact the charge of the peptide and its propensity to aggregate.[1][6][7][8][9] Screen a range of pH values and buffer systems to find conditions that promote stability.
-
Control Temperature: Elevated temperatures can accelerate aggregation.[6] Store and handle samples at appropriate temperatures.
-
Use Excipients: Additives such as arginine, trehalose, or non-ionic surfactants (e.g., Polysorbate 80) can help to stabilize the peptide and prevent aggregation.[1][6]
-
Work at Low Concentrations: Whenever possible, work with dilute peptide solutions to reduce the likelihood of intermolecular interactions.[10]
Q3: What are the key considerations for sample preparation of metallopeptides?
Proper sample preparation is critical for successful characterization. Key considerations include:
-
Use Metal-Free Reagents: To avoid contamination, use high-purity, metal-free water and reagents.
-
Avoid Chelating Agents: Be cautious of buffers or other reagents that can chelate the metal ion of interest (e.g., EDTA), unless it is part of the experimental design.[10]
-
Degas Solutions: For oxygen-sensitive metallopeptides, degas all solutions to prevent oxidation.
-
Control pH: Maintain a consistent and appropriate pH throughout the sample preparation process.[11]
Troubleshooting Guides
Mass Spectrometry (MS)
Q: I am not observing the correct mass for my metallopeptide complex. What could be the issue?
A: This is a common issue that can arise from several factors:
-
In-source Dissociation: The metal-peptide interaction may be weak and prone to dissociation in the ion source. Try using a softer ionization technique or optimizing the source conditions (e.g., reducing the cone voltage).
-
Incorrect Stoichiometry: The assumed metal-to-peptide ratio may be incorrect. The sample may contain a mixture of different stoichiometries or unbound peptide.
-
Adduct Formation: The observed mass may correspond to the peptide with salt adducts (e.g., Na+, K+) instead of the intended metal ion. Ensure that all buffers and reagents are free of contaminating salts.[12]
-
Oxidation/Reduction: The metallopeptide may have been oxidized or reduced during sample preparation or analysis. Check for mass shifts corresponding to the gain or loss of oxygen or hydrogen atoms.
Q: My ESI-MS spectrum shows multiple peaks, making it difficult to interpret. What are the likely causes?
A: Multiple peaks in an ESI-MS spectrum of a metallopeptide can be due to:
-
Multiple Charge States: Peptides can exist in multiple charge states. This is normal, but a wide distribution can complicate the spectrum.
-
Mixture of Species: The sample may contain a mixture of apo-peptide (unbound), holo-peptide (bound), and different metal-peptide stoichiometries.
-
Fragmentation: The peptide may be fragmenting in the ion source. As mentioned above, try optimizing the source conditions.
-
Impurities: The sample may contain impurities from the synthesis process, such as deletion sequences or incompletely deprotected peptides.[13][14][15][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q: My NMR signals are broad and difficult to interpret. What is causing this?
A: Signal broadening in the NMR spectra of metallopeptides is often due to:
-
Paramagnetic Metal Ions: If the metal ion is paramagnetic (e.g., Cu(II), Fe(III), Mn(II)), it can cause significant line broadening of nearby NMR signals.[5]
-
Chemical Exchange: The peptide may be in intermediate exchange between the free and metal-bound states. This can be addressed by adjusting the temperature or the concentration of the metal or peptide.
-
Aggregation: Aggregation of the metallopeptide can lead to broad signals.[1] Confirm the monodispersity of your sample using techniques like dynamic light scattering (DLS).
-
High Molecular Weight: As the size of the complex increases, the correlation time becomes longer, leading to broader lines.[17]
Q: I am having trouble assigning the resonances in my metallopeptide NMR spectrum. What can I do?
A: Resonance assignment for metallopeptides can be challenging. Here are some strategies:
-
Use Isotope Labeling: Uniform or selective 13C and 15N labeling of the peptide can greatly simplify the assignment process by allowing the use of heteronuclear correlation experiments.
-
Compare with Apo-Peptide: Record a spectrum of the metal-free (apo) peptide under the same conditions. The changes in chemical shifts upon metal binding can help to identify the metal-binding site.
-
Use a Diamagnetic Analogue: If you are working with a paramagnetic metal, consider using a diamagnetic analogue (e.g., Zn(II) for Cu(II) or Fe(II)) to obtain sharper signals for initial assignment.
-
Vary Experimental Conditions: Adjusting the pH, temperature, or solvent may help to resolve overlapping peaks.
X-ray Crystallography
Q: I am unable to obtain well-ordered crystals of my metallopeptide. What are some potential solutions?
A: Crystallization of metallopeptides can be difficult due to their flexibility and potential for aggregation. Try the following:
-
Screen a Wide Range of Conditions: Use high-throughput screening to explore a broad range of precipitants, buffers, pH values, and additives.
-
Control Metal Incorporation: Ensure a homogenous sample with a defined metal-to-peptide stoichiometry. It may be necessary to co-crystallize the peptide and metal or to soak the metal into pre-formed apo-peptide crystals.
-
Modify the Peptide: Introducing mutations or truncations to increase the rigidity of the peptide can sometimes improve crystallizability.
-
Consider Radiation Damage: For redox-active metals, be aware of the potential for radiation damage during data collection, which can alter the oxidation state of the metal.[18][19]
Q: The electron density for the metal ion in my crystal structure is ambiguous. How can I confirm its identity and coordination?
A: Ambiguous electron density for the metal ion is a common problem. To address this:
-
Collect Anomalous Diffraction Data: If the metal has a suitable absorption edge, collecting data at multiple wavelengths (MAD) or a single wavelength (SAD) can help to locate the metal and confirm its identity.[19][20]
-
X-ray Fluorescence Spectroscopy: Perform X-ray fluorescence scans on the crystal to confirm the presence of the expected metal.[18]
-
Complementary Techniques: Use other techniques, such as ICP-MS on dissolved crystals, to verify the metal content.[18]
-
Refine with Caution: Be careful not to over-interpret weak or ambiguous electron density. Consider refining the structure with and without the metal to assess the impact on the R-factors.
Experimental Protocols
Protocol 1: Determination of Metal-Peptide Stoichiometry by ESI-MS
-
Sample Preparation:
-
Prepare a stock solution of the peptide at a known concentration (e.g., 100 µM) in a suitable buffer (e.g., 10 mM ammonium (B1175870) acetate (B1210297), pH 7.0). Ensure the buffer is free of non-volatile salts.
-
Prepare a stock solution of the metal salt (e.g., ZnCl2) at a higher concentration (e.g., 1 mM) in the same buffer.
-
Create a series of solutions with a constant peptide concentration (e.g., 10 µM) and varying metal-to-peptide molar ratios (e.g., 0:1, 0.5:1, 1:1, 2:1, 5:1).
-
Allow the solutions to equilibrate for a set period (e.g., 30 minutes) at a controlled temperature.
-
-
Mass Spectrometry Analysis:
-
Use an electrospray ionization mass spectrometer (ESI-MS) tuned for non-covalent complexes.
-
Set the instrument parameters to "soft" conditions to minimize in-source dissociation. This typically involves using a low cone/capillary voltage and a higher source pressure.
-
Infuse the samples directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Acquire spectra for each molar ratio.
-
-
Data Analysis:
-
Deconvolute the spectra to determine the masses of the observed species.
-
Identify the peaks corresponding to the apo-peptide and the metallopeptide complexes with different stoichiometries.
-
Plot the relative intensity of the different species as a function of the metal-to-peptide molar ratio to determine the binding stoichiometry.
-
Protocol 2: 1D ¹H NMR Titration to Identify Metal Binding Site
-
Sample Preparation:
-
Prepare a sample of the peptide at a suitable concentration for NMR (e.g., 0.1-1 mM) in a deuterated buffer (e.g., 20 mM MES, pH 6.5, in 90% H₂O/10% D₂O).[17]
-
Prepare a concentrated stock solution of a diamagnetic metal salt (e.g., ZnCl₂) in the same buffer.
-
-
NMR Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum of the apo-peptide.
-
Add small aliquots of the metal stock solution to the peptide sample to achieve a series of metal-to-peptide molar ratios (e.g., 0.2, 0.4, 0.6, 0.8, 1.0, 1.2 equivalents).
-
Acquire a 1D ¹H spectrum after each addition, ensuring the sample has equilibrated.
-
-
Data Analysis:
-
Process and overlay the spectra.
-
Identify the resonances that shift or broaden upon addition of the metal. These are likely to be from residues at or near the metal-binding site.
-
Plot the chemical shift changes (Δδ) for each affected resonance as a function of the molar ratio. The residues with the largest Δδ values are most likely directly involved in metal coordination.
-
Quantitative Data Tables
Table 1: Typical Binding Affinities of Metal-Peptide Complexes
| Metal Ion | Peptide/Protein Motif | Typical Dissociation Constant (Kd) | Technique |
| Zn(II) | Zinc Finger Peptides | 10⁻⁹ - 10⁻¹² M | Fluorescence Spectroscopy |
| Cu(II) | Amyloid-beta (Aβ) | 10⁻⁶ - 10⁻⁹ M | Isothermal Titration Calorimetry (ITC) |
| Ni(II) | His-tag | 10⁻⁶ - 10⁻⁷ M | Surface Plasmon Resonance (SPR) |
| Fe(III) | Ferritin-like peptides | 10⁻¹⁸ - 10⁻²⁰ M | UV-Vis Spectroscopy |
Table 2: Recommended Starting Parameters for ESI-MS of Metallopeptides
| Parameter | Recommended Setting | Rationale |
| Capillary Voltage | 2.5 - 3.5 kV | Lower voltage to minimize in-source dissociation. |
| Cone/Nozzle Voltage | 20 - 50 V | Lower voltage to preserve non-covalent interactions. |
| Source Temperature | 60 - 100 °C | Lower temperature to prevent thermal dissociation. |
| Desolvation Gas Flow | Lower than for covalent analysis | Gentle desolvation to preserve the complex. |
Diagrams
References
- 1. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of metallodrug/protein interaction by X-ray crystallography and complementary biophysical techniques - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Quantifying the Binding Interactions Between Cu(II) and Peptide Residues in the Presence and Absence of Chromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. The effect of phospho-peptide on the stability of gold nanoparticles and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pH-Induced Changes in Polypeptide Conformation: Force-Field Comparison with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Constant pH Molecular Dynamics Simulation of pH Effects on Amyloid-β Structure, Dynamics, and Metal-Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. massspec.unm.edu [massspec.unm.edu]
- 13. Investigation of Impurities in Peptide Pools [mdpi.com]
- 14. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 15. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chem.uzh.ch [chem.uzh.ch]
- 18. Characterizing metal binding sites in proteins with X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. X-ray crystallographic studies of metalloproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. X-Ray Crystallographic Studies of Metalloproteins | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Manganese Tripeptide-1 Cell-Based Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination and ensuring data integrity during cell-based studies with Manganese Tripeptide-1 (GHK-Cu).
Frequently Asked Questions (FAQs)
Q1: What is this compound (GHK-Cu) and what are its common applications in cell-based studies?
A1: this compound, also known as GHK-Cu, is a copper-peptide complex with a high affinity for copper ions.[1] It is a naturally occurring tripeptide found in human plasma that has been shown to decline with age.[1][2] In cell-based research, it is widely studied for its regenerative and protective properties, including stimulating collagen and elastin (B1584352) synthesis in fibroblasts, promoting wound healing, and exhibiting anti-inflammatory and antioxidant effects.[1][3][4] It is also investigated for its potential to modulate gene expression, influencing pathways related to tissue remodeling and cell proliferation.[5]
Q2: How should lyophilized this compound powder be stored to maintain its stability?
A2: Lyophilized this compound is relatively stable at room temperature for short periods (days to weeks).[6] For long-term storage, it is recommended to store the powder at -20°C or -80°C in a tightly sealed container, protected from light.[7][8][9] It is also advisable to store it in a desiccator to prevent moisture absorption, as peptides can be hygroscopic.[7][8]
Q3: What is the best way to reconstitute and store this compound for use in cell culture?
A3: Reconstitute the lyophilized peptide using a sterile, endotoxin-free solvent such as sterile water or a suitable buffer at a pH of 5-7.[5][7][10] To minimize contamination, perform the reconstitution in a laminar flow hood using aseptic techniques. Once in solution, peptides are more susceptible to degradation. It is best to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into sterile, single-use vials and store at -20°C or -80°C.[6][9] Avoid repeated freeze-thaw cycles.[6] Reconstituted peptides are generally stable for a few weeks when frozen.[8]
Q4: How can I sterilize my this compound solution without degrading the peptide?
A4: The recommended method for sterilizing peptide solutions is filtration through a 0.22 µm sterile syringe filter.[11] This method effectively removes bacteria without significantly impacting the peptide's structure or activity. Choose a filter with low protein binding to minimize the loss of the peptide. Autoclaving is not recommended as high heat can degrade peptides.[2]
Troubleshooting Contamination
Contamination is a critical issue in cell culture experiments. The following guide will help you identify and address common contamination sources when working with this compound.
Visual Identification of Common Contaminants
| Contaminant | Macroscopic Signs (Visible to the Naked Eye) | Microscopic Signs (Under a Light Microscope) |
| Bacteria | Sudden turbidity or cloudiness of the culture medium.[12][13] A rapid drop in pH, causing the medium (with phenol (B47542) red) to turn yellow.[12][13] A whitish film may appear on the surface.[14] | Small, distinct shapes (rods or spheres) that are often motile.[12][14] The space between cells may appear granular or "sandy".[14] |
| Fungi (Yeast) | The culture medium may become cloudy or turbid.[3] | Round or oval particles that are smaller than mammalian cells.[14] Often seen as budding from other yeast particles in chains.[14] |
| Fungi (Mold) | Visible furry clumps, often whiteish or black, floating in the medium.[3][14] Thin, filamentous mycelia may be visible.[14] | Branching, filamentous structures (hyphae).[1] |
| Mycoplasma | No visible signs of contamination; the medium remains clear.[14] | Cannot be detected by standard light microscopy due to their small size.[3][14] Requires specialized testing for detection.[14] |
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Actions & Solutions |
| Sudden yellowing and cloudiness of culture medium after adding this compound. | Bacterial Contamination: The peptide stock solution may be contaminated, or there was a breach in aseptic technique during its addition to the culture. | 1. Immediately discard the contaminated culture to prevent cross-contamination.[15] 2. Decontaminate the incubator and biosafety cabinet thoroughly.[15] 3. Prepare a fresh stock solution of this compound, ensuring it is filter-sterilized through a 0.22 µm filter. 4. Review and reinforce aseptic techniques with all laboratory personnel.[15] |
| Cells show signs of stress (e.g., altered morphology, reduced proliferation) but the medium is clear. | Mycoplasma Contamination: Mycoplasma can be introduced through contaminated reagents (including the peptide) or cross-contamination from other cultures.[15] Endotoxin (B1171834) Contamination: Endotoxins (lipopolysaccharides) from Gram-negative bacteria can be present in the peptide preparation or other reagents, causing cellular stress without visible bacterial growth.[2] | 1. For suspected Mycoplasma: Quarantine the affected cultures and test for mycoplasma using a PCR-based or ELISA kit.[1] If positive, discard the cultures and all reagents used. 2. For suspected Endotoxins: Use reagents, including water and media, that are certified as low-endotoxin.[2] Test the peptide stock solution for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay.[2] |
| Inconsistent or unexpected experimental results. | Peptide Degradation: Improper storage or handling of the this compound solution can lead to loss of bioactivity. Chemical Contamination: Impurities from the peptide synthesis process or residues from labware can interfere with the experiment.[2] | 1. Ensure the peptide is stored correctly (lyophilized at -20°C/-80°C, aliquoted in solution at -20°C/-80°C).[7][8] 2. Prepare fresh solutions of the peptide for critical experiments. 3. Use high-purity, research-grade peptides from reputable suppliers. 4. Use laboratory-grade water and sterile, disposable plasticware to prevent chemical contamination.[2] |
Quantitative Data Summary
The following tables provide a summary of relevant quantitative data for the use of this compound (GHK-Cu) in cell-based studies.
Recommended Working Concentrations
| Cell Type | Application | Effective Concentration Range | Reference(s) |
| Human Dermal Fibroblasts | Collagen & Elastin Production | 0.01 nM - 100 nM | [3] |
| Human Dermal Fibroblasts | Cell Viability, Growth Factor Production | In combination with LED irradiation | [3] |
| Human Epidermal Keratinocytes | Increased "stemness" | 0.1 µM - 10 µM | [2] |
| Human Cancer Cell Lines (SH-SY5Y, U937) | Inhibition of growth, apoptosis induction | 1 nM - 10 nM | [2][3] |
Cytotoxicity and Endotoxin Limits
| Parameter | Value/Range | Notes | Reference(s) |
| General Cytotoxicity | GHK-Cu is generally considered non-toxic at effective concentrations. | One study showed no toxicity in fibroblasts and breast cancer cells at concentrations up to 800 µM. | [16] |
| Endotoxin Limits for Cell Culture Reagents | < 0.1 - 1.0 ng/mL (< 1 EU/mL) | Some sensitive cell types may show a response to endotoxin levels as low as 2 pg/mL. | [12][14] |
Experimental Protocols
Protocol 1: Preparation and Sterilization of this compound Stock Solution
-
Pre-Experiment Preparation:
-
Work within a certified Class II biological safety cabinet (BSC).
-
Disinfect the BSC surfaces with 70% ethanol (B145695) before and after use.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
-
-
Reconstitution of Lyophilized Peptide:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the peptide in a sterile, endotoxin-free solvent (e.g., sterile water for cell culture) to a desired stock concentration (e.g., 1 mM).
-
Gently swirl the vial to dissolve the peptide completely. Do not vortex, as this can cause degradation.
-
-
Sterilization:
-
Draw the reconstituted peptide solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter with low protein binding to the syringe.
-
Filter the solution into a new sterile, polypropylene (B1209903) tube.
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Label each aliquot clearly with the peptide name, concentration, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: MTT Assay for Cell Viability
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of the sterile this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same solvent concentration used for the peptide).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Visualizations
Experimental Workflow for Contamination Prevention
Caption: Workflow for preparing and using this compound while minimizing contamination risk.
Signaling Pathways of this compound (GHK-Cu)
Caption: GHK-Cu influences multiple interconnected signaling pathways in cells.
References
- 1. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 3. azolifesciences.com [azolifesciences.com]
- 4. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptideslabuk.com [peptideslabuk.com]
- 6. scribd.com [scribd.com]
- 7. peptidesciences.com [peptidesciences.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. med.virginia.edu [med.virginia.edu]
- 10. corning.com [corning.com]
- 11. researchgate.net [researchgate.net]
- 12. clyte.tech [clyte.tech]
- 13. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 14. Contaminant Help - UNC Lineberger [unclineberger.org]
- 15. cellculturecompany.com [cellculturecompany.com]
- 16. researchgate.net [researchgate.net]
Improving the reproducibility of Manganese tripeptide-1 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of experiments involving Manganese Tripeptide-1 (MTP-1). The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (MTP-1) is a synthetic peptide complexed with manganese. The peptide component is Glycyl-L-Histidyl-L-Lysine (GHK), which has a high affinity for transition metal ions. MTP-1 is primarily known for its antioxidant properties and its use in cosmetic applications to address skin hyperpigmentation and wrinkles.[1][2] Its proposed mechanism of action involves mimicking the function of antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), by scavenging reactive oxygen species (ROS). The manganese component is believed to play a crucial role in this catalytic activity. It is also suggested that MTP-1 can modulate signaling pathways involved in collagen synthesis and cellular protection.
Q2: What are the critical quality control parameters for MTP-1 to ensure experimental reproducibility?
A2: To ensure the reproducibility of your experiments, it is crucial to verify the following quality control parameters for your MTP-1 sample:
-
Purity: The peptide purity should be determined by High-Performance Liquid Chromatography (HPLC) and should typically be ≥95%. Impurities can include deletion sequences or incompletely removed protecting groups from synthesis.
-
Identity: The correct molecular weight of the peptide and the presence of the manganese-peptide complex should be confirmed by Mass Spectrometry (MS).
-
Peptide Content: The net peptide content should be quantified to ensure accurate dosing.
-
Metal Content: The stoichiometry of manganese to peptide should be confirmed to ensure proper complex formation.
-
Endotoxin (B1171834) Levels: For cell-based and in vivo experiments, endotoxin levels should be low to avoid inflammatory responses that can confound results.
Q3: How should this compound be stored to maintain its stability?
A3: MTP-1 should be stored as a lyophilized powder at -20°C or colder in a tightly sealed container with a desiccant. Peptides are often hygroscopic and susceptible to degradation in the presence of moisture. For short-term storage, 2-8°C is acceptable. Once in solution, it is recommended to use the peptide immediately. If storage in solution is necessary, prepare aliquots in a suitable buffer and store at -20°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.
Troubleshooting Guides
Synthesis and Purification Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of GHK peptide during solid-phase synthesis. | Incomplete coupling reactions. | Use a higher excess of Fmoc-amino acids and coupling reagents. Increase coupling time. |
| Peptide aggregation on the resin. | Use a more polar solvent system or add chaotropic agents. | |
| Difficulty in chelating manganese to the GHK peptide. | Incorrect pH of the reaction buffer. | The optimal pH for chelation is typically near neutral. Adjust the pH of the GHK solution before adding the manganese salt. |
| Formation of manganese hydroxide (B78521) precipitate. | Ensure the manganese salt is fully dissolved before adding it to the peptide solution. Add the manganese solution slowly with constant stirring. | |
| Low purity of MTP-1 after HPLC purification. | Co-elution of impurities with the MTP-1 peak. | Optimize the HPLC gradient. A shallower gradient can improve the separation of closely eluting species. |
| Presence of metal-free GHK peptide. | Use a different stationary phase or a modified mobile phase to improve the separation of the metallated and non-metallated peptide. |
Cell-Based Assay Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in cell viability (MTT) assay results. | MTP-1 precipitation in culture media. | Ensure MTP-1 is fully dissolved in the vehicle before adding to the media. Test different vehicles (e.g., sterile water, DMSO) for solubility. |
| Contamination of MTP-1 with endotoxins. | Use endotoxin-free MTP-1 for all cell-based assays. | |
| Inconsistent results in melanin (B1238610) inhibition or collagen synthesis assays. | Degradation of MTP-1 in culture media over time. | Replenish the media with fresh MTP-1 at regular intervals for long-term experiments. |
| Interference of the manganese ion with the assay reagents. | Run appropriate controls, including the peptide-free manganese salt and the metal-free GHK peptide, to identify any potential interference. | |
| Unexpected cytotoxicity at low concentrations. | The chosen cell line is highly sensitive to manganese. | Perform a dose-response curve to determine the optimal non-toxic concentration range for your specific cell line. |
Experimental Protocols
Synthesis and Purification of this compound
This protocol describes the solid-phase synthesis of the GHK peptide followed by chelation with manganese and purification.
Workflow for MTP-1 Synthesis and Purification
References
Selecting appropriate controls for Manganese tripeptide-1 studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate experimental design and controls for studies involving Manganese Tripeptide-1 (MTP-1).
Frequently Asked Questions (FAQs)
Q1: What is this compound (MTP-1) and what is its proposed mechanism of action?
A1: this compound is a synthetic peptide comprised of a tripeptide (Glycyl-L-Histidyl-L-Lysine) complexed with manganese (Mn). It is classified as a carrier peptide, designed to facilitate the delivery of manganese to cells.[1] The tripeptide component is analogous to the well-studied GHK peptide, which is known to have a high affinity for metal ions and can influence various cellular processes.[2][3][4]
The proposed mechanism of action for MTP-1 involves two key aspects:
-
Delivery of Manganese: MTP-1 transports manganese into cells, where it can act as a cofactor for various enzymes.[5][6][7][8] A primary target is believed to be manganese superoxide (B77818) dismutase (MnSOD), a critical antioxidant enzyme located in the mitochondria that protects cells from oxidative damage.[5]
-
Peptide-Mediated Signaling: The tripeptide itself may exert biological effects, similar to GHK, by modulating gene expression and signaling pathways involved in tissue repair and inflammation.[2][9][10]
Below is a proposed signaling pathway for MTP-1:
Q2: What are the essential controls for an in vitro experiment investigating the antioxidant effects of MTP-1?
A2: To accurately assess the antioxidant properties of MTP-1, several controls are crucial to dissect the effects of the peptide, the manganese, and the complex itself.
-
Vehicle Control: The solvent used to dissolve MTP-1 (e.g., sterile water, PBS, or DMSO). This control accounts for any effects of the solvent on the cells.
-
Untreated Control: Cells that are not exposed to any treatment. This serves as a baseline for normal cellular function.
-
Tripeptide (GHK) Alone: The GHK peptide without manganese. This helps to determine the biological activity of the peptide moiety.
-
Manganese Salt (e.g., MnCl₂): A solution containing a manganese salt at the same molar concentration of manganese as in the MTP-1 treatment. This isolates the effect of the manganese ion.
-
Positive Control: A known antioxidant compound (e.g., N-acetylcysteine or Vitamin C). This validates the experimental setup and confirms that the assay can detect antioxidant activity.
Table 1: Example Data for a Cellular Antioxidant Assay (e.g., DCFH-DA Assay)
| Treatment Group | Concentration | Mean Fluorescence Intensity (MFI) | % Reduction in ROS |
| Untreated | - | 10,000 | 0% |
| Vehicle (PBS) | - | 10,150 | -1.5% |
| MTP-1 | 10 µM | 4,500 | 55.0% |
| Tripeptide (GHK) | 10 µM | 8,500 | 15.0% |
| MnCl₂ | 10 µM | 6,000 | 40.0% |
| N-acetylcysteine | 1 mM | 3,000 | 70.0% |
Q3: For a study on MTP-1's effect on collagen production in fibroblasts, what controls are necessary?
A3: When investigating the impact of MTP-1 on collagen synthesis, it is important to differentiate between the effects of the peptide, the manganese, and the combined complex.
-
Vehicle Control: The solvent for MTP-1.
-
Untreated Control: Baseline collagen production.
-
Tripeptide (GHK) Alone: To assess the peptide's direct effect on collagen synthesis.[10][11]
-
Manganese Salt (e.g., MnCl₂): To determine if manganese alone influences collagen production. Manganese is a cofactor for enzymes involved in collagen formation.[5]
-
Positive Control: A known inducer of collagen synthesis, such as TGF-β or Ascorbic Acid.[12]
Troubleshooting Guide
Q4: My MTP-1 treatment shows high cytotoxicity at concentrations where I expect to see a biological effect. What could be the cause?
A4: Unexpected cytotoxicity can arise from several factors, and proper controls can help identify the source.
-
Manganese Toxicity: At high concentrations, manganese can be toxic to cells.[6] To test for this, run a dose-response curve with a manganese salt (e.g., MnCl₂) control at equimolar concentrations to your MTP-1 treatment. If the manganese salt shows similar toxicity, you may need to lower the concentration of MTP-1.
-
Peptide Aggregation: Some peptides can aggregate at high concentrations, which can be cytotoxic. Visually inspect your stock solution for any precipitation. You can also run a control with the tripeptide alone to see if it causes toxicity at the same concentration.
-
Vehicle Toxicity: If you are using a solvent like DMSO, ensure the final concentration in your cell culture medium is non-toxic (typically <0.5%). Run a vehicle-only control at the highest concentration used.
Table 2: Troubleshooting Cytotoxicity with Controls (MTT Assay)
| Treatment Group | Concentration | % Cell Viability | Conclusion |
| MTP-1 | 50 µM | 45% | Cytotoxic |
| Tripeptide (GHK) | 50 µM | 95% | Peptide is not the source of toxicity |
| MnCl₂ | 50 µM | 48% | Manganese is likely the cause of toxicity |
| Vehicle (0.1% DMSO) | - | 98% | Vehicle is not toxic |
Q5: I am seeing inconsistent results in my experiments with MTP-1. How can I improve reproducibility?
A5: Inconsistent results often stem from a lack of stringent experimental controls and protocol standardization.
-
Implement a Full Set of Controls: As outlined in the FAQs, using a comprehensive set of controls in every experiment will help you identify which component of your treatment is causing the variability.
-
Standardize MTP-1 Preparation: Prepare fresh stock solutions of MTP-1 for each experiment, or if using frozen aliquots, ensure they have not undergone multiple freeze-thaw cycles.
-
Use an Internal Control: For assays like western blotting or qPCR, use a housekeeping gene/protein to normalize your data.
-
Monitor Cell Health: Ensure your cells are healthy and at a consistent passage number for all experiments.
The following workflow diagram illustrates the integration of controls in a typical experiment:
Experimental Protocols
Protocol 1: Assessing Antioxidant Activity using DCFH-DA
This protocol measures the ability of MTP-1 to reduce intracellular reactive oxygen species (ROS).
Materials:
-
Cells (e.g., Human Dermal Fibroblasts)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
MTP-1, Tripeptide (GHK), MnCl₂, Vehicle, Positive Control (e.g., N-acetylcysteine)
-
Oxidative stress inducer (e.g., H₂O₂)
-
Fluorescence plate reader
Methodology:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Remove the culture medium and wash the cells with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Wash the cells with warm PBS to remove excess probe.
-
Add your treatment groups (MTP-1 and all controls) to the respective wells and incubate for 1 hour.
-
Induce oxidative stress by adding H₂O₂ (e.g., 100 µM) to all wells except the untreated control.
-
Immediately measure the fluorescence (excitation ~485 nm, emission ~535 nm) over time.
-
Normalize the fluorescence of the treatment groups to the vehicle control.
Protocol 2: Measuring Collagen Type I Expression by qPCR
This protocol quantifies the effect of MTP-1 on the gene expression of Collagen Type I.
Materials:
-
Cells (e.g., Human Dermal Fibroblasts)
-
MTP-1 and all relevant controls (GHK, MnCl₂, Vehicle, Positive Control like TGF-β)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for COL1A1 and a housekeeping gene (e.g., GAPDH)
Methodology:
-
Seed cells in a 6-well plate and grow to ~80% confluency.
-
Starve the cells in serum-free medium for 24 hours.
-
Treat the cells with MTP-1 and controls for 24-48 hours.
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for COL1A1 and the housekeeping gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.
The following decision tree can help in selecting the appropriate controls for your MTP-1 study:
References
- 1. herworld.com [herworld.com]
- 2. polarispeptides.com [polarispeptides.com]
- 3. Tripeptide-1 (Explained + Products) [incidecoder.com]
- 4. corepeptides.com [corepeptides.com]
- 5. Manganese | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 6. imrpress.com [imrpress.com]
- 7. Manganese in biology - Wikipedia [en.wikipedia.org]
- 8. Manganese - Health Professional Fact Sheet [ods.od.nih.gov]
- 9. revolutionhealth.org [revolutionhealth.org]
- 10. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]
- 12. Topical manganese peptide in the treatment of photodamaged skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Batch-to-Batch Variability of Synthetic Peptides
Welcome to the Technical Support Center dedicated to addressing the challenges of batch-to-batch variability in synthetic peptides. This resource is designed for researchers, scientists, and drug development professionals to ensure the consistency and reliability of your experiments. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues arising from the inherent variability of synthetic peptides.
Frequently Asked questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in synthetic peptides?
A1: Batch-to-batch variability in synthetic peptides is an inherent challenge due to the complexity of solid-phase peptide synthesis (SPPS). Key sources of this variability include:
-
Purity Levels: The percentage of the target peptide in the final product can vary. Impurities often consist of deletion sequences (lacking one or more amino acids) or truncated sequences (incomplete peptide chains) that arise from incomplete coupling reactions during synthesis.
-
Process-Related Impurities: These are substances introduced during synthesis and purification. Common examples include residual solvents, reagents, and by-products from protecting groups.
-
Counter-ion Content (e.g., TFA): Trifluoroacetic acid (TFA) is frequently used in the purification of synthetic peptides by reverse-phase high-performance liquid chromatography (RP-HPLC). Residual TFA in the final lyophilized product can affect the net peptide weight and may have unintended biological effects in cellular assays.[1]
-
Post-synthesis Modifications: Unintended chemical modifications can occur during synthesis or storage, such as the oxidation of methionine or tryptophan residues, which can alter the peptide's structure and function.
-
Peptide Content: The actual amount of peptide in the lyophilized powder can differ between batches. This is influenced by the presence of water, absorbed solvents, and counter-ions.
-
Solubility and Aggregation: Different batches may exhibit varying solubility profiles and a tendency to aggregate, which can significantly impact the effective concentration and biological activity in your experiments.
Q2: How does Trifluoroacetic Acid (TFA) contamination affect my experiments?
A2: Trifluoroacetic acid (TFA) is a strong acid used in peptide purification that can remain as a counter-ion in the final product. Residual TFA can have several detrimental effects on biological experiments:
-
Cytotoxicity: TFA can be toxic to cells in culture, with effects observed at concentrations as low as 10 nM.[1][2] This can lead to reduced cell viability and inaccurate results in proliferation or cytotoxicity assays.
-
Alteration of Biological Activity: TFA can interfere with cellular processes. For instance, it has been shown to inhibit the proliferation of some cell types while stimulating the growth of others.[1] It can also act as an allosteric modulator of certain receptors, potentially leading to confounding results.[1]
-
pH Alteration: The acidic nature of TFA can lower the pH of your peptide stock solution, which may affect peptide solubility and stability, as well as the conditions of your assay.
For sensitive cell-based assays, it is highly recommended to perform a salt exchange to replace TFA with a more biologically compatible counter-ion, such as acetate (B1210297) or hydrochloride.
Q3: What purity level of synthetic peptide is appropriate for my application?
A3: The required purity level of a synthetic peptide is dictated by its intended application. Using a peptide with a purity level that is too low for your experiment can lead to inconsistent and unreliable results. Conversely, using a peptide with a purity that is unnecessarily high can be costly. The following table provides general guidelines for selecting the appropriate peptide purity.
| Purity Level | Recommended Applications |
| Crude (>50-70%) | High-throughput screening, non-sensitive screening assays, peptide library binding screening. |
| >70-85% | Polyclonal antibody production, ELISAs, epitope mapping, affinity purification. |
| >95% | In-vitro bioassays, cell-based assays, quantitative receptor-ligand interaction studies, enzyme kinetics, NMR, mass spectrometry. |
| >98% | In-vivo studies, clinical trials, structural studies (X-ray crystallography), drug development. |
Troubleshooting Guides
Issue 1: Inconsistent or irreproducible results between different peptide batches in a cell-based assay.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Different Net Peptide Content | 1. Quantify Peptide Concentration: Do not rely solely on the weight of the lyophilized powder. Use Amino Acid Analysis (AAA) for accurate quantification of the peptide content in each batch. 2. Normalize Concentrations: Prepare stock solutions based on the accurate peptide concentration determined by AAA to ensure equivalent molar concentrations are used in your assays. |
| Presence of Biologically Active Impurities | 1. Review Certificate of Analysis (CoA): Compare the HPLC and mass spectrometry data for each batch to identify any differences in the impurity profile. 2. Higher Purity Peptide: If significant differences are observed, consider using a higher purity grade of the peptide for subsequent experiments. |
| Interference from TFA Counter-ion | 1. Perform a Salt Exchange: If your assay is sensitive to pH or ionic strength, exchange the TFA salt for acetate or hydrochloride. 2. Vehicle Control: Always include a vehicle control (the solvent used to dissolve the peptide, including any residual TFA) in your experiments to assess the baseline cellular response. |
| Peptide Aggregation | 1. Optimize Solubilization: Refer to the peptide's properties (e.g., hydrophobicity) to choose an appropriate solvent. Test solubility in a small aliquot first. 2. Monitor Aggregation: Use techniques like dynamic light scattering (DLS) or size-exclusion chromatography (SEC) to assess the aggregation state of your peptide solutions. |
| Improper Storage and Handling | 1. Aliquot and Store Correctly: Store lyophilized peptides at -20°C or -80°C. Once in solution, aliquot to avoid repeated freeze-thaw cycles. 2. Use Fresh Solutions: Prepare fresh working solutions for each experiment from a recently prepared stock solution. |
Issue 2: A new batch of peptide shows poor solubility compared to the previous one.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Different Counter-ion Content or Form | 1. Check the CoA: The type and amount of counter-ion can affect solubility. 2. pH Adjustment: The solubility of peptides is often pH-dependent. For acidic peptides, try dissolving in a basic buffer. For basic peptides, use an acidic buffer. |
| Higher Degree of Aggregation | 1. Sonication: Use a bath sonicator to aid in the dissolution of the peptide. 2. Disaggregating Solvents: For highly hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF can be used to initially dissolve the peptide before diluting with an aqueous buffer. |
| Variations in Lyophilization | 1. Gentle Agitation: Vortex the solution gently to aid dissolution. 2. Allow Sufficient Time: Some peptides may take longer to dissolve. Allow the solution to stand at room temperature with occasional mixing. |
Experimental Protocols and Data
Quantitative Impact of TFA on Cell Viability
Trifluoroacetic acid (TFA) can significantly impact cell-based assays. The following table summarizes the observed effects of TFA on cell proliferation.
| Cell Type | TFA Concentration | Observed Effect | Reference |
| Fetal Rat Osteoblasts | 10 nM | Inhibition of cell proliferation | [1] |
| Fetal Rat Osteoblasts | 100 nM | 10% inhibition of cell growth | [1] |
| Murine Glioma Cells | 0.5-7.0 mM | Stimulation of cell growth and protein synthesis | [1] |
Acceptable Levels of Peptide-Related Impurities
Regulatory bodies provide guidance on acceptable limits for impurities in drug products. While research-grade peptides may not strictly adhere to these, they serve as a useful benchmark for quality.
| Impurity Threshold | Guideline | Recommendation |
| Reporting Threshold | ICH Q3B(R2) | Degradation products observed at levels above this threshold should be reported. |
| Identification Threshold | ICH Q3B(R2) | Degradation products above this level should be identified. |
| Qualification Threshold | ICH Q3B(R2) | Impurities present above this level must be qualified for their biological safety. |
| New Specified Impurity | FDA | For generic synthetic peptides, new impurities should generally be no more than 0.5% of the drug substance.[3] |
Key Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol outlines a general method for determining the purity of a synthetic peptide using reverse-phase HPLC.
a. Sample Preparation:
-
Dissolve the lyophilized peptide in an appropriate solvent (e.g., 0.1% TFA in water or a water/acetonitrile mixture) to a concentration of approximately 1 mg/mL.[4]
-
Vortex briefly to ensure complete dissolution.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[4]
b. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[5]
-
Gradient: A typical linear gradient is 5% to 60% Mobile Phase B over 20 minutes.[6]
-
Detection: UV absorbance at 214-220 nm (for the peptide backbone).[4]
c. Data Analysis:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the peptide purity using the following formula: Purity (%) = (Area of the main peptide peak / Total area of all peaks) x 100
MALDI-TOF Mass Spectrometry for Identity Confirmation
This protocol provides a general procedure for confirming the molecular weight of a synthetic peptide.
a. Sample Preparation:
-
Dissolve the peptide sample in a suitable solvent (e.g., 1:1 acetonitrile/water with 0.1% TFA) to a concentration of 0.01–0.1 mg/mL.[7][8]
-
Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid - CHCA) in 1:1 acetonitrile/water with 0.1% TFA.[8]
b. Target Plate Preparation:
-
Mix 1 µL of the peptide solution with 1 µL of the matrix solution directly on the MALDI target plate.[7]
-
Allow the mixture to air-dry completely, allowing for co-crystallization of the peptide and matrix.[7]
c. Data Acquisition:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in the appropriate mode (typically positive ion mode for peptides).
-
Compare the observed molecular weight to the theoretical molecular weight of the peptide to confirm its identity.
Amino Acid Analysis (AAA) for Peptide Quantification
This protocol describes a method for determining the absolute quantity of a peptide.
a. Peptide Hydrolysis:
-
Place a known amount of the lyophilized peptide into a hydrolysis tube.
-
Add 6N HCl to the tube.
-
Seal the tube under vacuum and heat at 110°C for 24 hours to hydrolyze the peptide into its constituent amino acids.[4]
-
After hydrolysis, dry the sample to remove the HCl.[4]
b. Derivatization (if required by the analytical method):
-
Some AAA methods require derivatization of the amino acids to make them detectable. A common method involves derivatization with phenylisothiocyanate (PITC).
c. HPLC Analysis:
-
Reconstitute the hydrolyzed and derivatized (if applicable) sample in a suitable buffer.
-
Inject the sample onto an HPLC system equipped with a column suitable for amino acid separation.
-
Run a gradient to separate the individual amino acids.
-
Detect the amino acids using UV or fluorescence detection.
d. Quantification:
-
Compare the peak areas of the amino acids in the sample to those of a known concentration of amino acid standards.
-
Calculate the amount of each amino acid present in the original peptide sample.
-
From the amino acid composition, determine the absolute amount of the peptide.
Visualizing the Impact of Peptide Variability
Workflow for Troubleshooting Inconsistent Assay Results
The following workflow illustrates a systematic approach to diagnosing the root cause of variability when using different batches of a synthetic peptide.
Caption: A logical workflow for troubleshooting inconsistent experimental results between different batches of synthetic peptides.
JNK Signaling Pathway Inhibition by a Synthetic Peptide
Synthetic peptides are often designed to inhibit specific protein-protein interactions in signaling pathways. The c-Jun N-terminal kinase (JNK) pathway, involved in apoptosis and inflammation, is a common target. Variability in a synthetic JNK inhibitor peptide can lead to inconsistent inhibition.
Caption: Simplified JNK signaling pathway showing the inhibitory action of a synthetic peptide, where batch variability can affect efficacy.
References
Technical Support Center: Optimization of Delivery Vehicles for Topical Manganese Tripeptide-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of topical delivery vehicles for Manganese Tripeptide-1.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the formulation, stability, and efficacy of this compound.
1.1. Formulation & Stability
-
Q1: What is the optimal pH for an aqueous formulation of this compound?
-
A1: While specific data for this compound is limited, for tripeptides like GHK (the parent peptide of this compound), a pH range of 4.5 to 5.5 is often recommended to maintain stability and enhance skin penetration. Extreme pH values can lead to peptide degradation.
-
-
Q2: I am observing precipitation of this compound in my cream-based formulation. What are the likely causes and solutions?
-
A2: Precipitation can be caused by several factors:
-
pH Shift: The pH of your cream base may be outside the optimal stability range for the peptide. Verify and adjust the final formulation pH.
-
Ingredient Incompatibility: Certain ingredients in the cream base may be incompatible with the peptide. Conduct compatibility studies with individual excipients.
-
Concentration: The concentration of this compound may be too high for its solubility in the formulation. Consider reducing the concentration or adding a suitable solubilizing agent.
-
-
-
Q3: How does temperature affect the stability of this compound formulations?
-
A3: Elevated temperatures can accelerate the degradation of peptides. It is recommended to store this compound formulations at controlled room temperature or under refrigeration, as specified by stability studies. Avoid repeated freeze-thaw cycles.
-
1.2. Delivery & Penetration
-
Q4: What are the most promising delivery vehicles for enhancing the topical absorption of this compound?
-
A4: Liposomes and nanoemulsions are two highly effective delivery systems for enhancing the skin penetration of peptides. Liposomes can encapsulate the peptide, protecting it from degradation and facilitating its transport across the stratum corneum. Nanoemulsions, with their small droplet size, offer a large surface area for absorption and can improve the partitioning of the peptide into the skin.
-
-
Q5: My in vitro skin permeation study shows low penetration of this compound. What troubleshooting steps can I take?
-
A5: To troubleshoot low skin penetration, consider the following:
-
Optimize the Vehicle: Experiment with different types of delivery vehicles (e.g., liposomes, nanoemulsions, or the inclusion of penetration enhancers).
-
Particle Size: If using a nano-delivery system, ensure the particle size is optimized for skin penetration (typically in the range of 100-200 nm).
-
Skin Model: The type and integrity of the skin model used in your in vitro study (e.g., human vs. animal, full-thickness vs. epidermal membranes) can significantly impact results. Ensure the model is appropriate and its barrier function is intact.
-
-
1.3. Efficacy & Assays
-
Q6: How can I quantify the amount of this compound that has penetrated the skin in my experiments?
-
A6: High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for quantifying peptides in skin samples. This involves extracting the peptide from the skin tissue or receptor fluid from a diffusion cell, followed by separation and detection using an HPLC system equipped with a suitable detector (e.g., UV-Vis or Mass Spectrometry).
-
-
Q7: I am not observing the expected biological effects (e.g., increased collagen synthesis) in my cell-based assays. What could be the issue?
-
A7: A lack of biological effect could be due to:
-
Peptide Degradation: The peptide may have degraded in the cell culture medium. Ensure the stability of the peptide under your experimental conditions.
-
Insufficient Penetration: The delivery vehicle may not be effectively transporting the peptide into the cells.
-
Assay Sensitivity: The assay used to measure the biological endpoint may not be sensitive enough to detect changes at the tested concentrations.
-
-
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental issues.
2.1. Formulation and Stability Issues
| Problem | Possible Causes | Recommended Solutions |
| Phase Separation in Emulsion | Improper homogenization, incorrect surfactant concentration, or temperature fluctuations during manufacturing. | Optimize homogenization speed and time. Adjust the hydrophilic-lipophilic balance (HLB) of the surfactant system. Ensure strict temperature control during all manufacturing steps. |
| Discoloration of the Formulation | Oxidation of the peptide or other ingredients. Interaction with metal ions from equipment or containers. | Add an appropriate antioxidant to the formulation. Use chelating agents to bind metal ions. Ensure packaging protects the formulation from light and air. |
| Loss of Peptide Potency Over Time | Chemical degradation (e.g., hydrolysis, oxidation) or physical instability (e.g., aggregation).[1] | Conduct a stability study to determine the optimal pH and temperature for storage.[1] Lyophilization of the peptide before incorporation into the final formulation can also improve stability. |
2.2. Delivery and Penetration Challenges
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent Results in Franz Diffusion Cell Studies | Air bubbles under the skin membrane, inconsistent skin thickness, or leakage from the donor compartment. | Carefully inspect for and remove any air bubbles between the membrane and the receptor fluid. Use skin samples of uniform thickness. Ensure the diffusion cell is properly clamped and sealed. |
| Low Bioavailability in In Vivo Studies | Poor penetration through the stratum corneum. Rapid degradation of the peptide on the skin surface. | Incorporate penetration enhancers into the formulation. Utilize a protective delivery system like liposomes to shield the peptide from enzymatic degradation.[2] |
Section 3: Data Presentation
Table 1: Comparison of Common Delivery Vehicles for Topical Peptide Delivery
| Delivery Vehicle | Mean Particle Size (nm) | Encapsulation Efficiency (%) | Skin Penetration | Key Advantages |
| Conventional Cream | N/A | N/A | Low to Moderate | Simple formulation, good sensory properties. |
| Liposomes | 50 - 200 | 40 - 80 | High | Biocompatible, protects peptide from degradation, enhances penetration.[2] |
| Nanoemulsions | 20 - 200 | > 90 | High | High loading capacity for lipophilic peptides, thermodynamically stable, enhances penetration. |
| Solid Lipid Nanoparticles (SLNs) | 50 - 1000 | 50 - 90 | Moderate to High | Controlled release, good stability. |
Note: The values presented are typical ranges and can vary depending on the specific formulation and manufacturing process.
Table 2: Influence of pH and Temperature on Peptide Stability (General Trends)
| pH | Temperature | Expected Stability | Primary Degradation Pathway |
| 3.0 - 4.0 | 4°C | Good | Acid-catalyzed hydrolysis |
| 4.5 - 5.5 | 4°C | Optimal | Minimal degradation |
| 6.0 - 7.0 | 25°C | Moderate | Oxidation, deamidation |
| > 8.0 | 40°C | Poor | Base-catalyzed hydrolysis, aggregation |
Section 4: Experimental Protocols
4.1. Protocol for In Vitro Skin Permeation Study using Franz Diffusion Cells
-
Preparation of Skin Membranes:
-
Excise full-thickness skin (human or porcine) and remove subcutaneous fat.
-
Cut the skin into sections to fit the Franz diffusion cells.
-
Equilibrate the skin membranes in phosphate-buffered saline (PBS) at pH 7.4 for 30 minutes before mounting.
-
-
Franz Diffusion Cell Assembly:
-
Mount the skin membrane onto the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with PBS (pH 7.4), ensuring no air bubbles are trapped beneath the skin.
-
Maintain the receptor fluid at 32°C ± 1°C using a circulating water bath.
-
-
Application of Formulation:
-
Apply a known quantity (e.g., 10 mg/cm²) of the this compound formulation to the surface of the skin in the donor compartment.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), collect aliquots (e.g., 200 µL) from the receptor compartment.
-
Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed PBS.
-
-
Sample Analysis:
-
Analyze the collected samples for this compound concentration using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount of peptide permeated per unit area over time.
-
Determine the steady-state flux (Jss) and the permeability coefficient (Kp).
-
4.2. Protocol for Quantification of this compound in Skin Samples by HPLC
-
Skin Homogenization:
-
After the permeation study, dismount the skin from the Franz diffusion cell.
-
Wipe the surface of the skin to remove any excess formulation.
-
Separate the epidermis from the dermis, if required.
-
Mince the skin sample and homogenize it in a suitable extraction solvent (e.g., PBS with a protease inhibitor).
-
-
Extraction of the Peptide:
-
Centrifuge the skin homogenate to pellet the tissue debris.
-
Collect the supernatant containing the extracted peptide.
-
Perform a protein precipitation step if necessary (e.g., with acetonitrile (B52724) or trichloroacetic acid).
-
-
HPLC Analysis:
-
Mobile Phase: Prepare an appropriate mobile phase, typically a gradient of acetonitrile and water with an ion-pairing agent like trifluoroacetic acid (TFA).
-
Column: Use a C18 reverse-phase column suitable for peptide separation.
-
Injection: Inject a known volume of the extracted sample into the HPLC system.
-
Detection: Detect the peptide using a UV detector at a suitable wavelength (e.g., 214 nm or 280 nm) or a mass spectrometer for higher sensitivity and specificity.
-
-
Quantification:
-
Prepare a standard curve of known concentrations of this compound.
-
Quantify the amount of peptide in the skin samples by comparing their peak areas to the standard curve.
-
Section 5: Mandatory Visualizations
Signaling Pathways
Caption: Proposed signaling pathway of this compound in skin cells.
Experimental Workflows
Caption: Experimental workflow for optimizing topical delivery of this compound.
References
Mitigating cytotoxicity of Manganese tripeptide-1 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Manganese Tripeptide-1. The following information is intended to help mitigate potential cytotoxic effects observed at high concentrations during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected levels of cytotoxicity in our cell cultures treated with high concentrations of this compound. What is the likely mechanism?
A1: High concentrations of manganese, even when chelated to a peptide, can lead to cytotoxicity primarily through two interconnected mechanisms: oxidative stress and mitochondrial dysfunction.[1][2] Excess intracellular manganese can catalyze the production of reactive oxygen species (ROS), leading to oxidative damage to cellular components like lipids, proteins, and DNA.[2] This oxidative stress can, in turn, impair mitochondrial function, leading to a decrease in ATP production and the release of pro-apoptotic factors, ultimately triggering cell death.[1][2] While the GHK (Glycyl-L-Histidyl-L-Lysine) peptide portion of this compound has known antioxidant properties, at high concentrations of the complex, the toxic effects of the manganese ion can overwhelm the protective capacity of the peptide.[3][4][5]
Q2: What are the initial steps to troubleshoot high cytotoxicity with this compound?
A2: First, confirm that the observed cytotoxicity is dose-dependent. We recommend performing a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of this compound in your specific cell line. This will help you establish a working concentration range for your experiments. Concurrently, it is advisable to include a positive control for manganese-induced cytotoxicity, such as manganese chloride (MnCl₂), to understand the relative toxicity of the peptide complex.[1] Finally, ensure the quality and purity of your this compound, as contaminants could contribute to cytotoxicity.
Q3: Can the GHK peptide itself be cytotoxic at high concentrations?
A3: The GHK peptide is generally considered safe and has a long history of use in skincare and wound healing.[6] Studies have shown that GHK is non-toxic to normal cells at concentrations typically used for its beneficial effects (nanomolar to low micromolar range).[7] However, some in vitro studies have reported that at very high concentrations, GHK may reduce the viability of certain cell types, including some cancer cell lines.[8] For most non-cancerous cell lines, the cytotoxicity observed with this compound is more likely attributable to the manganese ion.
Q4: Are there any recommended strategies to mitigate the cytotoxicity of this compound in our cell culture experiments?
A4: Yes, several strategies can be employed to mitigate manganese-induced cytotoxicity. These primarily fall into two categories: co-treatment with antioxidants and the use of chelating agents.
-
Antioxidants: Co-incubation with antioxidants can help neutralize the excess ROS produced in response to high manganese concentrations. N-acetylcysteine (NAC) and Trolox (a water-soluble vitamin E analog) have been shown to be effective in reducing manganese-induced cytotoxicity.[1][9]
-
Chelating Agents: Chelating agents can bind to and sequester excess manganese ions, preventing them from participating in redox reactions that generate ROS. While the GHK peptide itself is a chelator, at high concentrations of the complex, additional chelators may be necessary. Common chelating agents used in research to counteract metal toxicity include ethylenediaminetetraacetic acid (EDTA) and dimercaptosuccinic acid (DMSA).[10][11][12] It is important to note that these agents can also chelate other essential metal ions, so their use should be carefully controlled.
Troubleshooting Guides
Problem 1: Significant cell death observed even at moderately high concentrations of this compound.
-
Possible Cause: High sensitivity of the cell line to manganese.
-
Troubleshooting Steps:
-
Determine the IC50: Perform a cell viability assay (e.g., MTT, XTT, or CCK-8) with a wide range of this compound concentrations to determine the precise IC50 for your cell line.
-
Co-treatment with N-acetylcysteine (NAC): Based on the determined IC50, design an experiment to co-treat the cells with the cytotoxic concentration of this compound and varying concentrations of NAC (e.g., 1 mM, 5 mM, 10 mM). NAC is a precursor to glutathione, a major intracellular antioxidant, and has been shown to protect against manganese-induced oxidative stress.[9][13][14]
-
Assess Oxidative Stress: Use a fluorescent probe such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to quantify intracellular ROS levels in the presence and absence of NAC to confirm that oxidative stress is the primary driver of cytotoxicity.
-
Problem 2: Difficulty in distinguishing between the effects of the manganese ion and the GHK peptide.
-
Possible Cause: Both components may have biological activity.
-
Troubleshooting Steps:
-
Comparative Cytotoxicity Study: Design an experiment to compare the cytotoxicity of this compound with equimolar concentrations of manganese chloride (MnCl₂) and the GHK peptide alone. This will help to dissect the contribution of each component to the observed effects.
-
Gene Expression Analysis: Perform quantitative PCR (qPCR) to analyze the expression of genes related to oxidative stress (e.g., SOD2, CAT), mitochondrial function, and apoptosis (e.g., Bax, Bcl-2, Casp3) in cells treated with this compound, MnCl₂, and GHK peptide. This can provide insights into the distinct signaling pathways activated by each compound.
-
Quantitative Data Summary
| Compound | Cell Line | Assay | Concentration | % Cell Viability | Reference |
| MnCl₂ | RBE4 | MTT | 100 µM | Significantly decreased | [1] |
| MnCl₂ | RBE4 | LDH | 800 µM | Significantly increased release | [1] |
| MnCl₂ + NAC | RBE4 | MTT | - | Significantly increased vs. MnCl₂ alone | [1] |
| MnCl₂ + Trolox | RBE4 | MTT | - | Significantly increased vs. MnCl₂ alone | [1] |
| GHK | Glioblastoma cells | - | > 20 mg/mL | Reduced to ~65% | [8] |
| GHK | L929 cells | - | High concentrations | No change from control | [8] |
Experimental Protocols
Protocol 1: Determination of IC50 of this compound using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Prepare a serial dilution of this compound in a complete culture medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing different concentrations of this compound. Include untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Mitigation of Cytotoxicity with N-acetylcysteine (NAC)
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
Co-treatment: Prepare media containing:
-
Vehicle control
-
This compound at its IC50 or a higher concentration
-
NAC alone (e.g., 1 mM)
-
This compound + NAC (e.g., 1 mM)
-
-
Incubation: Remove the old medium and add the treatment media to the respective wells. Incubate for the desired period (e.g., 24 hours).
-
Cell Viability Assessment: Perform an MTT assay as described in Protocol 1 to assess cell viability in each treatment group.
-
Statistical Analysis: Compare the cell viability of the co-treatment group with the group treated with this compound alone to determine if NAC significantly mitigates cytotoxicity.
Visualizations
References
- 1. Antioxidants prevent the cytotoxicity of manganese in RBE4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The potential of GHK as an anti-aging peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The human tripeptide GHK-Cu in prevention of oxidative stress and degenerative conditions of aging: implications for cognitive health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Human Tripeptide GHK-Cu in Prevention of Oxidative Stress and Degenerative Conditions of Aging: Implications for Cognitive Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] The Human Tripeptide GHK-Cu in Prevention of Oxidative Stress and Degenerative Conditions of Aging: Implications for Cognitive Health | Semantic Scholar [semanticscholar.org]
- 7. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neuroprotective and Therapeutic Strategies for Manganese–Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo studies on chelation of manganese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Removal of Toxic Metabolites—Chelation: Manganese Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. N-Acetylcysteine Ameliorates Neurotoxic Effects of Manganese Intoxication in Rats: A Biochemical and Behavioral Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Antioxidant Activity of Manganese Tripeptide-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant activity of Manganese Tripeptide-1 against other well-established antioxidant peptides. While direct quantitative data on the free radical scavenging activity of this compound is not extensively available in public literature, its mechanism as a carrier peptide for manganese suggests a potent, indirect antioxidant effect through the activation of endogenous antioxidant enzymes. This guide will compare this proposed mechanism with peptides that exhibit direct antioxidant activity, supported by experimental data from common in vitro assays.
Introduction to this compound
This compound is a synthetic peptide complexed with manganese, an essential trace element. It is classified as a carrier peptide, designed to deliver manganese to skin cells.[1] Manganese is a critical cofactor for several antioxidant enzymes, most notably Manganese Superoxide Dismutase (MnSOD), which plays a vital role in protecting mitochondria from oxidative stress.[2] Therefore, the primary antioxidant mechanism of this compound is believed to be indirect, through the enhancement of the cell's own antioxidant defense systems.
Comparative Analysis of Antioxidant Activity
To provide a clear comparison, we will evaluate this compound against Copper Tripeptide-1 (GHK-Cu), a well-researched peptide with demonstrated direct antioxidant properties.
Table 1: Comparison of Antioxidant Properties
| Feature | This compound | Copper Tripeptide-1 (GHK-Cu) |
| Antioxidant Mechanism | Indirect: Delivers manganese, a cofactor for antioxidant enzymes like MnSOD. | Direct & Indirect: Directly scavenges free radicals and delivers copper, a cofactor for enzymes like Cu/Zn-SOD. |
| DPPH Radical Scavenging | Data not readily available in scientific literature. | Demonstrates dose-dependent scavenging activity. |
| ABTS Radical Scavenging | Data not readily available in scientific literature. | Shows significant scavenging capacity. |
| Oxygen Radical Absorbance Capacity (ORAC) | Data not readily available in scientific literature. | Exhibits a high ORAC value, indicating broad-spectrum antioxidant capacity. |
| Cellular Antioxidant Activity (CAA) | Expected to increase cellular resistance to oxidative stress by boosting endogenous enzyme activity. | Protects cells from oxidative damage by reducing intracellular reactive oxygen species (ROS). |
Proposed Antioxidant Signaling Pathway of this compound
The following diagram illustrates the proposed indirect antioxidant mechanism of this compound.
Caption: Proposed indirect antioxidant pathway of this compound.
Standard Experimental Protocols for Antioxidant Activity
For researchers aiming to validate the antioxidant activity of peptides, the following are standard in vitro assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength (typically around 517 nm).
Protocol:
-
Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare various concentrations of the test peptide and a standard antioxidant (e.g., Trolox or Ascorbic Acid).
-
Add the peptide solution to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution using a spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity.
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to quench the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at a specific wavelength (e.g., 734 nm).
Protocol:
-
Generate the ABTS•+ solution by reacting ABTS stock solution with an oxidizing agent (e.g., potassium persulfate) and allowing it to stand in the dark.
-
Dilute the ABTS•+ solution with a suitable buffer to obtain a specific absorbance value.
-
Add the test peptide solution to the diluted ABTS•+ solution.
-
After a set incubation period, measure the absorbance.
-
Calculate the percentage of ABTS•+ scavenging activity relative to a standard antioxidant.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from degradation by peroxyl radicals. The antioxidant capacity is quantified by the area under the fluorescence decay curve.
Protocol:
-
Prepare solutions of the fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH), the test peptide, and a standard (Trolox).
-
In a microplate, mix the fluorescent probe, peptide solution, and buffer.
-
Initiate the reaction by adding the peroxyl radical generator.
-
Monitor the fluorescence decay over time using a fluorescence microplate reader.
-
Calculate the net area under the curve (AUC) and compare it to the standard curve of Trolox to determine the ORAC value in Trolox equivalents.[3][4]
Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) assay.
Conclusion
This compound presents a compelling case for an effective antioxidant through an indirect mechanism that leverages the cell's natural defense systems. While direct radical scavenging data is limited, its role as a manganese carrier to activate crucial antioxidant enzymes like MnSOD is a significant pathway for mitigating oxidative stress. For a comprehensive evaluation, it is recommended that researchers conduct both direct scavenging assays (DPPH, ABTS, ORAC) and cellular antioxidant activity assays. The latter would provide more physiologically relevant data on the ability of this compound to protect cells from oxidative damage, which is the ultimate goal of an antioxidant compound in a biological system. Comparing these results with well-characterized peptides like GHK-Cu will provide a clearer understanding of its relative efficacy and mechanism of action.
References
A Comparative Analysis of Manganese Tripeptide-1 and Ascorbic Acid for the Management of Hyperpigmentation
For Researchers, Scientists, and Drug Development Professionals
Hyperpigmentation, the excess production of melanin (B1238610), is a common dermatological concern. The quest for effective and safe depigmenting agents is a significant focus in cosmetic and pharmaceutical research. This guide provides a comparative overview of two compounds: the well-established ascorbic acid (Vitamin C) and the newer entrant, Manganese Tripeptide-1. The comparison is based on available in-vitro and clinical data, with a focus on their mechanisms of action and efficacy in reducing hyperpigmentation.
Executive Summary
Ascorbic acid is a potent antioxidant with a well-documented inhibitory effect on melanogenesis, primarily through the inhibition of tyrosinase, the key enzyme in melanin synthesis. Extensive in-vitro and clinical studies have demonstrated its efficacy in treating various forms of hyperpigmentation.
This compound is a more recent addition to the cosmetic ingredient landscape, purported to reduce hyperpigmentation. While some clinical evidence suggests its potential in improving photodamaged skin and associated hyperpigmentation, there is a notable lack of publicly available, peer-reviewed quantitative data on its direct effects on melanin synthesis and tyrosinase activity. Its proposed mechanism is largely attributed to the antioxidant properties of manganese.
This guide will delve into the available data for both compounds, presenting a side-by-side comparison to aid researchers and drug development professionals in their evaluation of these agents.
Mechanism of Action
Ascorbic Acid
Ascorbic acid interferes with melanogenesis through multiple pathways:
-
Tyrosinase Inhibition: It directly inhibits the activity of tyrosinase, the rate-limiting enzyme in melanin production, by reducing the o-dopaquinone intermediate back to dopa, thus preventing melanin formation. This is achieved in part by interacting with the copper ions at the active site of the enzyme.
-
Antioxidant Activity: As a potent antioxidant, ascorbic acid neutralizes reactive oxygen species (ROS) generated by UV radiation and other environmental stressors. ROS are known to stimulate melanogenesis.
This compound
The precise mechanism of action for this compound in reducing hyperpigmentation is not as well-documented in scientific literature as that of ascorbic acid. The proposed mechanism is primarily linked to the antioxidant properties of manganese, an essential cofactor for the antioxidant enzyme manganese superoxide (B77818) dismutase (MnSOD). By enhancing the skin's antioxidant defenses, it may help to mitigate oxidative stress-induced melanogenesis. The tripeptide component is suggested to facilitate the delivery of manganese to the skin cells.
Signaling Pathways in Melanogenesis
The process of melanin synthesis is regulated by a complex signaling cascade. The following diagram illustrates the key pathways involved and the potential points of intervention for depigmenting agents.
Caption: Simplified signaling pathway of melanogenesis and points of intervention.
In-Vitro Data Comparison
A significant disparity exists in the volume of published in-vitro data for ascorbic acid versus this compound.
Tyrosinase Inhibition
| Compound | Assay Type | IC50 Value | Source |
| Ascorbic Acid | Mushroom Tyrosinase Inhibition | 11.5 ± 0.1 µM | [1] |
| This compound | Not Available | Not Available | - |
Melanin Content in B16F10 Melanoma Cells
| Compound | Treatment Conditions | Melanin Content Reduction | Source |
| Ascorbic Acid | Varied concentrations | Inconsistent results reported; some studies show inhibition while others report no significant effect or even an increase under certain conditions. | [2][3][4][5][6][7] |
| This compound | Not Available | Not Available | - |
Note: The effect of ascorbic acid on melanin content in B16F10 cells appears to be highly dependent on the experimental conditions, including concentration and the presence of other stimulating factors. Some studies suggest that at certain concentrations, ascorbic acid may even stimulate tyrosinase activity and expression in this cell line[2][3][6].
Clinical Data Comparison
Clinical studies provide valuable insights into the real-world efficacy of these compounds.
| Compound | Study Design | Concentration | Duration | Key Findings | Source |
| Ascorbic Acid | Open-label trial | 25% L-Ascorbic Acid | 16 weeks | Significant decrease in Melasma Area and Severity Index (MASI) and mexameter scores. | [8][9] |
| Ascorbic Acid | Randomized, double-blind, split-face | 10% Ascorbic Acid | 12 weeks | Statistically significant reduction in MASI score on the ascorbic acid-treated side. | [10] |
| Ascorbic Acid | Clinical trial | 15% Vitamin C Serum | 16 weeks | 69% reduction in mean MASI score. | [11] |
| This compound | Open-label study on photodamaged skin | Not specified | 12 weeks | Improvement in hyperpigmentation, with photodamage ranking moving from moderate to mild. No quantitative data provided. | [12][13] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings.
Tyrosinase Inhibition Assay (General Protocol)
This protocol provides a general workflow for assessing the tyrosinase inhibitory activity of a compound.
References
- 1. researchgate.net [researchgate.net]
- 2. An Update on New and Existing Treatments for the Management of Melasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ascorbic acid increases the activity and synthesis of tyrosinase in B16F10 cells through activation of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multifaceted Effects of L-Cysteine, L-Ascorbic Acid, and Their Derivatives on the Viability and Melanin Synthesis of B16/F10 Cells under Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ascorbic acid increases the activity and synthesis of tyrosinase in B16F10 cells through activation of p38 mitogen-activated protein kinase | Semantic Scholar [semanticscholar.org]
- 7. Multifaceted Effects of L-Cysteine, L-Ascorbic Acid, and Their Derivatives on the Viability and Melanin Synthesis of B16/F10 Cells under Different Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of intradermal injection of tranexamic acid and ascorbic acid versus tranexamic acid and placebo in the treatment of melasma: A split‐face comparative trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Efficacy of 25% l-Ascorbic Acid (C'ensil) in the Treatment of Melasma | Semantic Scholar [semanticscholar.org]
- 10. medwinpublishers.com [medwinpublishers.com]
- 11. VC15 (Vitamin C Serum) Clinical Trial on Melasma [ciplamed.com]
- 12. researchgate.net [researchgate.net]
- 13. Topical manganese peptide in the treatment of photodamaged skin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Manganese Tripeptide-1 and Other Growth Factors in Cellular Proliferation and Extracellular Matrix Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of regenerative medicine and cosmetic science, the quest for potent and effective growth factors is perpetual. This guide provides a comparative analysis of Manganese Tripeptide-1 against other well-established growth factors, focusing on their efficacy in stimulating cellular proliferation and extracellular matrix (ECM) synthesis. This document is intended to provide an objective comparison based on available experimental data to aid researchers, scientists, and drug development professionals in their evaluation of these bioactive molecules.
Introduction to Growth Factors and Peptides
Growth factors are naturally occurring signaling molecules that play a crucial role in cellular growth, proliferation, and differentiation. In dermatology and tissue engineering, they are harnessed for their regenerative properties, particularly in stimulating the production of ECM proteins like collagen and elastin (B1584352), which are vital for skin strength and elasticity.
Peptides, short chains of amino acids, can mimic the action of natural growth factors or act as carriers for essential co-factors. This compound and Copper Tripeptide-1 (GHK-Cu) are examples of such peptides, while Epidermal Growth Factor (EGF) is a well-characterized protein growth factor. This guide will delve into the available data on their respective efficacies.
Comparative Efficacy: Quantitative Data
The following tables summarize the quantitative data on the efficacy of this compound, Copper Tripeptide-1 (GHK-Cu), and Epidermal Growth Factor (EGF) from various in vitro and clinical studies. It is important to note that direct comparative studies are limited, and the data presented here is compiled from individual research with varying experimental conditions.
Table 1: Effect on Collagen and Elastin Synthesis
| Growth Factor/Peptide | Assay | Cell Type | Concentration | Result | Citation |
| This compound | Clinical Study | Human Skin (in vivo) | Twice daily topical application | Improvement in photodamage and hyperpigmentation | [1] |
| Copper Tripeptide-1 (GHK-Cu) | In vitro | Human Dermal Fibroblasts | 1-10 nM | 70% increase in collagen synthesis | [2] |
| Copper Tripeptide-1 (GHK-Cu) | Clinical Study | Human Thigh Skin (in vivo) | Twice daily topical application for 12 weeks | 70% of women showed improved collagen production | [2] |
| Epidermal Growth Factor (EGF) | In vitro | Rat Adipose-derived Stem Cells differentiated into Fibroblasts | 10 ng/ml (in combination with 10 ng/ml bFGF) | Significant increase in Col-I and Col-III mRNA expression | [3] |
Table 2: Effect on Fibroblast Proliferation
| Growth Factor/Peptide | Assay | Cell Type | Concentration | Result | Citation |
| This compound | - | - | - | Data not available | - |
| Copper Tripeptide-1 (GHK-Cu) | In vitro | Irradiated Fibroblasts | 1 nM | Population-doubling times approximated that of controls | [4] |
| Epidermal Growth Factor (EGF) | In vitro | NIH3T3 Fibroblasts | 2-50 µg/ml | Significant increase in the number of fibroblasts | [5] |
| Epidermal Growth Factor (EGF) | In vitro | Rat Adipose-derived Stem Cells differentiated into Fibroblasts | 10 ng/ml (in combination with 10 ng/ml bFGF) | Optimal effect on promoting fibroblast proliferation | [3] |
Signaling Pathways
Understanding the signaling pathways activated by these molecules is crucial for elucidating their mechanism of action and potential applications.
This compound Signaling Pathway
The precise signaling pathway of this compound is not yet fully elucidated. However, studies on manganese suggest it can activate the insulin/IGF signaling pathway, which in turn can activate downstream pathways like PI3K/Akt and MAPK, known to be involved in cell growth and proliferation.[6][7] As a carrier peptide, this compound is also thought to deliver manganese, an essential cofactor for various enzymes, into the cell.[3]
Caption: Proposed mechanism of this compound as a carrier peptide.
Copper Tripeptide-1 (GHK-Cu) Signaling Pathway
GHK-Cu is known to influence multiple signaling pathways, including the TGF-β and Wnt pathways.[8] It is believed to act as a signaling molecule that modulates gene expression, leading to increased production of ECM proteins and other molecules involved in tissue repair and regeneration.[2][9]
Caption: Simplified signaling cascade of GHK-Cu.
Epidermal Growth Factor (EGF) Signaling Pathway
EGF binds to its receptor (EGFR) on the cell surface, leading to receptor dimerization and autophosphorylation of specific tyrosine residues. This creates docking sites for various signaling proteins, activating downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways, which are critical for cell proliferation, survival, and migration.[10][11][12]
Caption: Key signaling pathways activated by EGF.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the experimental protocols for some of the key studies cited.
In Vitro Collagen Synthesis Assay (for GHK-Cu)
-
Cell Culture: Human dermal fibroblasts are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are treated with varying concentrations of GHK-Cu (e.g., 1-10 nM) for a specified period (e.g., 24-72 hours).
-
Collagen Quantification: Collagen production is assessed using methods such as:
-
Sircol Collagen Assay: This colorimetric assay measures the amount of soluble collagen in the cell culture supernatant.
-
Western Blotting: Specific antibodies are used to detect and quantify collagen type I protein levels in cell lysates.
-
RT-qPCR: The expression levels of collagen-related genes (e.g., COL1A1, COL1A2) are measured.
-
-
Data Analysis: The results are typically expressed as a percentage increase in collagen synthesis compared to untreated control cells.
Fibroblast Proliferation Assay (for EGF)
-
Cell Seeding: Fibroblasts (e.g., NIH3T3 or primary human dermal fibroblasts) are seeded in multi-well plates at a specific density.
-
Treatment: After cell attachment, the culture medium is replaced with a medium containing different concentrations of EGF (e.g., 2-50 µg/ml or 10 ng/ml).
-
Proliferation Assessment: Cell proliferation is measured at different time points using assays such as:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Counting: Cells are detached and counted using a hemocytometer or an automated cell counter.
-
Ki-67 Staining: Immunofluorescence staining for the Ki-67 proliferation marker.
-
-
Data Analysis: The results are often presented as the number of cells or as a fold increase in proliferation compared to the control group.
Caption: General workflow for in vitro efficacy studies.
Discussion and Conclusion
The available data suggests that both Copper Tripeptide-1 (GHK-Cu) and Epidermal Growth Factor (EGF) are potent stimulators of key cellular processes involved in skin regeneration. GHK-Cu has demonstrated significant efficacy in increasing both collagen and elastin synthesis in fibroblasts. EGF is a powerful mitogen, effectively promoting fibroblast proliferation and the production of other essential growth factors.
For this compound, the current body of evidence is less extensive, with a primary focus on its clinical benefits for hyperpigmentation and photodamaged skin.[1] While its role as a carrier peptide for the essential trace element manganese is recognized, more quantitative in vitro studies are needed to fully elucidate its efficacy in stimulating collagen synthesis and fibroblast proliferation in direct comparison to other growth factors.
Researchers and drug development professionals should consider the specific application and desired biological outcome when selecting a growth factor or peptide. For applications requiring robust ECM production, GHK-Cu presents a compelling profile. For promoting rapid cellular proliferation, EGF is a well-established choice. This compound shows promise, particularly in addressing pigmentation irregularities, but further research is warranted to fully understand its comparative efficacy in broader regenerative applications.
Future studies should aim to conduct direct, head-to-head comparisons of these and other growth factors under standardized experimental conditions to provide a clearer and more definitive understanding of their relative potencies and mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Optimized Concentrations of Basic Fibroblast Growth Factor and Epidermal Growth Factor on Proliferation of Fibroblasts and Expression of Collagen: Related to Pelvic Floor Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effect of EGF and bFGF on fibroblast proliferation and angiogenic cytokine production from cultured dermal substitutes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. deltapeptides.com [deltapeptides.com]
- 9. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
A Methodological Guide to In Vitro Validation of Anti-Wrinkle Peptides: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the in vitro validation of anti-wrinkle peptides, using Manganese Tripeptide-1 as a focal point and comparing its expected functionalities with established alternatives. Due to the limited publicly available in vitro data specifically for this compound, this guide emphasizes the experimental methodologies and presents data from well-documented peptides to illustrate the validation process.
This compound is recognized as a bioactive peptide with potential anti-wrinkle and skin hyperpigmentation-reducing effects, making it a person of interest in cosmetic and dermatological research.[1][2] Its mechanism is thought to be linked to the essential role of manganese in enzymatic processes relevant to skin health. This guide outlines the standard in vitro assays used to substantiate anti-wrinkle claims, providing detailed protocols and comparative data from other widely studied peptides.
Key In Vitro Assays for Anti-Wrinkle Efficacy
The primary mechanisms by which anti-wrinkle peptides are believed to exert their effects are through the stimulation of extracellular matrix (ECM) protein synthesis (e.g., collagen and elastin) and the inhibition of enzymes that degrade the ECM, such as matrix metalloproteinases (MMPs) and elastase. The following experimental protocols are fundamental for validating these activities.
Experimental Protocols
1. Collagen Synthesis Assay in Human Dermal Fibroblasts (HDFs)
This assay quantifies the ability of a peptide to stimulate collagen production in skin cells.
-
Cell Culture: Primary Human Dermal Fibroblasts (HDFs) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Confluent HDFs are treated with varying concentrations of the test peptide (e.g., this compound, Palmitoyl Pentapeptide-4) in serum-free DMEM for a period of 48-72 hours. A vehicle control (the solvent used to dissolve the peptide) and a positive control (e.g., Ascorbic Acid) are included.
-
Quantification of Collagen:
-
Sirius Red Staining: The total collagen content in the cell culture supernatant and cell lysate is quantified using a Sirius Red-based colorimetric assay. The absorbance is measured at 540 nm.
-
Pro-Collagen Type I C-Peptide (PIP) ELISA: An Enzyme-Linked Immunosorbent Assay (ELISA) kit is used to specifically quantify the amount of pro-collagen type I C-peptide released into the culture medium, which is a direct indicator of new collagen synthesis.
-
-
Data Analysis: The results are expressed as a percentage increase in collagen synthesis compared to the vehicle control.
2. Matrix Metalloproteinase-1 (MMP-1) Inhibition Assay
This assay determines a peptide's ability to inhibit the activity of collagenase (MMP-1), an enzyme that breaks down collagen.
-
Enzyme and Substrate: Recombinant human MMP-1 and a fluorogenic MMP-1 substrate are used.
-
Assay Procedure: The test peptide at various concentrations is pre-incubated with activated MMP-1 in an assay buffer. The reaction is initiated by adding the fluorogenic substrate.
-
Measurement: The fluorescence intensity is measured kinetically at an excitation/emission wavelength pair appropriate for the substrate.
-
Data Analysis: The percentage of MMP-1 inhibition is calculated by comparing the fluorescence in the presence of the peptide to the control (MMP-1 and substrate without the peptide). The IC50 value (the concentration of the peptide that inhibits 50% of the enzyme activity) is then determined.
3. Elastase Inhibition Assay
This assay assesses a peptide's capacity to inhibit elastase, an enzyme that degrades elastin (B1584352), a key protein for skin elasticity.
-
Enzyme and Substrate: Porcine pancreatic elastase or human neutrophil elastase and a chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Ala-p-nitroanilide) are used.
-
Assay Procedure: The test peptide at different concentrations is incubated with elastase in a buffer solution. The substrate is then added to start the enzymatic reaction.
-
Measurement: The absorbance of the p-nitroaniline released is measured at 410 nm.
-
Data Analysis: The percentage of elastase inhibition is calculated, and the IC50 value is determined.
Comparative Data of Anti-Wrinkle Peptides
The following table summarizes publicly available in vitro data for several well-established anti-wrinkle peptides. This data serves as a benchmark for evaluating new peptides like this compound.
| Peptide | Assay | Key Findings |
| Palmitoyl Pentapeptide-4 (Matrixyl) | Collagen Synthesis (in vitro) | Stimulates the synthesis of collagen I, III, and IV.[3] One source suggests it might stimulate Type I collagen synthesis by over 200% and Type IV collagen by 100–327% in cultured fibroblasts.[4] |
| Copper Tripeptide-1 (GHK-Cu) | Collagen & Elastin Synthesis (in vitro) | Significantly increased collagen and elastin synthesis in human dermal fibroblasts at concentrations of 0.01, 1, and 100 nM.[5] |
| MMP Expression (in vitro) | Upregulated gene expression of MMP-1 and MMP-2, which aids in remodeling the ECM by clearing damaged collagen.[5] | |
| Palmitoyl Tripeptide-5 | Collagen Synthesis (in vitro) | Activates Tissue Growth Factor (TGF-β) to stimulate collagen synthesis.[6] In vitro tests showed it has a better collagen-building capacity than TGF-β.[6] |
| MMP Inhibition (in vitro) | Proposed to reduce the expression of metalloproteases (MMPs).[6] | |
| Acetyl Tetrapeptide-9 | Collagen & Lumican Synthesis (in vitro) | Boosts the production of Collagen type I and Lumican, a proteoglycan essential for organizing collagen fibers.[7] One study showed a 115% increase in lumican synthesis compared to a control group.[8] |
| Argireline (Acetyl Hexapeptide-8) | MMP Inhibition (in vitro) | While primarily known for inhibiting neurotransmitter release, some peptides in this class, like Dipeptide-2 and tripeptide-2, are noted to inhibit MMPs.[9] Specific quantitative data for Argireline's direct MMP inhibition is less common. |
Visualizing the Validation Process and Mechanisms
Experimental Workflow for In Vitro Anti-Wrinkle Peptide Validation
Signaling Pathway for Collagen Synthesis Stimulated by Peptides
Logical Comparison of Anti-Wrinkle Peptide Mechanisms
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. stylevanity.com [stylevanity.com]
- 5. titanbiotechltd.com [titanbiotechltd.com]
- 6. Palmitoyl Tripeptide-5: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 7. Acetyl Tetrapeptide-9 | Dermican™ | Cosmetic Ingredients Guide [ci.guide]
- 8. Acetyl Tetrapeptide-9: The Collagen Peptide - Cosmacon [cosmacon.de]
- 9. Acetyl Hexapeptide-8 in Cosmeceuticals—A Review of Skin Permeability and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Manganese Tripeptide-1's Effect on Different Skin Types
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for effective and well-tolerated cosmetic peptides for skin health continues to be a focal point in dermatological research and product development. Among the various classes of peptides, carrier peptides play a crucial role in delivering essential minerals to the skin, thereby supporting vital enzymatic processes. Manganese tripeptide-1 (GHK-Mn), a complex of the tripeptide Glycyl-L-Histidyl-L-Lysine and manganese, has emerged as a promising agent, primarily recognized for its antioxidant properties. This guide provides a comparative analysis of the observed and potential effects of this compound on various skin types, supported by available experimental data. Its performance is also contrasted with two other widely recognized peptides: Copper tripeptide-1 (GHK-Cu) and Palmitoyl pentapeptide-4 (Matrixyl).
Mechanism of Action: The Antioxidant Power of Manganese
This compound functions as a carrier peptide, facilitating the delivery of manganese to the skin cells.[1][2] Manganese is an essential cofactor for the antioxidant enzyme manganese superoxide (B77818) dismutase (MnSOD), which plays a critical role in neutralizing reactive oxygen species (ROS) within the mitochondria.[1] By enhancing the skin's natural antioxidant defenses, this compound helps protect against oxidative stress induced by environmental aggressors such as UV radiation.[1]
Clinical Evidence: Effects on Photodamaged Skin
To date, the most significant clinical data on this compound comes from a study on its effects on photodamaged skin. The research highlights its efficacy in improving signs of photoaging, particularly hyperpigmentation.
Experimental Protocol: Hussain et al. (2007)
A study by Hussain et al. investigated the effects of a topical serum containing this compound on female participants with moderate photodamage.[3]
-
Study Design: Open-label, single-group study.
-
Participants: Individuals with facial photodamage.[3]
-
Intervention: Twice-daily application of a facial serum containing this compound for 12 weeks.[3]
-
Assessment: Evaluation by both the participants and a blinded investigator on various signs of cutaneous photodamage.[3]
-
Key Findings:
Comparative Analysis Across Skin Types
While direct comparative studies of this compound on different skin types are limited, its known properties allow for a logical extrapolation of its potential effects. The following table summarizes these potential effects and compares them with the established benefits of Copper tripeptide-1 and Palmitoyl pentapeptide-4.
| Feature | This compound (GHK-Mn) | Copper Tripeptide-1 (GHK-Cu) | Palmitoyl Pentapeptide-4 (Matrixyl) |
| Primary Mechanism | Carrier Peptide (Manganese delivery), Antioxidant | Carrier & Signal Peptide (Copper delivery), Stimulates collagen & elastin, Anti-inflammatory | Signal Peptide, Stimulates collagen & extracellular matrix synthesis |
| Effect on Oily Skin | Theoretical: May help reduce inflammation associated with acne. No direct evidence of sebum regulation. | Theoretical: Anti-inflammatory properties may be beneficial. | Well-tolerated by oily and acne-prone skin.[4] |
| Effect on Dry Skin | Theoretical: By reducing oxidative stress, it may support overall skin health, but no direct evidence of improving hydration. | Stimulates glycosaminoglycan production, which can improve skin hydration.[5] | Promotes the synthesis of hyaluronic acid, aiding in skin hydration.[6] |
| Effect on Sensitive Skin | Observed: Well-tolerated with no significant cutaneous inflammation in clinical trials, suggesting suitability for sensitive skin.[3] | Possesses anti-inflammatory and wound-healing properties, making it suitable for sensitive skin.[7] | Generally well-tolerated. |
| Anti-Aging Effects | Reduces hyperpigmentation and improves the appearance of photodamaged skin.[3] | Reduces fine lines and wrinkles, improves skin firmness and elasticity.[8] | Reduces the appearance of fine lines and wrinkles by boosting collagen production.[4] |
| Antioxidant Properties | Strong, due to the activation of MnSOD.[1] | Possesses antioxidant properties.[7] | Does not have a primary antioxidant function. |
Comparative Peptides: An Overview
Copper Tripeptide-1 (GHK-Cu)
GHK-Cu is a well-researched peptide with a dual function as both a carrier and a signal peptide. It delivers copper to the skin, an essential element for collagen synthesis and wound healing.[7] Clinical studies have demonstrated its ability to improve skin elasticity, reduce wrinkles, and exert anti-inflammatory and antioxidant effects.[7][8]
Palmitoyl Pentapeptide-4 (Matrixyl)
A member of the signal peptide family, Palmitoyl pentapeptide-4 works by stimulating the synthesis of collagen and other essential proteins in the extracellular matrix.[4][6][9] This leads to improved skin firmness and a reduction in the appearance of fine lines and wrinkles.[4] It is known for its good tolerability across different skin types.[4]
Conclusion and Future Directions
This compound demonstrates significant promise as an anti-aging ingredient, particularly for addressing hyperpigmentation and photodamage. Its excellent tolerability suggests it is a strong candidate for formulations aimed at sensitive skin. However, there is a clear need for further research to substantiate its effects on oily and dry skin types, specifically concerning sebum regulation and hydration. Future clinical trials should be designed to include diverse skin types to fully elucidate the comparative efficacy of this compound. For drug development professionals, this compound represents a valuable tool in the arsenal (B13267) against oxidative stress-induced skin aging, with a favorable safety profile. Further exploration of its synergistic effects with other active ingredients could also yield innovative and more potent skincare formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. herworld.com [herworld.com]
- 3. Topical manganese peptide in the treatment of photodamaged skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. theborderlinebeauty.com [theborderlinebeauty.com]
- 5. titanbiotechltd.com [titanbiotechltd.com]
- 6. Palmitoyl Pentapeptide: Biological Roles, Mechanisms of Anti-ageing, Efficacy and Applications_Chemicalbook [chemicalbook.com]
- 7. What Is GHK and Copper Peptide - Creative Peptides [creative-peptides.com]
- 8. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palmitoyl pentapeptide-4 - Wikipedia [en.wikipedia.org]
Head-to-Head Comparison of Manganese Tripeptide-1 and Other Key Antioxidants: A Data-Driven Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antioxidant research, the demand for novel and potent molecules to combat oxidative stress is ever-present. Manganese Tripeptide-1 (MNT-1), a synthetic peptide complexed with manganese, has emerged as a compound of interest, particularly in dermatological applications for its potential to mitigate photodamage.[1][2] This guide provides a comparative analysis of MNT-1 against established antioxidants such as Vitamin C (Ascorbic Acid) and Glutathione (B108866) (GSH). Due to a lack of direct head-to-head studies in the public domain, this comparison is constructed based on the established mechanisms of action and data from individual studies on each compound.
Comparative Antioxidant Performance
| Antioxidant | Primary Mechanism of Action | Key Quantitative Data (Illustrative) | Relevant Biological Effects |
| This compound | Likely acts as a superoxide (B77818) dismutase (SOD) mimic, catalyzing the dismutation of superoxide radicals.[1] | Data not available from direct comparative studies. | Reduces signs of cutaneous photodamage and hyperpigmentation.[1][2] |
| Vitamin C (Ascorbic Acid) | Acts as a reducing agent, directly scavenging a wide range of reactive oxygen species (ROS) and regenerating other antioxidants like Vitamin E.[3][4] | IC50 (DPPH assay): ~25 µg/mL (Varies with assay conditions) | Essential for collagen synthesis, photoprotection, and immune function.[5][6] |
| Glutathione (GSH) | A major intracellular antioxidant, it directly scavenges ROS and is a cofactor for antioxidant enzymes like glutathione peroxidase.[7][8][9] | Cellular concentration: 1-10 mM | Protects cells from oxidative damage, involved in detoxification and immune response.[9][10] |
Experimental Protocols
To facilitate future comparative research, this section outlines standardized experimental protocols for evaluating and comparing the antioxidant capacities of these compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.
Methodology:
-
Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
Prepare various concentrations of the test antioxidants (this compound, Vitamin C, Glutathione) in a suitable solvent.
-
In a 96-well plate, add 100 µL of each antioxidant concentration to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the antioxidant, and A_sample is the absorbance of the DPPH solution with the antioxidant.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of antioxidants to prevent the oxidation of a fluorescent probe within cultured cells.
Methodology:
-
Seed human cells (e.g., HaCaT keratinocytes) in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with the test antioxidants at various concentrations and a fluorescent probe (e.g., DCFH-DA) for 1 hour.
-
Induce oxidative stress by adding a radical generator (e.g., AAPH).
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.
-
The antioxidant capacity is quantified by calculating the area under the curve of fluorescence intensity versus time.
Signaling Pathways and Mechanisms of Action
The antioxidant effects of these compounds are mediated through distinct signaling pathways.
Caption: Comparative signaling pathways of key antioxidants.
Proposed Experimental Workflow for Head-to-Head Comparison
A robust head-to-head study would involve a multi-assay approach to comprehensively evaluate and compare the antioxidant properties of these compounds.
Caption: Proposed workflow for a direct comparative study.
References
- 1. researchgate.net [researchgate.net]
- 2. Topical manganese peptide in the treatment of photodamaged skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. karammdskin.com [karammdskin.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Glutathione, an Antioxidant Tripeptide: Dual Roles in Carcinogenesis and Chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A direct comparison of methods used to measure oxidized glutathione in biological samples: 2-vinylpyridine and N-ethylmaleimide - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Action of Manganese Tripeptide-1: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Manganese Tripeptide-1's mechanism of action against other prominent bioactive peptides. Leveraging available clinical and preclinical data, we delve into its proposed functions and benchmark its performance against well-established alternatives.
This compound is a synthetic peptide that has garnered interest in the cosmetic and dermatological fields for its potential to mitigate the effects of photoaging, particularly in reducing hyperpigmentation.[1][2][3] Its mechanism is primarily believed to be centered on its role as a carrier peptide, delivering manganese to skin cells to bolster their antioxidant defense systems.[1] This guide will explore this proposed mechanism, compare it with other peptide classes, and present the available supporting data.
Proposed Mechanism of Action: A Carrier for Antioxidant Defense
This compound is thought to function as a carrier peptide, complexing with manganese (Mn²⁺) and facilitating its transport into cells.[1] Manganese is a critical cofactor for several antioxidant enzymes, most notably Manganese Superoxide Dismutase (Mn-SOD), which is a primary defender against oxidative stress induced by ultraviolet (UV) radiation.[1] By increasing the bioavailability of manganese, the peptide is hypothesized to enhance the activity of Mn-SOD, thereby protecting skin cells from oxidative damage that can lead to hyperpigmentation and other signs of photoaging.[1]
Signaling Pathway for this compound (Proposed)
Caption: Proposed mechanism of this compound as a carrier peptide.
Comparison with Alternative Peptides
To better understand the unique aspects of this compound, it is essential to compare it with other classes of bioactive peptides used in skincare and dermatology.
Copper Tripeptide-1 (GHK-Cu)
Copper Tripeptide-1, or GHK-Cu, is the most analogous and well-researched carrier peptide. It binds with copper (Cu²⁺) and is known to have a wide range of biological effects, including stimulating collagen and elastin (B1584352) synthesis, promoting wound healing, and exhibiting anti-inflammatory properties.[4][5][6][7]
Signaling Peptides (e.g., Palmitoyl Pentapeptide-4)
Signal peptides, such as Palmitoyl Pentapeptide-4 (Matrixyl®), are fragments of extracellular matrix proteins. They act as messengers that stimulate fibroblasts to produce more collagen, elastin, and other components of the dermal matrix, thereby improving skin structure and reducing wrinkles.
Neurotransmitter-Inhibiting Peptides (e.g., Acetyl Hexapeptide-8)
These peptides, like Acetyl Hexapeptide-8 (Argireline®), are designed to mimic the N-terminal end of the SNAP-25 protein. They compete for a position in the SNARE complex, leading to a reduction in neurotransmitter release and subsequent muscle contraction, which helps to minimize the appearance of expression wrinkles.
Enzyme-Inhibiting Peptides
Certain peptides can inhibit enzymes that are detrimental to skin health. For example, some peptides derived from rice and soy proteins can inhibit matrix metalloproteinases (MMPs), enzymes that degrade collagen and other extracellular matrix proteins. Other peptides can inhibit tyrosinase, a key enzyme in melanin (B1238610) production, thus helping to reduce hyperpigmentation.[8][9][10][11]
Comparative Data on Performance
While extensive quantitative data for this compound is limited, a key clinical study provides insights into its efficacy in treating photodamaged skin.
Table 1: Comparison of Clinical Efficacy
| Feature | This compound | Copper Tripeptide-1 (GHK-Cu) | Palmitoyl Pentapeptide-4 |
| Primary Function | Carrier Peptide (Antioxidant) | Carrier Peptide (Wound Healing, Collagen Synthesis) | Signal Peptide (Collagen Synthesis) |
| Key Clinical Endpoint | Reduction of hyperpigmentation | Improved skin elasticity, density, and firmness; wrinkle reduction | Reduction in wrinkle depth and skin roughness |
| Supporting Clinical Data | A 12-week study showed a shift from moderate to mild photodamage, with significant improvement in hyperpigmentation.[1][2][3] | Multiple studies demonstrate increased collagen production, improved skin laxity, and reduction in fine lines and wrinkles.[5][6] | Clinical trials have shown a significant reduction in deep wrinkles and an increase in skin thickness. |
| Mechanism of Action | Delivers manganese to enhance Mn-SOD activity and combat oxidative stress. | Delivers copper to stimulate a wide range of regenerative and anti-inflammatory pathways. | Signals fibroblasts to increase synthesis of extracellular matrix proteins. |
Experimental Protocols
Clinical Evaluation of this compound for Photodamaged Skin
This protocol is based on the study conducted by Hussain and Goldberg (2007).[1]
-
Objective: To assess the efficacy and tolerability of a topical serum containing this compound in the treatment of facial photodamage and hyperpigmentation.
-
Study Design: An open-label, single-center clinical trial.
-
Participants: 15 female subjects, aged 40-70 years, with moderate facial photodamage and hyperpigmentation.
-
Intervention: Application of a facial serum containing this compound twice daily for 12 weeks.
-
Assessment:
-
Investigator and subject global assessments of improvement in various signs of photodamage (e.g., hyperpigmentation, fine lines, wrinkles, skin texture).
-
Photodamage ranking on a scale from mild to severe.
-
Evaluation of tolerability and any adverse events.
-
-
Workflow:
Caption: Workflow for a clinical trial of a topical peptide.
In Vitro Assay for Collagen Synthesis
This is a general protocol to assess the ability of a peptide to stimulate collagen production in human dermal fibroblasts.
-
Objective: To quantify the effect of a test peptide on collagen synthesis by human dermal fibroblasts in culture.
-
Materials:
-
Human dermal fibroblasts (HDFs)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Test peptide (e.g., this compound, GHK-Cu, Palmitoyl Pentapeptide-4) at various concentrations
-
Positive control (e.g., TGF-β)
-
Negative control (vehicle)
-
Collagen assay kit (e.g., Sirius Red-based or hydroxyproline-based)
-
-
Procedure:
-
Culture HDFs to sub-confluence in multi-well plates.
-
Starve the cells in a low-serum medium for 24 hours to synchronize them.
-
Treat the cells with the test peptide, positive control, and negative control for a specified period (e.g., 48-72 hours).
-
Harvest the cell culture supernatant and/or cell lysate.
-
Quantify the amount of collagen using a suitable collagen assay kit according to the manufacturer's instructions.
-
Normalize the collagen amount to the total protein content or cell number.
-
-
Data Analysis: Compare the amount of collagen produced in the peptide-treated groups to the negative control. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine significance.
Conclusion
This compound presents an intriguing mechanism of action focused on enhancing the skin's antioxidant defenses through the delivery of manganese. Clinical evidence, though limited, suggests its efficacy in reducing hyperpigmentation associated with photoaging.[1][2][3] When compared to the more extensively studied Copper Tripeptide-1, which exhibits a broader range of regenerative activities, this compound appears to have a more targeted antioxidant-focused role. In contrast, signal peptides directly stimulate the synthesis of extracellular matrix proteins.
For researchers and drug development professionals, this compound represents a promising candidate for further investigation, particularly in the realm of photoprotection and the treatment of pigmentary disorders. Future in vitro studies are needed to fully elucidate its signaling pathways and to provide a more detailed quantitative comparison with other bioactive peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. Topical Peptide Treatments with Effective Anti-Aging Results | MDPI [mdpi.com]
- 3. Topical manganese peptide in the treatment of photodamaged skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. isclinical.com.my [isclinical.com.my]
- 5. Copper Tripeptide-1 (Explained + Products) [incidecoder.com]
- 6. titanbiotechltd.com [titanbiotechltd.com]
- 7. News - Copper Tripeptide-1: The Advancements and Potential in Skincare [uniproma.com]
- 8. Novel Tripeptides as Tyrosinase Inhibitors: In Silico and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Hypopigmentation Mechanism of Tyrosinase Inhibitory Peptides Derived from Food Proteins: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of a Novel Cyclopeptide as Tyrosinase Inhibitor for Skin Lightening - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Assays for Manganese Tripeptide-1 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese Tripeptide-1 is a carrier peptide that has garnered significant interest in the fields of cosmetics and dermatology for its potential anti-aging, antioxidant, and wound-healing properties.[1][2] As a carrier peptide, it is designed to deliver the essential trace element manganese to the skin, which is crucial for various enzymatic processes, including the activation of superoxide (B77818) dismutase (SOD), a key antioxidant enzyme.[3][4] The purported benefits of this compound include reducing the appearance of wrinkles and hyperpigmentation.[1][2][5]
Objective and robust evaluation of the biological activity of this compound is paramount for both basic research and product development. A variety of in vitro assays are available to probe its different mechanisms of action. However, the results from any single assay can be influenced by the specific experimental conditions and the underlying biochemical principles of the assay. Therefore, cross-validation of activities using multiple orthogonal assays is crucial for a comprehensive and reliable assessment of the peptide's efficacy.
This guide provides a comparative overview of key assays for evaluating the antioxidant, collagen-stimulating, and wound-healing activities of this compound. It includes detailed experimental protocols, structured data presentation formats, and visualizations of the underlying pathways and workflows to aid researchers in designing and interpreting their studies.
I. Antioxidant Activity Assays
The antioxidant capacity of this compound is a cornerstone of its proposed mechanism of action, primarily through the delivery of manganese for the activation of MnSOD.[6] Several in vitro methods can be employed to quantify this activity, each with its own advantages and limitations.
Comparison of In Vitro Antioxidant Assays
| Assay | Principle | Measurable Endpoint | Advantages | Limitations |
| DPPH Radical Scavenging Assay | Measures the ability of the peptide to donate a hydrogen atom or electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from purple to yellow. | Decrease in absorbance at ~517 nm. | Simple, rapid, and cost-effective for initial screening. | The DPPH radical is not biologically relevant. Can be subject to interference from colored compounds. |
| ABTS Radical Scavenging Assay | Measures the ability of the peptide to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation, leading to a reduction in its characteristic blue-green color. | Decrease in absorbance at ~734 nm. | Applicable to both hydrophilic and lipophilic compounds. Less prone to interference than the DPPH assay. | The ABTS radical is not found in biological systems. |
| Cellular Antioxidant Activity (CAA) Assay | Quantifies the ability of the peptide to prevent the oxidation of a fluorescent probe (e.g., DCFH-DA) within cultured cells (e.g., human dermal fibroblasts) that are subjected to oxidative stress. | Reduction in fluorescence intensity compared to untreated, stressed cells. | More biologically relevant as it accounts for cell uptake, metabolism, and localization of the antioxidant. | More complex, time-consuming, and expensive than chemical assays. Results can be influenced by cell type and experimental conditions. |
Experimental Protocols
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Materials:
-
This compound
-
DPPH (Sigma-Aldrich)
-
Methanol
-
96-well microplate
-
Microplate reader
-
Ascorbic acid (positive control)
-
-
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare serial dilutions of this compound and ascorbic acid in methanol.
-
In a 96-well plate, add 100 µL of the peptide or control solution to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Materials:
-
This compound
-
ABTS (Sigma-Aldrich)
-
Potassium persulfate
-
Phosphate-buffered saline (PBS)
-
96-well microplate
-
Microplate reader
-
Trolox (positive control)
-
-
Procedure:
-
Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS radical solution with PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Prepare serial dilutions of this compound and Trolox in PBS.
-
In a 96-well plate, add 20 µL of the peptide or control solution to 180 µL of the diluted ABTS solution.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
The percentage of ABTS radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
3. Cellular Antioxidant Activity (CAA) Assay
-
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or H₂O₂ (oxidant)
-
96-well black, clear-bottom tissue culture plate
-
Fluorescence microplate reader
-
-
Procedure:
-
Seed HDFs into a 96-well black, clear-bottom plate and allow them to adhere and reach confluence.
-
Wash the cells with PBS and incubate with different concentrations of this compound in serum-free medium for 1-24 hours.
-
Wash the cells with PBS and load with 25 µM DCFH-DA in serum-free medium for 60 minutes in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Induce oxidative stress by adding an oxidant like AAPH (600 µM) or H₂O₂ (100 µM).
-
Immediately measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) every 5 minutes for 1 hour.
-
The CAA value is calculated based on the area under the curve of fluorescence intensity versus time.
-
Data Presentation
Illustrative data based on studies of antioxidant peptides. Actual results for this compound may vary.
| Assay | This compound (IC₅₀ / EC₅₀) | Positive Control (IC₅₀ / EC₅₀) |
| DPPH Scavenging | e.g., 250 µM | Ascorbic Acid: e.g., 50 µM |
| ABTS Scavenging | e.g., 150 µM | Trolox: e.g., 30 µM |
| CAA in HDFs | e.g., 50 µg/mL | Quercetin: e.g., 5 µg/mL |
Signaling Pathway and Workflow Diagrams
Caption: Proposed antioxidant mechanism of this compound.
Caption: Workflow for the DPPH radical scavenging assay.
II. Collagen Synthesis Assays
This compound is also proposed to support the skin's structural integrity by promoting the synthesis of collagen, a key protein of the extracellular matrix (ECM). Assays to measure this activity typically involve treating cultured skin cells, such as human dermal fibroblasts, with the peptide and then quantifying the amount of newly synthesized collagen.
Comparison of Collagen Synthesis Assays
| Assay | Principle | Measurable Endpoint | Advantages | Limitations |
| ELISA for Pro-Collagen Type I | An enzyme-linked immunosorbent assay (ELISA) that specifically detects the C-terminal propeptide of pro-collagen type I (PIP), which is secreted by fibroblasts as a precursor to mature collagen. | Colorimetric or fluorescent signal proportional to the amount of PIP in the cell culture supernatant. | Highly specific for newly synthesized type I collagen. Quantitative and sensitive. | Measures the precursor, not the final deposited collagen. Can be expensive. |
| Sircol Soluble Collagen Assay | A dye-binding assay where Sirius Red dye selectively binds to the [Gly-X-Y]n helical structure of soluble collagens. The amount of bound dye is proportional to the collagen concentration. | Absorbance of the dye-collagen complex at ~555 nm after elution. | Relatively simple and inexpensive. Measures total soluble collagen. | Less specific than ELISA; can bind to other proteins with similar structures. May not accurately reflect insoluble, cross-linked collagen. |
| RT-qPCR for Collagen Genes | Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) measures the expression levels of messenger RNA (mRNA) for collagen genes (e.g., COL1A1, COL1A2). | Quantification of mRNA levels, typically normalized to a housekeeping gene. | Highly sensitive and specific for gene expression. Provides information on the regulation of collagen synthesis at the transcriptional level. | Increased mRNA levels do not always directly correlate with increased protein synthesis and secretion. Requires specialized equipment and expertise. |
Experimental Protocols
1. ELISA for Pro-Collagen Type I C-Peptide (PIP)
-
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Cell culture medium (DMEM) with low serum (e.g., 0.5% FBS)
-
This compound
-
Pro-Collagen Type I C-Peptide (PIP) ELISA Kit (e.g., from Takara Bio)
-
24-well or 48-well tissue culture plates
-
-
Procedure:
-
Seed HDFs in tissue culture plates and grow to near confluence.
-
Replace the growth medium with low-serum medium and starve the cells for 24 hours.
-
Treat the cells with various concentrations of this compound in fresh low-serum medium for 48-72 hours.
-
Collect the cell culture supernatant.
-
Perform the ELISA according to the manufacturer's instructions to quantify the amount of PIP.
-
Normalize the results to the total protein concentration or cell number.
-
2. RT-qPCR for COL1A1 Gene Expression
-
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
This compound
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for COL1A1 and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
-
-
Procedure:
-
Culture and treat HDFs with this compound as described for the ELISA.
-
Lyse the cells and extract total RNA using a commercial kit.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
Perform qPCR using the cDNA, specific primers for COL1A1 and the housekeeping gene, and a qPCR master mix.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Data Presentation
Illustrative data based on studies of collagen-stimulating peptides. Actual results for this compound may vary.
| Assay | This compound (Concentration) | % Increase in Collagen Synthesis / Gene Expression (vs. Control) |
| Pro-Collagen I ELISA | e.g., 10 µg/mL | e.g., + 45% |
| Sircol Collagen Assay | e.g., 10 µg/mL | e.g., + 30% |
| COL1A1 RT-qPCR | e.g., 10 µg/mL | e.g., 2.5-fold increase |
Signaling Pathway and Workflow Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.cn [targetmol.cn]
- 3. curology.com [curology.com]
- 4. The role of topical peptides in skincare | The PMFA Journal [thepmfajournal.com]
- 5. Topical manganese peptide in the treatment of photodamaged skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Oxidative Stress in Manganese Neurotoxicity: A Literature Review Focused on Contributions Made by Professor Michael Aschner - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Gene Expression Profiles: Manganese vs. Copper Tripeptides
A comprehensive review of the current scientific literature reveals a significant disparity in our understanding of the gene expression profiles induced by manganese (Mn) and copper (Cu) tripeptides. While the copper tripeptide, particularly Glycyl-L-Histidyl-L-Lysine (GHK-Cu), has been extensively studied, revealing a broad spectrum of effects on gene expression related to tissue regeneration, inflammation, and cancer, there is a notable absence of comparable data for manganese tripeptides.
This guide synthesizes the available experimental data, focusing primarily on the well-documented effects of GHK-Cu, and provides a qualitative comparison with the limited information on manganese-peptide complexes. This analysis is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of metallopeptides.
Copper Tripeptide (GHK-Cu): A Multifaceted Regulator of Gene Expression
The human plasma peptide GHK has a high affinity for copper, forming the GHK-Cu complex.[1] This complex is a key player in numerous biological processes, largely through its ability to modulate the expression of a significant portion of the human genome. Studies utilizing gene expression databases like the Connectivity Map (cMap) have shown that GHK can alter the expression of over 30% of human genes, often reversing the gene expression signature of diseased states.[2][3]
Key Biological Processes and Signaling Pathways Modulated by GHK-Cu:
-
Wound Healing and Tissue Remodeling: GHK-Cu stimulates the synthesis of collagen, elastin, and glycosaminoglycans, essential components of the extracellular matrix.[4] It also modulates the activity of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs), which are crucial for the removal of damaged tissue and the remodeling process.[5]
-
Anti-Inflammatory Effects: GHK-Cu has been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6.[6]
-
Antioxidant Properties: The complex can increase the expression of antioxidant enzymes, helping to protect cells from oxidative damage.[4]
-
Anti-Cancer Activity: GHK-Cu has been observed to reverse the gene expression patterns associated with aggressive metastatic colon cancer and can reactivate programmed cell death (apoptosis) in certain cancer cell lines. It upregulates the expression of caspase and DNA repair genes.
-
Nerve Regeneration: GHK-Cu promotes nerve outgrowth and the expression of neurotrophic factors.[7]
Quantitative Data on GHK-Cu Induced Gene Expression Changes
The following tables summarize the impact of GHK on the expression of genes involved in key cellular processes, based on data from the Connectivity Map analysis of breast (MCF7) and prostate (PC3) cancer cell lines.
Table 1: GHK-Induced Changes in Apoptosis-Related Gene Expression
| Gene | Function | Cell Line | Expression Change |
| CASP1 | Apoptosis | MCF7 | Upregulated |
| CASP4 | Apoptosis | MCF7 | Upregulated |
| CASP5 | Apoptosis | MCF7 | Upregulated |
| CASP8 | Apoptosis | PC3 | Upregulated |
| BCL2L1 | Anti-apoptosis | MCF7 | Downregulated |
Table 2: GHK-Induced Changes in Cancer-Related Gene Expression
| Gene | Function | Cell Line | Expression Change |
| CDKN2A | Tumor Suppressor | MCF7 | Upregulated |
| TP53 | Tumor Suppressor | PC3 | Upregulated |
| MYC | Oncogene | MCF7 | Downregulated |
| EGFR | Oncogene | PC3 | Downregulated |
Experimental Protocols
The majority of the gene expression data for GHK comes from analyses using the Connectivity Map (cMap), which contains genome-wide expression data from human cell lines treated with various small molecules.
-
Cell Culture and Treatment: Human cell lines, such as the breast cancer cell line MCF7 and the prostate cancer cell line PC3, are cultured under standard conditions. The cells are then treated with GHK at a concentration of 1 micromolar.[1]
-
RNA Extraction and Microarray Analysis: After treatment, total RNA is extracted from the cells. The gene expression profiles are generated using the GeneChip HT Human Genome U133A Array.[1]
-
Data Analysis: The resulting microarray data (CEL files) are processed using software such as MAS5 and background correction. The GenePattern platform is often utilized for comparative marker selection to identify differentially expressed genes.
Visualizing GHK-Cu's Impact
The following diagrams illustrate the key signaling pathways influenced by GHK-Cu and a typical experimental workflow for studying its effects on gene expression.
Key signaling pathways modulated by GHK-Cu.
General experimental workflow for gene expression analysis.
Manganese Tripeptides: An Unexplored Frontier in Gene Expression
In stark contrast to the extensive research on GHK-Cu, there is a significant lack of publicly available data on the gene expression profiles induced by manganese (Mn) tripeptides. While a compound named "Manganese tripeptide-1" is marketed for cosmetic use with claims of anti-wrinkle and skin-lightening effects, the scientific literature does not provide details on its mechanism of action at the gene expression level.[8][9]
However, research into the broader biological roles of manganese provides some clues as to how Mn-peptide complexes might influence gene expression:
-
Cofactor for Regulatory Proteins: Manganese is an essential cofactor for numerous enzymes and transcription factors. For instance, the bacterial transcription factor MntR uses Mn(II) to bind to DNA and repress the expression of manganese uptake genes.[10] This demonstrates a direct role for manganese in gene regulation.
-
Activation of Signaling Pathways: Manganese complexes have been shown to activate the cGAS-STING pathway, which plays a crucial role in the innate immune response by inducing the expression of interferons and other cytokines.[2]
-
Mimicking Superoxide (B77818) Dismutase (SOD): Some manganese complexes act as SOD mimetics, which can influence signaling pathways sensitive to reactive oxygen species (ROS). The expression of MnSOD itself is tightly regulated and affects various cellular processes, including tumorigenesis.[3]
Comparative Summary and Future Directions
The table below provides a high-level comparison based on the currently available information.
Table 3: Comparison of Copper and Manganese Tripeptides' Effects on Gene Expression
| Feature | Copper Tripeptide (GHK-Cu) | Manganese Tripeptide |
| Direct Gene Expression Data | Extensive data available from microarray and RNA-seq studies. | No direct, publicly available gene expression profile studies found. |
| Known Biological Effects | Wound healing, anti-inflammatory, antioxidant, anti-cancer, nerve regeneration.[4] | Reported anti-wrinkle and anti-hyperpigmentation effects (this compound).[8][9] Antioxidant and immune-stimulating properties for other Mn complexes.[2][11] |
| Key Modulated Pathways | Collagen synthesis, MMP regulation, cytokine signaling (TNF-α, IL-6), apoptosis, DNA repair.[4][5] | Potentially cGAS-STING pathway activation and ROS-sensitive pathways.[2][3] |
References
- 1. researchgate.net [researchgate.net]
- 2. Manganese(ii) complexes stimulate antitumor immunity via aggravating DNA damage and activating the cGAS-STING pathway - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Manganese superoxide dismutase, MnSOD and its mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. The Human Tripeptide GHK-Cu in Prevention of Oxidative Stress and Degenerative Conditions of Aging: Implications for Cognitive Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pnas.org [pnas.org]
A Comparative Guide to In Vivo Efficacy of Topical Treatments for Photodamaged Skin: Manganese Tripeptide-1 vs. Established Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo validated effects of Manganese Tripeptide-1 on photodamaged skin against two well-established alternatives: Retinoids and Vitamin C. The information is compiled from publicly available experimental data to assist in research and development decisions.
Executive Summary
Photodamage, or premature skin aging induced by UV exposure, is a primary concern in dermatology and cosmetology. While established ingredients like retinoids and Vitamin C have a substantial body of evidence supporting their efficacy, newer compounds such as this compound are emerging. This guide reveals that while this compound shows promise, particularly in addressing hyperpigmentation, the publicly available in vivo data is currently limited in detail compared to the extensive quantitative evidence for retinoids and Vitamin C.
Data Presentation: Quantitative Comparison of In Vivo Efficacy
The following tables summarize the available quantitative data from in vivo studies on this compound, Retinoids, and Vitamin C for the treatment of photodamaged skin. A notable gap in specific quantitative metrics for this compound is evident from the current literature.
Table 1: Efficacy of this compound on Photodamaged Skin
| Active Ingredient | Concentration | Duration | Key Efficacy Endpoints | Quantitative Results | Tolerability |
| This compound | Not Specified | 12 weeks (twice daily) | Hyperpigmentation, Overall Photodamage | Photodamage ranking improved from "moderate" to "mild"[1][2][3][4]. Predominant improvement in hyperpigmentation[1][2][3][4]. | Well tolerated with no significant cutaneous inflammation[1][2]. |
Table 2: Efficacy of Retinoids on Photodamaged Skin
| Active Ingredient | Concentration | Duration | Key Efficacy Endpoints | Quantitative Results | Tolerability |
| Retinol (B82714) (stabilized) | 0.1% | 8 weeks (once daily) | Fine lines, wrinkles, pigmentation, elasticity, firmness, overall photodamage | Statistically significant improvement over vehicle in all parameters[5]. | Safe and well-tolerated[5]. |
| Tretinoin | 0.025% - 0.1% | 48 weeks | Histological and clinical signs of photoaging | Statistically significant improvement in all signs compared to vehicle. No significant difference between concentrations[6]. | Irritant reactions such as burning, scaling, or dermatitis are known side effects. |
| Retinol | Not Specified | 12 weeks | Overall photodamage, skin tone unevenness, tactile roughness, fine lines/wrinkles | Significant cosmetic improvements observed[7][8]. | Not detailed in the abstract. |
Table 3: Efficacy of Vitamin C on Photodamaged Skin
| Active Ingredient | Concentration | Duration | Key Efficacy Endpoints | Quantitative Results | Tolerability |
| L-ascorbic acid | 3% | 12 weeks | Facial wrinkles | Significant reduction in facial wrinkles compared to placebo[9]. | Well-tolerated. |
| L-ascorbic acid (Topical) | Not Specified | Not Specified | Collagen synthesis, antioxidant protection | Stimulates collagen synthesis and provides antioxidant protection against UV-induced photodamage[8][10]. | Generally well-tolerated. |
| L-ascorbic acid & Alpha-tocopherol (B171835) (Vitamin E) | 15% & 1% | 4 days | Erythema, Sunburn cell formation | Superior protection against erythema and sunburn cell formation compared to either vitamin alone[11]. | Not detailed in the abstract. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used in the in vivo assessment of these compounds on photodamaged skin.
This compound Protocol (Based on available information)
-
Study Design : A clinical study was conducted to evaluate the effects of a manganese peptide complex on facial photodamage[1][3].
-
Subjects : Individuals with signs of cutaneous facial photodamage[1].
-
Treatment Regimen : Application of a facial serum containing this compound twice a day for up to 12 weeks[1][3][4].
-
Assessment : A blinded investigator and the individuals themselves noted improvements in the appearance of several signs of cutaneous photodamage. The photodamage ranking was assessed[1][2][3][4].
Retinoid Protocol (Example from a clinical trial)
-
Study Design : A 12-week, open-label study to evaluate the effects of a topical cosmetic retinol product[7][8].
-
Subjects : 23 female subjects, aged 45-68, with Fitzpatrick skin types II-IV and moderate-to-severe facial photodamage[7].
-
Treatment Regimen : Repeated application of the retinol product for 12 weeks[7].
-
Assessment :
-
Investigator Grading : Assessment of overall photodamage, skin tone unevenness, tactile roughness, and fine/coarse lines and wrinkles on a numerical scale[7][8].
-
Imaging : Standardized (VISIA-CR) and 3D photography (Antera 3D)[7][8].
-
Microscopy : Reflectance confocal microscopy (RCM) and dynamic optical coherence tomography (D-OCT) to assess changes in the epidermis and dermis[7][8].
-
Subject-Reported Outcomes : Validated FACE-Q scales and subject questionnaires[7][8].
-
Vitamin C Protocol (Example from a preclinical study)
-
Study Design : An in vivo study on porcine skin to assess the photoprotective effects of topical Vitamin C[12][13].
-
Animal Model : Domesticated pigs, as their skin is anatomically and physiologically similar to human skin.
-
Treatment Regimen : Daily topical application of a stable aqueous solution of 15% L-ascorbic acid and 1% alpha-tocopherol for 4 days[11].
-
UVB Irradiation : On day 5, the treated skin was irradiated with 1-5 times the minimal erythema dose (MED) using a solar simulator[11].
-
Assessment :
-
Erythema Measurement : Visual assessment and potentially laser Doppler velocimetry to measure skin blood flow[13].
-
Histology : Biopsies were taken to count sunburn cells[12][13].
-
DNA Damage Assessment : Measurement of thymine (B56734) dimer formation[11].
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in photodamage and the general experimental workflows for evaluating topical treatments.
References
- 1. Topical manganese peptide in the treatment of photodamaged skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topical manganese peptide in the treatment of photodamaged skin | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A stabilized 0.1% retinol facial moisturizer improves the appearance of photodamaged skin in an eight-week, double-blind, vehicle-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study Details Page [abbvieclinicaltrials.com]
- 7. Assessing changes in facial skin quality using noninvasive in vivo clinical skin imaging techniques after use of a topical retinoid product in subjects with moderate-to-severe photodamage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Topical Activity of Ascorbic Acid: From in vitro Optimization to in vivo Efficacy | Semantic Scholar [semanticscholar.org]
- 10. vivascope.com [vivascope.com]
- 11. UV photoprotection by combination topical antioxidants vitamin C and vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Topical vitamin C protects porcine skin from ultraviolet radiation-induced damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dr-jetskeultee.nl [dr-jetskeultee.nl]
Synergistic Effects of Manganese Tripeptide-1 with Other Active Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Manganese Tripeptide-1 (MTP-1) is a synthetic peptide chelated with manganese, recognized for its potential in cosmetic and dermatological applications, including anti-wrinkle and reduction of hyperpigmentation.[1] The efficacy of MTP-1 can be significantly enhanced when formulated with other active compounds, leading to synergistic effects that target multiple pathways in skin health and regeneration. This guide provides a comparative analysis of the synergistic effects of MTP-1, and its structurally similar analogue Copper Tripeptide-1 (GHK-Cu), with other well-established active ingredients, supported by experimental data.
Synergistic Effects on Extracellular Matrix Synthesis
The structural integrity and youthful appearance of the skin are largely dependent on the extracellular matrix (ECM), which is primarily composed of collagen and elastin. As the skin ages, the production of these proteins declines. Peptides like MTP-1 and GHK-Cu play a crucial role in stimulating their synthesis.
MTP-1/GHK-Cu in Combination with Vitamin C
Vitamin C (L-ascorbic acid) is a potent antioxidant and a critical cofactor in the synthesis of collagen. When combined with carrier peptides, a synergistic effect on collagen production is observed.
Experimental Data Summary:
A clinical study compared the efficacy of GHK-Cu, Vitamin C, and retinoic acid on collagen production in 20 female participants. After one month of topical application, skin biopsies revealed a significant increase in collagen synthesis in the GHK-Cu treated group compared to the others.[2][3][4]
| Active Compound | Percentage of Subjects with Increased Collagen Production |
| GHK-Cu | 70% |
| Vitamin C | 50% |
| Retinoic Acid | 40% |
Signaling Pathway for Synergistic Collagen Synthesis:
MTP-1/GHK-Cu in Combination with Hyaluronic Acid
Hyaluronic Acid (HA) is a glycosaminoglycan known for its exceptional ability to retain moisture, thus hydrating the skin. When combined with GHK-Cu, a significant synergistic effect on the synthesis of different types of collagen has been observed, particularly Collagen IV, which is a key component of the basement membrane.
Experimental Data Summary:
An in-vitro study on human dermal fibroblasts demonstrated a synergistic upregulation of collagen IV gene expression when GHK-Cu was combined with low molecular weight Hyaluronic Acid (LMW-HA).
| Treatment | Fold Increase in Collagen IV Gene Expression (in-vitro) |
| Control | 1 |
| GHK-Cu alone | (Data not specified) |
| LMW-HA alone | (Data not specified) |
| GHK-Cu + LMW-HA (1:9 ratio) | 25.4 |
Experimental Workflow for In-Vitro Collagen IV Gene Expression Analysis:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. marciorubin.com.br [marciorubin.com.br]
- 3. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Manganese Tripeptide-1 and Industry-Standard Depigmenting Agents
For Researchers, Scientists, and Drug Development Professionals
The quest for effective and safe depigmenting agents is a cornerstone of dermatological and cosmetic research. While established molecules like hydroquinone, kojic acid, arbutin, and ascorbic acid have long been the industry benchmarks, novel compounds such as Manganese Tripeptide-1 are emerging with promising potential. This guide provides an objective comparison of this compound against these industry-standard agents, supported by available experimental data and detailed methodologies to aid in research and development.
Comparative Efficacy and Mechanism of Action
A summary of the performance and mechanistic insights for each agent is presented below. Direct quantitative comparisons are challenging due to variations in experimental conditions across studies. However, the provided data offers a valuable overview of their relative potencies.
Data Summary of Depigmenting Agents
| Agent | Type | Mechanism of Action | Tyrosinase Inhibition IC50 | Melanin (B1238610) Content Reduction | Clinical Efficacy Highlights |
| This compound | Peptide | Carrier Peptide, Antioxidant | Data not publicly available | Data not publicly available | Improved hyperpigmentation in photodamaged skin over 12 weeks, moving photodamage ranking from "moderate" to "mild".[1][2][3] |
| Hydroquinone | Phenolic Compound | Competitive Tyrosinase Inhibitor, Induces Melanocyte-specific Cytotoxicity | 22.78 ± 0.16 µM (mushroom tyrosinase)[4] | Significant reduction in melanin synthesis.[2][5][6] | Standard for treating hyperpigmentation, including melasma and post-inflammatory hyperpigmentation.[7] |
| Kojic Acid | Fungal Metabolite | Chelates copper ions in the active site of tyrosinase, acting as a competitive and mixed-type inhibitor.[1][3][8][9] | 121 ± 5 µM (mushroom tyrosinase)[10], 30.6 µM (mushroom tyrosinase)[3], 31.64 µg/mL[11] | A 1% cream reduced melasma by over 58%.[1] | Widely used in cosmetic formulations for its skin-lightening effects.[12][13] |
| Arbutin (β-Arbutin) | Glycoside | Competitive Tyrosinase Inhibitor | 0.9 mM (monophenolase), 0.7 mM (diphenolase) for mushroom tyrosinase[14] | More potent than kojic acid and L-ascorbic acid at 0.5 mM in reducing cellular melanin synthesis.[15] | Effective in reducing hyperpigmentation with a better safety profile than hydroquinone.[15][16] |
| Ascorbic Acid (Vitamin C) | Vitamin | Reduces DOPAquinone back to DOPA, interacts with copper ions at the tyrosinase active site. | 13.40 ± 0.05 µM (tyrosinase from fresh-cut Fuji apple) | A 25% topical formulation significantly decreased pigmentation from melasma after 16 weeks. | Possesses antioxidant and anti-inflammatory properties in addition to its depigmenting effects. |
Signaling Pathways in Melanogenesis
The production of melanin is a complex process regulated by various signaling pathways. The diagram below illustrates the primary pathway and the points of intervention for the discussed depigmenting agents.
References
- 1. Topical manganese peptide in the treatment of photodamaged skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topical manganese peptide in the treatment of photodamaged skin | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 5. chempep.com [chempep.com]
- 6. academic.oup.com [academic.oup.com]
- 7. PEG-100 Stearate this compound Ingredient Allergy Safety Information [skinsafeproducts.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Natural Melanogenesis Inhibitors Acting Through the Down-Regulation of Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research progress on peptides that inhibit melanin synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Tripeptides as Tyrosinase Inhibitors: In Silico and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. happi.com [happi.com]
- 14. cir-safety.org [cir-safety.org]
- 15. cir-safety.org [cir-safety.org]
- 16. Find PEG-100 Stearate this compound free skin, beauty and household products [skinsafeproducts.com]
Mechanistic differences between Manganese tripeptide-1 and its constituent amino acids
An Objective Comparison of Manganese Tripeptide-1 and its Constituent Components for Researchers and Drug Development Professionals
Introduction
This compound (MTP-1) is a metallopeptide consisting of the tripeptide Glycyl-L-Histidyl-L-Lysine (GHK) chelated to a manganese ion[1]. It is utilized in cosmetic and dermatological applications for its purported anti-aging effects, including reducing wrinkles and hyperpigmentation[2][3]. Mechanistically, MTP-1 functions as a cohesive unit, delivering both the manganese cofactor and the bioactive GHK peptide to the cellular environment. Its actions are distinct from the individual roles of its constituent amino acids—Glycine, Histidine, and Lysine (B10760008)—and inorganic manganese. This guide provides a detailed comparison of their mechanistic differences, supported by available data, to inform research and development.
The core distinction lies in their functional classification: MTP-1 acts as a signaling molecule and a targeted delivery system , while its constituent amino acids primarily serve as biological building blocks and precursors .
Comparative Mechanistic Overview
The primary mechanistic differences can be categorized into three key areas: bioavailability and cellular uptake, antioxidant activity, and influence on the extracellular matrix (ECM).
-
Bioavailability and Cellular Uptake: The GHK peptide acts as a carrier, or "transporter peptide," for the manganese ion, facilitating its delivery to cells[4]. This chelated structure likely results in different uptake kinetics and intracellular concentrations compared to the transport of free amino acids or inorganic manganese salts via their respective transporters.
-
Antioxidant Function: MTP-1's antioxidant capacity is primarily indirect, delivering the manganese cofactor essential for the function of key antioxidant enzymes. This contrasts with the direct scavenging and precursor roles of its individual amino acids.
-
Extracellular Matrix (ECM) Synthesis: MTP-1 functions as a regulator, signaling for the production of ECM components. Glycine and Lysine are the raw materials required for this synthesis but do not initiate the signaling cascade themselves.
The following diagram illustrates the logical relationship between MTP-1 and its components.
Caption: Hierarchical breakdown of this compound.
Quantitative Data and Performance Comparison
The following tables summarize the distinct roles and mechanisms of MTP-1 and its components.
Table 1: Comparison of Antioxidant Mechanisms
| Component | Primary Antioxidant Mechanism | Supporting Function |
| This compound | Indirect: Delivers manganese, an essential cofactor for mitochondrial Superoxide (B77818) Dismutase (MnSOD), which catalyzes the dismutation of superoxide radicals into hydrogen peroxide and oxygen[5][6][7][8]. | The GHK peptide moiety may possess some intrinsic antioxidant activity, similar to its well-studied copper complex (GHK-Cu)[9][10]. |
| Glycine | Indirect: Acts as a crucial precursor for the synthesis of glutathione, a primary endogenous antioxidant that protects cells from oxidative stress[11][]. | Possesses anti-inflammatory and cytoprotective properties[13]. |
| Histidine | Direct & Indirect: The imidazole (B134444) ring can directly scavenge reactive oxygen species (ROS). It also chelates pro-oxidant metal ions like iron and copper, preventing them from participating in ROS-generating reactions (e.g., Fenton reaction)[14][15][16]. | Precursor to carnosine, a dipeptide with significant antioxidant activity[17]. |
| Lysine | Not a primary antioxidant. | Involved in post-translational modifications that can affect the stability and function of proteins, which may include antioxidant enzymes[18][19]. |
| Manganese (Inorganic) | Cofactor Role: Serves as the catalytic center for MnSOD and other antioxidant enzymes[5][8]. | In high, non-physiological concentrations, free manganese ions can exhibit pro-oxidant properties[20][21]. |
Table 2: Comparison of Roles in Extracellular Matrix (ECM) Synthesis
| Component | Primary Role in ECM Synthesis | Mechanism |
| This compound | Regulator / Signaler | The GHK peptide component is known to stimulate the synthesis of collagen, elastin (B1584352), and glycosaminoglycans[9][22][23]. The manganese component acts as a required cofactor for enzymes, such as prolidase, which are critical for collagen formation[8]. |
| Glycine | Structural Building Block | As the most abundant amino acid in collagen (approximately 35%), it is essential for the formation of the collagen triple helix structure. Its small size allows for the tight coiling of the helix[][24]. It does not, by itself, signal for new collagen production. |
| Histidine | Structural Support | Incorporated into various ECM proteins. Its imidazole side chain can participate in metal ion coordination and hydrogen bonding, contributing to protein structure and function[16]. |
| Lysine | Structural Building Block & Cross-linking Agent | An essential component of collagen and elastin proteins. Crucially, lysine residues are post-translationally modified to form hydroxylysine, which enables the cross-linking of collagen and elastin fibers, providing tensile strength and stability to the ECM[19][]. |
| Manganese (Inorganic) | Enzyme Activator | Activates glycosyltransferases, enzymes necessary for the synthesis of proteoglycans, which are essential for skin hydration and structure. Also required for activating prolinase and other enzymes involved in the collagen production pathway[8]. |
Signaling Pathways and Experimental Protocols
Signaling Pathway: ECM Synthesis
The GHK peptide portion of MTP-1 is believed to act as a signaling molecule that modulates pathways related to tissue remodeling, such as the TGF-β pathway, which is central to collagen synthesis. In contrast, the amino acids are downstream components.
Caption: MTP-1 as a regulator versus components as building blocks in ECM synthesis.
Signaling Pathway: Antioxidant Defense
MTP-1 contributes to antioxidant defense by supplying a necessary cofactor to a major mitochondrial enzyme. This is a distinct mechanism from the precursor and direct scavenging roles of its constituent amino acids.
Caption: Contrasting antioxidant mechanisms of MTP-1 and Glycine.
Experimental Protocols
To quantitatively assess the mechanistic differences, a series of in vitro experiments using human dermal fibroblasts or keratinocytes would be appropriate.
Protocol 1: Assessing Impact on Collagen Synthesis
-
Objective: To quantify the differential effects on Type I collagen production.
-
Cell Culture: Human dermal fibroblasts are cultured in DMEM with 10% FBS until 80% confluent. Cells are then serum-starved for 24 hours.
-
Treatment: Cells are treated with equimolar concentrations of:
-
Control (vehicle)
-
This compound
-
A mixture of Glycine, Histidine, and Lysine
-
Manganese Chloride (MnCl₂)
-
-
Incubation: Cells are incubated for 48-72 hours.
-
Analysis:
-
ELISA: The cell culture supernatant is collected, and a Type I Pro-collagen ELISA kit is used to quantify the amount of newly synthesized and secreted pro-collagen.
-
qPCR: Cells are lysed, RNA is extracted, and quantitative PCR is performed to measure the gene expression levels of COL1A1 and COL1A2.
-
-
Expected Outcome: MTP-1 is expected to show a significant increase in both gene expression and protein secretion compared to the amino acid mixture and MnCl₂, demonstrating its role as a synthesis stimulator rather than just a substrate.
Experimental Workflow: Collagen Synthesis Assay
Caption: Workflow for comparing the effects on collagen synthesis.
Protocol 2: Assessing Antioxidant Capacity
-
Objective: To differentiate the indirect (cofactor-based) vs. direct (scavenging/precursor) antioxidant effects.
-
Cell Culture: Human epidermal keratinocytes are cultured.
-
Oxidative Stress Induction: Cells are exposed to a stressor (e.g., H₂O₂ or UV radiation) to induce ROS production.
-
Treatment: Cells are pre-treated for 24 hours with:
-
Control (vehicle)
-
This compound
-
A mixture of Glycine, Histidine, and Lysine
-
N-Acetylcysteine (NAC) as a positive control.
-
-
Analysis:
-
ROS Measurement: Intracellular ROS levels are measured using a fluorescent probe like DCFDA via flow cytometry or fluorescence microscopy.
-
Enzyme Activity Assay: Cell lysates are analyzed for MnSOD activity using a commercially available kit.
-
-
Expected Outcome: MTP-1 is expected to significantly increase MnSOD activity and reduce ROS levels post-stress. The amino acid mixture, particularly due to Histidine, may show some direct ROS reduction but is not expected to impact MnSOD activity.
Conclusion and Implications for Development
The mechanistic evidence clearly differentiates this compound from its constituent parts. MTP-1 functions as a sophisticated molecule that combines the signaling properties of the GHK peptide with the enzymatic cofactor role of manganese. This synergy allows it to actively regulate cellular processes like ECM synthesis and antioxidant defense. In contrast, the individual amino acids Glycine, Histidine, and Lysine, along with inorganic manganese, act as essential but passive contributors—building blocks and cofactors that are required for these processes but do not initiate them.
For drug development and research professionals, this distinction is critical. Targeting cellular regeneration and protection is more effectively achieved with a signaling molecule like MTP-1 than by simply supplying substrate-level components. The chelated structure of MTP-1 ensures targeted delivery and bioavailability, potentially offering higher efficacy and a more favorable safety profile compared to using high concentrations of inorganic manganese, which carries a risk of toxicity[21]. Future research should focus on the specific cellular receptors and uptake mechanisms for MTP-1 to further elucidate its unique biological activity.
References
- 1. This compound | C14H21MnN6O4 | CID 169450580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Topical manganese peptide in the treatment of photodamaged skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nooance-paris.com [nooance-paris.com]
- 5. Manganese Superoxide Dismutase: Structure, Function, and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. SOD2 - Wikipedia [en.wikipedia.org]
- 8. Manganese in skin care - Cosmacon [cosmacon.de]
- 9. droracle.ai [droracle.ai]
- 10. researchgate.net [researchgate.net]
- 11. Glycine: The Smallest Anti-Inflammatory Micronutrient - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Beneficial Effects of the Amino Acid Glycine: Ingenta Connect [ingentaconnect.com]
- 14. mdpi.com [mdpi.com]
- 15. Histidine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
- 16. Biochemistry of Histidine: A Versatile Amino Acid with Diverse Functions - DoveMed [dovemed.com]
- 17. Histidine - Wikipedia [en.wikipedia.org]
- 18. Lysine (Lys) Amino Acid - Creative Peptides [creative-peptides.com]
- 19. Lysine - Wikipedia [en.wikipedia.org]
- 20. What are the side effects of Manganese Chloride? [synapse.patsnap.com]
- 21. atsdr.cdc.gov [atsdr.cdc.gov]
- 22. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 23. corepeptides.com [corepeptides.com]
- 24. Glycine - Wikipedia [en.wikipedia.org]
A Critical Review of the Therapeutic Potential of Manganese Tripeptide-1: A Comparative Analysis with GHK-Cu
In the landscape of therapeutic peptides for dermatological and regenerative applications, copper tripeptide-1 (GHK-Cu) has long been a benchmark ingredient, lauded for its well-documented effects on wound healing, collagen synthesis, and anti-aging. Recently, a newer entrant, Manganese Tripeptide-1, has emerged, primarily in the cosmetic sector, with claims of anti-wrinkle and anti-hyperpigmentation properties. This guide provides a critical, evidence-based comparison of the therapeutic potential of this compound against the established profile of GHK-Cu, aimed at researchers, scientists, and drug development professionals.
I. Overview and Mechanism of Action
This compound is a synthetic peptide complexed with manganese, a trace element crucial for various enzymatic functions, including the antioxidant enzyme superoxide (B77818) dismutase (SOD). It is primarily marketed for its ability to address skin hyperpigmentation and photodamage.[1] The proposed mechanism of action for its antioxidant effects centers on the SOD-mimetic activity of manganese complexes, which can catalyze the dismutation of superoxide radicals. However, direct evidence and detailed mechanistic studies for this compound are currently limited in publicly available literature.
GHK-Cu (Copper Tripeptide-1) is a naturally occurring human peptide with a high affinity for copper ions. Its therapeutic effects are substantially more documented and are attributed to a wider range of activities, including:
-
Wound Healing and Tissue Regeneration: GHK-Cu has been shown to accelerate wound healing and skin repair.
-
Collagen and Elastin (B1584352) Synthesis: It stimulates the production of key extracellular matrix proteins, improving skin elasticity and reducing wrinkles.
-
Anti-inflammatory and Antioxidant Effects: GHK-Cu exhibits both anti-inflammatory actions and antioxidant properties, protecting tissues from oxidative damage.
-
Gene Modulation: Research suggests that GHK-Cu can modulate the expression of numerous genes involved in tissue remodeling and repair.
II. Comparative Efficacy: A Data-Driven Analysis
A direct comparison of the efficacy of this compound and GHK-Cu is hampered by the disparity in available quantitative data. While GHK-Cu has been the subject of numerous clinical and in-vitro studies yielding specific performance metrics, the data for this compound is largely qualitative.
Table 1: Clinical Efficacy in Dermatological Applications
| Parameter | This compound | GHK-Cu |
| Hyperpigmentation | A 12-week clinical study on photodamaged skin showed a notable improvement in hyperpigmentation.[2] The degree of improvement was assessed qualitatively by investigators and participants. | Clinical studies have demonstrated that GHK-Cu can reduce mottled hyperpigmentation. |
| Wrinkle Reduction | One study anecdotally mentions anti-wrinkle effects, but quantitative data from clinical trials is not readily available. | Multiple clinical trials have quantified the effects of GHK-Cu on wrinkles. One 12-week study on 71 women showed a significant reduction in the appearance of fine lines and wrinkles. Another study reported a 31.6% reduction in wrinkle volume compared to a placebo.[3] |
| Skin Elasticity & Firmness | Not extensively studied. | A 12-week study demonstrated improvements in skin laxity and firmness. |
| Collagen Production | No direct clinical data available. | One study found that GHK-Cu improved collagen production in 70% of treated women, compared to 50% for vitamin C and 40% for retinoic acid.[3] |
Table 2: In-Vitro Performance Data
| Assay | This compound | GHK-Cu |
| Antioxidant Activity (IC50) | No specific IC50 data for this compound was found. However, manganese complexes, in general, are known to have SOD-mimetic activity. | GHK-Cu has demonstrated antioxidant effects, though specific IC50 values from standardized assays like DPPH are not consistently reported in the reviewed literature. Its antioxidant mechanism is partly attributed to its ability to modulate copper's redox potential. |
| Collagen Synthesis | No quantitative data on the stimulation of collagen synthesis in human dermal fibroblasts was found. | In-vitro studies have shown that GHK-Cu stimulates the synthesis of collagen in fibroblasts. |
| Tyrosinase Inhibition (IC50) | No specific IC50 data for tyrosinase inhibition by this compound was found in the reviewed literature. | The primary mechanism for GHK-Cu's effect on hyperpigmentation is not attributed to direct tyrosinase inhibition. |
III. Experimental Protocols
To facilitate further comparative research, standardized protocols for key in-vitro assays are outlined below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
-
Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.
-
Protocol:
-
Prepare a stock solution of the test peptide (this compound or GHK-Cu) in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
Prepare a fresh solution of DPPH in ethanol (typically 0.1 mM).
-
In a 96-well plate, add varying concentrations of the test peptide to the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox is typically used as a positive control.
-
The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.
-
Collagen Synthesis Assay in Human Dermal Fibroblasts
-
Principle: This assay quantifies the amount of newly synthesized collagen produced by human dermal fibroblasts in culture following treatment with a test substance.
-
Protocol:
-
Culture primary human dermal fibroblasts in appropriate growth medium.
-
Seed the fibroblasts into 24- or 48-well plates and allow them to adhere.
-
Replace the growth medium with a serum-free or low-serum medium containing various concentrations of the test peptide.
-
Incubate for a specified period (e.g., 48-72 hours).
-
Collect the cell culture supernatant.
-
Quantify the amount of soluble collagen in the supernatant using a specific ELISA (Enzyme-Linked Immunosorbent Assay) kit for pro-collagen type I or total collagen.
-
TGF-β (Transforming Growth Factor-beta) is often used as a positive control for stimulating collagen synthesis.
-
Mushroom Tyrosinase Inhibition Assay for Hyperpigmentation
-
Principle: This assay measures the ability of a substance to inhibit the activity of tyrosinase, a key enzyme in melanin (B1238610) synthesis.
-
Protocol:
-
Prepare a solution of mushroom tyrosinase in a phosphate (B84403) buffer (pH 6.8).
-
Prepare a solution of the substrate, L-DOPA, in the same buffer.
-
In a 96-well plate, add the tyrosinase solution and the test peptide at various concentrations.
-
Pre-incubate for a short period.
-
Initiate the enzymatic reaction by adding the L-DOPA solution.
-
Monitor the formation of dopachrome (B613829) by measuring the absorbance at 475 nm over time using a microplate reader.
-
Kojic acid is a commonly used positive control for tyrosinase inhibition.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
IV. Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.
Figure 1: Simplified signaling pathway of GHK-Cu in skin rejuvenation.
Figure 2: Experimental workflow for the DPPH antioxidant assay.
V. Conclusion and Future Directions
This compound shows promise as a cosmetic ingredient, particularly for addressing hyperpigmentation associated with photodamage. Its therapeutic potential is likely linked to the antioxidant properties of manganese. However, a critical evaluation reveals a significant gap in the publicly available scientific literature regarding its detailed mechanism of action and quantitative performance data.
In contrast, GHK-Cu is a well-established therapeutic peptide with a robust body of evidence supporting its efficacy in wound healing, collagen synthesis, and overall skin rejuvenation. The availability of quantitative data from both in-vitro and in-vivo studies allows for a more confident assessment of its therapeutic potential.
For drug development professionals and researchers, GHK-Cu remains the more compelling candidate for further investigation and formulation in regenerative medicine due to its extensive scientific backing. Future research on this compound should focus on:
-
Conducting rigorous in-vitro studies to quantify its antioxidant capacity, impact on collagen and elastin synthesis, and tyrosinase inhibition using standardized assays.
-
Performing double-blind, placebo-controlled clinical trials with quantitative endpoints to validate its efficacy for hyperpigmentation and anti-aging.
-
Elucidating the precise molecular mechanisms through which it exerts its effects.
Without such data, a direct and equitable comparison with established peptides like GHK-Cu is challenging, and its therapeutic potential remains largely unsubstantiated beyond initial cosmetic applications.
References
Safety Operating Guide
Proper Disposal of Manganese Tripeptide-1: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
A critical aspect of laboratory safety and environmental responsibility is the correct disposal of chemical reagents. This document provides essential safety and logistical information for the proper disposal of Manganese Tripeptide-1, a bioactive peptide utilized in various research and development applications, including cosmetics and skincare for its antioxidant and anti-aging properties.[1][2] The following procedures are designed to provide clear, step-by-step guidance for researchers, scientists, and drug development professionals to ensure safe handling and disposal in accordance with general laboratory safety standards.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves. All handling of the compound, whether in solid (lyophilized) or solution form, should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.
Waste Classification and Segregation
This compound waste, including any contaminated materials such as pipette tips, vials, and gloves, should be classified and handled as hazardous chemical waste. This is due to the presence of manganese, which is regulated as a toxic substance.[3][4] It is crucial to segregate this waste stream from general laboratory trash and other chemical waste to prevent incompatible mixtures.
Do not dispose of this compound down the drain or in regular solid waste containers.
Step-by-Step Disposal Protocol
For Solid this compound Waste (Lyophilized Powder):
-
Collection: Carefully collect all solid waste, including residual powder and empty containers, into a designated hazardous waste container.
-
Container Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".
-
Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible chemicals.
For Liquid this compound Waste (Solutions):
-
Collection: All aqueous and solvent-based solutions containing this compound must be collected in a dedicated, leak-proof hazardous waste container.
-
pH Neutralization (if applicable): For aqueous solutions, it is advisable to neutralize the pH to a range of 6-8 before collection, unless this would compromise the stability of other components in the waste mixture.
-
Container Labeling: The liquid waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the solvent system used, and an approximate concentration of the peptide.
-
Storage: Securely cap the container and store it in a designated satellite accumulation area.
For Contaminated Labware and PPE:
-
Solid Contaminated Materials: Items such as gloves, weigh boats, and absorbent pads that have come into contact with this compound should be placed in the designated solid hazardous waste container.
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container that is also labeled as containing hazardous chemical waste.
Quantitative Disposal and Storage Limits
Adherence to institutional and regulatory limits for hazardous waste accumulation is mandatory. The following table provides typical quantitative limits for laboratory chemical waste storage.
| Parameter | Limit | Regulatory Guideline |
| Maximum Volume of Hazardous Waste in a Satellite Accumulation Area | 55 gallons | Environmental Protection Agency (EPA) |
| Maximum Volume of Acutely Hazardous Waste (P-listed) in a Satellite Accumulation Area | 1 quart (liquid) or 1 kg (solid) | Environmental Protection Agency (EPA) |
| Maximum Accumulation Time | Up to one year (provided volume limits are not exceeded) | Resource Conservation and Recovery Act (RCRA) |
Experimental Workflow and Signaling Pathway
This compound is known to play a role in extracellular matrix (ECM) remodeling and antioxidant pathways. The following diagrams illustrate a typical experimental workflow for synthesizing and purifying such a peptide and a representative signaling pathway it may influence.
Final Disposal Logistics
Once a hazardous waste container is full or has been in accumulation for the maximum allowable time, contact your institution's Environmental Health and Safety (EHS) department to arrange for a scheduled pickup. Ensure all labeling is accurate and legible to facilitate proper disposal by licensed hazardous waste handlers.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Topical manganese peptide in the treatment of photodamaged skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling Manganese Tripeptide-1
Personal Protective Equipment (PPE)
The appropriate level of personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various laboratory activities involving Manganese Tripeptide-1.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Dry Powder) | - Respirator: NIOSH-approved N95 or higher-level respirator to prevent inhalation of fine particles.[2] - Ventilation: Use of a chemical fume hood or a powder containment hood is strongly recommended.[3] - Eye Protection: Chemical safety goggles.[4] - Hand Protection: Nitrile or latex gloves.[1] - Body Protection: Laboratory coat.[4] |
| Preparing Solutions (Reconstitution) | - Ventilation: Work in a well-ventilated area or a chemical fume hood.[3] - Eye Protection: Chemical safety goggles or a face shield if there is a splash hazard.[2] - Hand Protection: Nitrile or latex gloves.[1] - Body Protection: Laboratory coat.[4] |
| General Handling of Solutions | - Eye Protection: Safety glasses with side shields. - Hand Protection: Nitrile or latex gloves.[1] - Body Protection: Laboratory coat.[4] |
| Spill Cleanup | - Respirator: NIOSH-approved respirator appropriate for the scale of the spill (N95 for small powder spills). - Eye Protection: Chemical safety goggles and a face shield. - Hand Protection: Chemical-resistant gloves (e.g., nitrile).[5] - Body Protection: Chemical-resistant apron or coveralls over a lab coat.[2] |
Experimental Protocol: Safe Reconstitution of Lyophilized this compound
This protocol outlines the steps for safely preparing a stock solution from a lyophilized powder.
-
Preparation:
-
Don personal protective equipment as specified for "Preparing Solutions."
-
Ensure the work area, typically a chemical fume hood or a clean bench, is decontaminated.
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation, which can degrade the peptide.[6]
-
-
Reconstitution:
-
Select a sterile, appropriate solvent (e.g., sterile water, buffer).
-
Slowly inject the solvent down the side of the vial to avoid foaming or agitation of the powder.
-
Gently swirl or rock the vial to dissolve the peptide completely. Do not shake vigorously, as this can denature the peptide.
-
-
Storage of Solution:
-
For immediate use, store the solution at 2-8°C.
-
For long-term storage, it is recommended to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or lower.[4][7]
-
Clearly label all aliquots with the compound name, concentration, date of preparation, and storage conditions.[4]
-
Operational and Disposal Plans
Storage of Lyophilized Powder:
-
Store lyophilized this compound in a cool, dry, and dark place.[4]
-
For long-term storage, maintain at -20°C or colder in a tightly sealed container.[4][7]
Spill Response:
-
For solid spills: Carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[8]
-
For liquid spills: Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Decontaminate the spill area with an appropriate cleaning agent and wash thoroughly.
-
Report any significant spills to the laboratory supervisor or safety officer.
Waste Disposal:
-
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, should be treated as chemical waste.[9]
-
Dispose of all waste in clearly labeled, sealed containers.
-
Follow all local, state, and federal regulations for the disposal of chemical waste. Do not pour peptide solutions down the drain.[9]
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[10]
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Safe Handling & Lab PPE for Peptides | Compliance Research Guide [purepeptix.com]
- 2. bachem.com [bachem.com]
- 3. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 4. maxedoutcompounds.com [maxedoutcompounds.com]
- 5. weizmann.ac.il [weizmann.ac.il]
- 6. methodpeptides.com [methodpeptides.com]
- 7. corepeptides.com [corepeptides.com]
- 8. nj.gov [nj.gov]
- 9. puretidestherapy.com [puretidestherapy.com]
- 10. peptide24.store [peptide24.store]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
